molecular formula C6H4BrN3O B1384427 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1370007-53-6

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B1384427
CAS No.: 1370007-53-6
M. Wt: 214.02 g/mol
InChI Key: HPBUVPGCNKEPRJ-UHFFFAOYSA-N
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Description

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

7-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBUVPGCNKEPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370007-53-6
Record name 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one (CAS: 1370007-53-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound built upon the medicinally significant pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a cornerstone in modern drug discovery, forming the backbone of approved therapeutics such as the antiviral remdesivir and the kinase inhibitor avapritinib.[4] This guide will delve into the synthesis, chemical properties, and, most notably, the potential biological applications of this specific bromo-substituted derivative, with a focus on its role as a key intermediate in the development of targeted therapies.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity.[5] Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interfering with biological pathways that involve purinergic signaling.[6] This mimicry has been successfully exploited to develop potent inhibitors of various enzymes, particularly kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[4]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively published, its key physicochemical properties can be predicted based on its structure.

PropertyValueSource
CAS Number 1370007-53-6Internal Database
Molecular Formula C₆H₄BrN₃OInternal Database
Molecular Weight 214.02 g/mol Internal Database
Appearance Predicted to be a solidInternal Database
Solubility Predicted to be soluble in organic solvents like DMSO and DMFInternal Database
Purity Commercially available up to >95%[7]

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the protons on the pyrrole and triazinone rings are expected. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Resonances for all six carbon atoms are anticipated, with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.

Synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one: A Proposed Pathway

The bromine atom at the 7-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[9] This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Diagram of Proposed Synthetic Pathway

G cluster_0 Pyrrole Formation cluster_1 Triazinone Ring Annulation start Substituted Pyrrole Precursor intermediate1 Brominated Pyrrole Intermediate start->intermediate1 Bromination intermediate2 N-Amino Pyrrole intermediate1->intermediate2 N-Amination final_product 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one intermediate2->final_product Cyclization

Caption: Proposed synthetic workflow for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Biological Activity and Therapeutic Potential: A Focus on PI3Kδ Inhibition

The primary therapeutic interest in the pyrrolo[2,1-f][1][2][3]triazine scaffold lies in its ability to inhibit phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

The PI3K family has several isoforms, and selective inhibition of a specific isoform is a key goal in modern drug development to minimize off-target effects. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been shown to be a promising starting point for the development of potent and selective inhibitors of the PI3Kδ (delta) isoform.[1][2] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the function of immune cells. Therefore, inhibitors of PI3Kδ are being actively investigated for the treatment of hematological malignancies and autoimmune disorders.[3]

The Role of the 7-Bromo Substituent:

The introduction of a bromine atom at the 7-position of the pyrrolo[2,1-f][1][2][3]triazin-4-one core is a strategic modification. Halogen atoms, particularly bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 7-position of the pyrrolotriazine ring has been identified as a key site for modification to enhance PI3K inhibitory activity and improve pharmacokinetic properties such as bioavailability.[3]

The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the inhibitor to the target protein. Furthermore, as previously mentioned, the bromine atom provides a reactive site for the introduction of various substituents to explore the chemical space around the core scaffold and optimize for potency and selectivity.[9]

Diagram of PI3K Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor 7-bromo-pyrrolo[2,1-f]triazin-4-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3Kδ signaling pathway by a 7-bromo-pyrrolo[2,1-f]triazin-4-one derivative.

Experimental Protocols

While a specific experimental protocol for the synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not available, a general procedure for the synthesis of a related pyrrolotriazinone is provided below as a reference. Researchers should adapt and optimize this protocol for the specific target compound.

General Protocol for the Synthesis of a Substituted Pyrrolo[2,1-f][1][2][3]triazin-4-one:

  • N-Amination of a Substituted Pyrrole: To a solution of the starting brominated pyrrole derivative in a suitable solvent (e.g., DMF), add an aminating agent (e.g., hydroxylamine-O-sulfonic acid) at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.

  • Cyclization to form the Triazinone Ring: The N-amino pyrrole intermediate is then cyclized to form the triazinone ring. This is typically achieved by reacting the intermediate with a source of the carbonyl group, such as an orthoformate or a chloroformate, often in the presence of a base and at elevated temperatures.

  • Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the desired 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Protocol for a PI3Kδ Inhibition Assay:

A biochemical assay to determine the inhibitory activity of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one against PI3Kδ can be performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare Reagents: Reconstitute the PI3Kδ enzyme, substrate (e.g., PIP2), and ATP according to the manufacturer's instructions. Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the PI3Kδ enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is a valuable building block in medicinal chemistry, offering a strategic entry point for the synthesis of novel therapeutics. Its core scaffold is a proven pharmacophore, and the 7-bromo substituent provides a key handle for chemical diversification and optimization of biological activity. The most promising application for derivatives of this compound is in the development of selective PI3Kδ inhibitors for the treatment of cancers and inflammatory diseases.

Future research should focus on the development and optimization of a robust and scalable synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. Furthermore, the synthesis and evaluation of a focused library of derivatives, with modifications at the 7-position, will be crucial to fully elucidate the structure-activity relationships and to identify lead compounds with potent and selective PI3Kδ inhibitory activity.

References

The Privileged Scaffold: A Deep Dive into the Synthesis of the Pyrrolo[2,1-f]triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its isosteric relationship to naturally occurring purines has propelled its incorporation into a multitude of biologically active agents, from antiviral C-nucleosides like Remdesivir to a diverse array of kinase inhibitors targeting various cancers.[1][5][6][7][8][9] This guide provides a comprehensive overview of the synthetic strategies developed to construct this versatile core, offering field-proven insights into the rationale behind various experimental choices and methodologies. We will explore both classical and contemporary approaches, detailing key reaction mechanisms, and providing practical, step-by-step protocols for the synthesis of this crucial heterocyclic system.

The Ascendancy of a Privileged Core: Why Pyrrolo[2,1-f]triazine?

First synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of medicinal chemistry for over a decade.[1][5][6] Its journey from a chemical curiosity to a cornerstone of modern drug discovery was catalyzed by the burgeoning field of kinase inhibitors in the early 2000s.[5][6] The structural rigidity and unique electronic properties of this fused heterocycle, containing an N-N bond, allow it to effectively mimic the binding motifs of endogenous ligands, particularly the purine core of ATP in the hinge region of kinases.[1][7] This has led to the development of potent inhibitors for a range of kinases, including VEGFR-2, EGFR, ALK, JAK2, and p38α MAP kinase.[10][11][12]

Beyond oncology, the pyrrolo[2,1-f][1][2][3]triazine core is a critical component of antiviral agents.[1][7] Most notably, it forms the aglycone base of Remdesivir, a broad-spectrum antiviral drug that has shown efficacy against a range of RNA viruses, including SARS-CoV-2.[1][8] Its ability to serve as a purine bioisostere in nucleoside analogs has also been exploited in the development of treatments for other viral infections such as Ebola, norovirus, and hepatitis C.[1][13][14]

The significant and diverse biological activities of its derivatives underscore the importance of robust and versatile synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core.[1][5][7]

Strategic Blueprints: Major Synthetic Routes to the Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system can be broadly categorized into several strategic approaches, each with its own set of advantages and limitations. These strategies often depend on the desired substitution pattern on the final molecule. A comprehensive review of the literature from the last two decades classifies these methods into six main categories.[1][15]

Building from the Ground Up: Synthesis from Pyrrole Derivatives

This is one of the most common and versatile approaches, starting with a pre-functionalized pyrrole ring and subsequently constructing the triazine ring.

A frequent and effective method involves the N-amination of a pyrrole derivative, followed by cyclization with a suitable one-carbon synthon.

  • Rationale: This approach allows for the early introduction of substituents on the pyrrole ring, which can be carried through to the final product. The choice of the N-aminating agent and the cyclizing reagent provides a degree of control over the final substitution pattern.

A representative workflow for this strategy is illustrated below:

N_Amination_Cyclization Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde 1-Aminopyrrole-2-carbonitrile 1-Aminopyrrole-2-carbonitrile Pyrrole-2-carboxaldehyde->1-Aminopyrrole-2-carbonitrile 1. N-Amination 2. CHO -> CN conversion Pyrrolo[2,1-f]triazin-4-amine Pyrrolo[2,1-f]triazin-4-amine 1-Aminopyrrole-2-carbonitrile->Pyrrolo[2,1-f]triazin-4-amine Cyclization (e.g., Formamidine acetate)

Caption: N-Amination and cyclization of a pyrrole precursor.

The initial step of N-amination can be achieved using various reagents, such as hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl), with the latter being a more economical choice.[3][16] The subsequent conversion of the aldehyde to a nitrile is a crucial step, often accomplished with reagents like hydroxylamine-O-sulfonic acid.[14] The final cyclization to form the triazine ring is typically achieved by heating with formamidine acetate.[1][3]

  • Preparation of 1-Amino-1H-pyrrole-2-carbonitrile:

    • To a solution of 2-formylpyrrole in a suitable solvent (e.g., aqueous KOH), add hydroxylamine-O-sulfonic acid (HOSA) at a controlled temperature.

    • This reaction can be unselective, yielding both the desired N-aminated product and the non-aminated pyrrole-2-carbonitrile.[3][17]

    • Improved procedures utilize a two-step process: conversion of 2-formylpyrrole to 2-cyanopyrrole, followed by N-amination with monochloramine in the presence of a base like sodium hydride.[16][18]

  • Cyclization to 4-Aminopyrrolo[2,1-f][1][2][3]triazine:

    • The crude 1-amino-1H-pyrrole-2-carbonitrile is then reacted with formamidine acetate in a high-boiling solvent such as ethanol, often in the presence of a base like potassium carbonate or sodium carbonate.[3][17]

    • The mixture is refluxed until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon cooling, the product typically precipitates and can be collected by filtration.

Starting Material Key Reagents Product Overall Yield Reference
2-Formylpyrrole1. HOSA, KOH 2. Formamidine acetate, K₂CO₃4-Aminopyrrolo[2,1-f][1][2][3]triazine~28%[17]
Pyrrole1. Vilsmeier reagent 2. NH₂Cl, NaH 3. Formamidine acetate4-Aminopyrrolo[2,1-f][1][2][3]triazine55-59%[3][19]
A Stepwise Construction: The Bromohydrazone Approach

This method offers a practical, multi-step synthesis that allows for the controlled assembly of the pyrrolotriazine scaffold.

  • Rationale: This linear synthesis provides multiple points for diversification and can be advantageous for producing specific, highly substituted analogs.

The general workflow is as follows:

Bromohydrazone_Approach Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde dimethyl acetal Bromohydrazone Bromohydrazone Bromoacetaldehyde dimethyl acetal->Bromohydrazone Condensation with protected hydrazine Protected 1-aminopyrrole Protected 1-aminopyrrole Bromohydrazone->Protected 1-aminopyrrole Cyclization 1-Aminopyrrole 1-Aminopyrrole Protected 1-aminopyrrole->1-Aminopyrrole Deprotection Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine 1-Aminopyrrole->Pyrrolo[2,1-f]triazine Cyclization with formamidine acetate

Caption: Stepwise synthesis via a bromohydrazone intermediate.

A key step in this sequence is the acid-catalyzed cyclization of the bromohydrazone to form the protected 1-aminopyrrole.[1] Subsequent deprotection and cyclization with formamidine acetate yields the desired pyrrolotriazine core.[1]

Harnessing Reactivity: 1,3-Dipolar Cycloaddition of Triazinium Ylides

A more modern and elegant approach involves the 1,3-dipolar cycloaddition of triazinium ylides with electron-poor dipolarophiles.[13][20]

  • Causality: This method is highly efficient for generating polysubstituted pyrrolo[2,1-f]triazines in a single step. The reaction proceeds through the in situ generation of a triazinium ylide from a stable 1-alkyl-1,2,4-triazinium salt. The regioselectivity and diastereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the ylide and the dipolarophile.[20]

Cycloaddition 1,2,4-Triazine 1,2,4-Triazine 1-Alkyl-1,2,4-triazinium salt 1-Alkyl-1,2,4-triazinium salt 1,2,4-Triazine->1-Alkyl-1,2,4-triazinium salt Alkylation Triazinium ylide Triazinium ylide 1-Alkyl-1,2,4-triazinium salt->Triazinium ylide Base Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine Triazinium ylide->Pyrrolo[2,1-f]triazine [3+2] Cycloaddition with electron-poor alkyne

Caption: Synthesis via 1,3-dipolar cycloaddition of a triazinium ylide.

  • Alkylation of 1,2,4-Triazine:

    • A substituted 1,2,4-triazine is reacted with an alkylating agent (e.g., methyl iodide or ethyl bromoacetate) in a suitable solvent to form the corresponding 1-alkyl-1,2,4-triazinium salt. These salts are typically stable and can be isolated.

  • In Situ Generation of Ylide and Cycloaddition:

    • The triazinium salt is dissolved in a solvent such as dioxane, and an electron-poor alkyne (e.g., dimethyl acetylenedicarboxylate) is added.

    • A base (e.g., triethylamine) is then added to generate the triazinium ylide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne.

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.

    • The resulting polysubstituted pyrrolo[2,1-f]triazine can be purified by standard chromatographic techniques.

The Power of Metals: Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and atom-economical routes to the pyrrolo[2,1-f]triazine core.

  • Expertise in Action: Copper(II)-catalyzed reactions have been employed in a one-pot, two-step synthesis of substituted pyrrolo[2,1-f]triazin-4(3H)-ones, where at least six bonds are formed in the process.[1] This demonstrates the power of transition metals to orchestrate complex molecular transformations in a single pot.

Molecular Rearrangements: A Practical Route to Pyrrolotriazinones

The rearrangement of pyrrolo[1,2-d][1][3][15]oxadiazines provides a facile and practical method for the synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones.[1][21][22]

  • Trustworthiness of the Protocol: This method is particularly attractive as it often proceeds under very mild conditions and in short reaction times.[22] The regioselectivity of the intramolecular cyclization can be influenced by the choice of reagents.[1][21][22]

Scalable Synthesis and Process Optimization: A Case Study

For the industrial production of pharmaceuticals containing the pyrrolo[2,1-f]triazine core, such as Remdesivir, the development of a scalable, safe, and cost-effective synthesis is paramount. Recent efforts have focused on optimizing the synthesis of the 4-aminopyrrolo[2,1-f][1][2][3]triazine intermediate starting from simple and abundant raw materials like pyrrole.[18][19][23]

A two-vessel process has been developed that achieves a 55% overall yield.[18][19] This process involves the Vilsmeier-Haack formylation of pyrrole, followed by cyanation, N-amination with monochloramine, and subsequent cyclization with formamidine acetate.[3][18][19][23] Careful control of reaction conditions and mechanistic understanding are crucial for process optimization and ensuring safety at scale.[18]

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a cornerstone in modern drug discovery, with its presence in both antiviral and anticancer agents.[1][5][7] The diverse array of synthetic methodologies developed over the past two decades provides medicinal chemists with a powerful toolkit to access a wide range of derivatives.[1][15] While several efficient routes exist, there is still significant potential for the development of novel, more potent pharmaceutical agents based on this versatile moiety.[1] Future research will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic methods to further expand the chemical space and therapeutic applications of this remarkable heterocyclic system.

References

A Comprehensive Technical Guide to 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f]triazin-4-one Scaffold

The pyrrolo[2,1-f][1][2]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, drawing significant attention for its versatile biological activities. This fused ring system is a key structural component in a variety of therapeutic agents, including potent kinase inhibitors for oncology and antiviral compounds. The strategic placement of a bromine atom at the 7-position of the 3H,4H-pyrrolo[2,1-f]triazin-4-one backbone, yielding the title compound, offers a valuable synthetic handle for further molecular elaboration, making it a crucial building block in the synthesis of targeted therapeutics. This guide provides an in-depth analysis of the known physicochemical properties of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, alongside a discussion of relevant synthetic strategies and analytical methodologies, to support its application in drug discovery and development.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively documented in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a foundational understanding of its characteristics.

PropertyValueSource
Molecular Formula C₆H₄BrN₃OSupplier Data[3]
Molecular Weight 214.02 g/mol Supplier Data[3]
CAS Number 1370007-53-6Supplier Data[3]
Appearance Solid (predicted)General knowledge of similar compounds
Predicted pKa -7.47 ± 0.20Computational Prediction
Storage Conditions 2-8°C, under inert gasSupplier Recommendation

Note: The pKa value is a computational prediction and should be used as an estimation. Experimental determination is recommended for definitive characterization. The solid appearance is inferred from supplier information and the nature of similar heterocyclic compounds.

Structure and Key Features

The chemical structure of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one consists of a fused pyrrole and triazine ring system. The bromine atom at the 7-position significantly influences the molecule's electronic properties and provides a reactive site for synthetic modifications, such as cross-coupling reactions.

G cluster_workflow General Synthetic Workflow A Brominated Pyrrole Ester B Pyrrole Hydrazide A->B Hydrazinolysis (e.g., Hydrazine hydrate) C 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one B->C Cyclization (e.g., Triethyl orthoformate) G cluster_applications Drug Discovery Applications A 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one B Derivatization at C7 (e.g., Cross-coupling) A->B C Kinase Inhibitor Library B->C D Antiviral Candidate Library B->D

References

The Pyrrolotriazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore underrepresented heterocyclic scaffolds. Among these, the pyrrolotriazinone core has emerged as a "privileged scaffold," demonstrating remarkable versatility and potent activity against a diverse array of biological targets.[1][2] This technical guide provides a comprehensive overview of the pyrrolotriazinone scaffold, from its fundamental chemical properties and synthesis to its multifaceted roles in targeting key players in human disease, including kinases, enzymes, and receptors. We will delve into the intricate structure-activity relationships that govern its biological effects and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.

Introduction: The Rise of a Versatile Scaffold

Small molecules remain a cornerstone of modern medicine, offering the potential to modulate biological processes with precision and efficacy.[1] Nitrogen-containing heterocycles are particularly prominent in drug design, owing to their ability to engage in a variety of interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-stacking.[1] While many such scaffolds have been extensively explored, the pyrrolotriazinone framework has, until recently, remained relatively underutilized.[1][3]

The pyrrolotriazinone core is a fused bicyclic system that exists in two primary isomeric forms: pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one and pyrrolo[1,2-d][1][3][4]triazin-4(3H)-one.[3] Its unique electronic and steric properties have made it an attractive starting point for the development of potent and selective modulators of various biological targets. This guide will primarily focus on the more extensively studied pyrrolo[2,1-f][1][3][4]triazin-4-one and its derivatives, which have shown significant promise in a multitude of therapeutic areas.

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical factor in its adoption for drug discovery programs. While initial synthetic routes to the pyrrolotriazinone core were somewhat limited, more recent advancements have provided efficient and versatile methods for its construction.[1][5]

General Synthetic Approach

A common and effective strategy for the synthesis of the pyrrolo[2,1-f][1][3][4]triazin-4(1H)-one core begins with a substituted pyrrole-2-carboxylic acid. This starting material is first converted to an amide, which then undergoes N-amination, acylation, and subsequent cyclization to yield the desired bicyclic system.[5]

Experimental Protocol: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazin-4-one Core

This protocol outlines a general, multi-step synthesis of the pyrrolotriazinone scaffold, adapted from established literature procedures.

Step 1: Amide Formation

  • To a solution of a substituted pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of hydroxybenzotriazole (HOBt) (0.1 eq).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding pyrrole-2-carboxamide.

Step 2: N-Amination of the Pyrrole

  • Dissolve the pyrrole-2-carboxamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add an aminating agent, for example, O-(diphenylphosphinyl)hydroxylamine (1.1 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-aminopyrrole derivative.

Step 3: Cyclization to the Pyrrolotriazinone Core

  • Dissolve the N-aminopyrrole derivative (1.0 eq) in a high-boiling point solvent such as xylene or diphenyl ether.

  • Add a cyclizing agent like triethyl orthoformate (excess) and heat the reaction mixture at reflux for 12-18 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to afford the pyrrolo[2,1-f][1][3][4]triazin-4-one core.

Scalable Synthesis of 4-Aminopyrrolo[2,1-f][1][3][4]triazine

A key intermediate for many biologically active pyrrolotriazinone derivatives is the 4-amino analog. A facile and scalable methodology for its synthesis has been developed, which is crucial for large-scale production in drug development.[6]

Experimental Protocol: Scalable Synthesis of 4-Aminopyrrolo[2,1-f][1][3][4]triazine

This protocol is adapted from a reported scalable synthesis.[6]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture for 30-40 minutes at this temperature.

  • Prepare a solution of chloramine in situ or use a commercially available solution and add it to the reaction mixture at 0-5 °C.

  • Stir the reaction for 1-2 hours at the same temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude 1-amino-2-cyanopyrrole by column chromatography.

Step 2: Cyclization with Formamidine Acetate

  • To a solution of 1-amino-2-cyanopyrrole (1.0 eq) in a suitable solvent like ethanol, add formamidine acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-aminopyrrolo[2,1-f][1][3][4]triazine.[6]

Biological Targets and Mechanisms of Action

The pyrrolotriazinone scaffold has demonstrated a remarkable ability to interact with a wide range of biological targets, underscoring its privileged nature. This section will explore some of the key targets and the mechanisms by which pyrrolotriazinone derivatives exert their effects.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Pyrrolotriazinone-based compounds have emerged as potent inhibitors of PI3K, particularly the δ and γ isoforms, which are key players in immune cell function and inflammation.[7]

Mechanism of Action: Pyrrolotriazinone-based PI3K inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the enzyme. X-ray crystallography studies have revealed that the pyrrolotriazinone moiety is often "sandwiched" within a hydrophobic pocket of the PI3Kδ binding site, forming key interactions with residues such as Trp760 and Met752.[7] This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the downstream activation of Akt and the mTOR pathway.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrrolotriazinones.

Experimental Protocol: PI3K HTRF Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K inhibitory activity.[9][10]

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kδ)

  • PIP2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium-labeled anti-phospho-PIP3 antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Biotinylated PIP3 tracer

  • Pyrrolotriazinone test compounds

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the pyrrolotriazinone test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Prepare the enzyme/substrate mixture by diluting the PI3K enzyme and PIP2 in HTRF Kinase Buffer. Add 4 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled antibody and biotinylated PIP3 tracer.

  • Add 5 µL of the APC-labeled streptavidin solution.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Wnt Signaling Modulation: Targeting Tankyrase

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various cancers, particularly colorectal cancer.[11] Tankyrase (TNKS) 1 and 2 are poly(ADP-ribose) polymerases (PARPs) that act as positive regulators of the Wnt pathway by targeting the destruction complex component Axin for degradation.[11] Pyrrolotriazinone derivatives have been identified as potent inhibitors of TNKS.[8]

Mechanism of Action: By inhibiting the PARP activity of TNKS, pyrrolotriazinone-based inhibitors prevent the PARsylation of Axin. This leads to the stabilization of Axin and the subsequent formation of the β-catenin destruction complex. The complex then promotes the phosphorylation and degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.[11]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNKS Tankyrase (TNKS) TNKS->DestructionComplex Degrades Axin Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->TNKS Inhibits

Caption: Wnt Signaling Pathway and Inhibition of Tankyrase by Pyrrolotriazinones.

Experimental Protocol: TNKS PARP Assay

This protocol describes a chemiluminescent assay to measure the PARP activity of TNKS.[12][13]

Materials:

  • Recombinant TNKS enzyme (TNKS1 or TNKS2)

  • Histone-coated 96-well white plates

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Pyrrolotriazinone test compounds

Procedure:

  • Prepare serial dilutions of the pyrrolotriazinone test compounds in DMSO.

  • To the histone-coated wells, add 25 µL of PARP Assay Buffer containing the test compound or DMSO (for controls).

  • Add 25 µL of a mixture containing the TNKS enzyme and biotinylated NAD+ to each well to initiate the reaction.

  • Incubate the plate at 30 °C for 60 minutes.

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Add 50 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the chemiluminescent substrate to each well.

  • Immediately read the luminescence on a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Mitotic Inhibition: Targeting the Eg5 Kinesin

The Eg5 kinesin, a member of the kinesin-5 family, is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[7] Its inhibition leads to mitotic arrest and subsequent apoptosis, making it an attractive target for cancer therapy. Pyrrolotriazinone derivatives have been identified as potent allosteric inhibitors of Eg5.[14]

Mechanism of Action: These compounds bind to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[14] This binding locks the motor protein in a conformation that prevents its processive movement along microtubules, thereby halting the separation of centrosomes and leading to the formation of a monoastral spindle.[14] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.

Mitosis_Eg5 cluster_Normal Normal Mitosis cluster_Inhibited Eg5 Inhibition Centrosome1 Centrosome Eg5 Eg5 Kinesin Centrosome1->Eg5 Centrosome2 Centrosome Centrosome2->Eg5 Microtubules Microtubules BipolarSpindle Bipolar Spindle Formation Microtubules->BipolarSpindle Eg5->Microtubules Slides Apart Centrosomes_Inhibited Centrosomes Eg5_Inhibited Eg5 (Inhibited) Centrosomes_Inhibited->Eg5_Inhibited Microtubules_Inhibited Microtubules MonoastralSpindle Monoastral Spindle (Mitotic Arrest) Microtubules_Inhibited->MonoastralSpindle Eg5_Inhibited->Microtubules_Inhibited Movement Blocked Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->Eg5_Inhibited Binds to Allosteric Site

Caption: Mechanism of Eg5 Inhibition by Pyrrolotriazinones.

Experimental Protocol: Eg5 ATPase Activity Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure the ATPase activity of Eg5.

Materials:

  • Recombinant Eg5 enzyme

  • Microtubules (taxol-stabilized)

  • ATPase Assay Buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Pyrrolotriazinone test compounds

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the pyrrolotriazinone test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO.

  • Add 2 µL of a mixture of Eg5 enzyme and microtubules in ATPase Assay Buffer to each well.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Other Notable Biological Activities

The versatility of the pyrrolotriazinone scaffold extends to several other important biological targets:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Pyrrolotriazinone derivatives have been developed as potent antagonists of the CRF1 receptor, which plays a key role in the body's response to stress.[7] These compounds show promise for the treatment of anxiety and depression.

  • Phosphodiesterase-5 (PDE-5) Inhibitors: Certain pyrrolotriazinone analogs have demonstrated potent inhibitory activity against PDE-5, an enzyme involved in the regulation of blood flow. This suggests their potential application in the treatment of erectile dysfunction.[1]

  • Antifungal Agents: A triazole derivative bearing a pyrrolotriazinone scaffold has shown broad-spectrum in vitro antifungal activity, including against resistant strains of Candida albicans.[7]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of a scaffold is paramount for optimizing its potency, selectivity, and pharmacokinetic properties. Extensive SAR studies on the pyrrolotriazinone core have provided valuable insights for rational drug design.

TargetR1 SubstituentR2 SubstituentR3 SubstituentKey SAR Observations
PI3Kδ Small alkyl or cycloalkylAromatic or heteroaromatic rings (e.g., purine, pyrimidine)Hydrogen or small alkylThe R2 substituent is crucial for potency and selectivity, with purine and pyrimidine moieties showing excellent activity. The pyrrolotriazinone core provides a key hydrophobic interaction.[7]
TNKS Phenyl or substituted phenylHydrogenAromatic groups with hydrogen bond acceptorsThe 2-phenyl group is a common feature in potent inhibitors. Substitutions on this ring can modulate potency and selectivity. The lactam oxygen of the pyrrolotriazinone core often forms a key hydrogen bond.[8]
Eg5 Cyclopropyl or small alkylPhenyl or substituted phenylHydrogen or small alkylThe cyclopropyl group at R1 and a phenyl group at R2 are important for potent allosteric inhibition. Hydrophobic interactions with the binding pocket are critical for activity.[14]
CRF1 Receptor Substituted aryl or heteroarylAlkyl or cycloalkylHydrogenThe nature of the R1 substituent significantly influences binding affinity and antagonist activity. Lipophilic groups are generally favored.[7]

Conclusion and Future Perspectives

The pyrrolotriazinone scaffold has unequivocally established itself as a privileged core in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of a wide range of biological targets.[1] Its synthetic tractability, coupled with a rich and expanding body of structure-activity relationship data, makes it an attractive starting point for novel drug discovery programs.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The full therapeutic potential of the pyrrolotriazinone scaffold is likely yet to be realized. High-throughput screening of pyrrolotriazinone-based libraries against new and emerging targets will undoubtedly uncover novel biological activities.

  • Development of Isoform-Selective Inhibitors: For target families such as kinases and phosphodiesterases, the development of highly selective inhibitors is crucial to minimize off-target effects. Fine-tuning the substituents on the pyrrolotriazinone core will be key to achieving this selectivity.

  • Application in PROTACs and Other Novel Modalities: The pyrrolotriazinone scaffold could serve as a versatile ligand for the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities that leverage its target-binding properties.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Motif in Modern Drug Discovery—An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a diverse array of biological targets, earning them the designation of "privileged scaffolds." The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a motif.[4][5] This unique fused heterocyclic system, containing a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibition.[1][5] Its journey from a novel C-nucleoside mimic to a key component in FDA-approved drugs like the kinase inhibitor avapritinib and the antiviral remdesivir underscores its remarkable versatility.[1] This guide provides an in-depth technical exploration of the mechanisms of action of pyrrolo[2,1-f]triazine derivatives, with a primary focus on their well-established role as kinase inhibitors, while also touching upon other emerging biological activities.

Core Mechanism of Action: Competitive Inhibition of Kinase Activity

The predominant mechanism of action for the majority of biologically active pyrrolo[2,1-f]triazine derivatives is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Pyrrolo[2,1-f]triazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3]

The efficacy of the pyrrolo[2,1-f]triazine scaffold as a kinase inhibitor template lies in its structural features. The fused ring system provides a rigid core that can be appropriately substituted to achieve high-affinity interactions with the ATP-binding site. The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.[1]

Key Kinase Targets and Signaling Pathways

Pyrrolo[2,1-f]triazine derivatives have been successfully developed to target a range of kinases implicated in various pathologies:

  • c-Met and VEGFR-2: Dual inhibition of the c-Met and VEGFR-2 receptor tyrosine kinases is a validated strategy in cancer therapy, targeting both tumor growth and angiogenesis.[3] Several pyrrolo[2,1-f]triazine derivatives have demonstrated potent, nanomolar inhibition of both kinases.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): Certain derivatives have shown selective inhibitory activity against EGFR, a key driver in many solid tumors.[1]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[2,1-f]triazine derivatives have been identified as potent inhibitors of JAK isoforms, particularly JAK2.[1]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase involved in receptor endocytosis and has been identified as a potential target for the treatment of neuropathic pain.[6] Pyrrolo[2,1-f]triazine-based inhibitors of AAK1 have been developed to recapitulate the phenotype observed in AAK1 knockout models.[6]

The following diagram illustrates the general mechanism of action of pyrrolo[2,1-f]triazine derivatives as kinase inhibitors:

G cluster_1 Kinase Activity Pyrrolo_Derivative Pyrrolo[2,1-f]triazine Derivative Kinase Kinase Pyrrolo_Derivative->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Competes for Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation (Inhibited) Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Signaling & Cellular Response

Figure 1: General mechanism of kinase inhibition by pyrrolo[2,1-f]triazine derivatives.

Structure-Activity Relationship (SAR) and Binding Mode Insights

Extensive SAR studies have been conducted to optimize the potency and selectivity of pyrrolo[2,1-f]triazine inhibitors. The substitution pattern on the core scaffold is critical for achieving desired biological activity. For instance, in the context of JAK2 inhibition, X-ray crystallography has revealed that the pyrazole basic nitrogen of a pyrrolotriazine derivative accepts a hydrogen bond from the amide NH of Leu932 in the hinge region, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930.[1] Such detailed structural insights are invaluable for the rational design of next-generation inhibitors.

The following table summarizes the inhibitory activities of selected pyrrolo[2,1-f]triazine derivatives against various kinases:

Compound IDTarget Kinase(s)IC50 (nM)Cellular ActivityReference
Compound 19 c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5IC50 = 0.71 ± 0.16 nM (BaF3-TPR-Met)[1]
Compound 2 VEGFR-266-[1]
Compound 3 VEGFR-223-[1]
Compound 1 EGFR100-[1]
Compound 26 JAK2Potent and selective-[1]
Compound 27 JAK2-Most active in SET-2 cells[1]
Compound 14a p110α, p110δ122, 119Potent antiproliferative activity[7]

Beyond Kinase Inhibition: Other Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the versatile pyrrolo[2,1-f]triazine scaffold has been shown to interact with other biological targets:

  • Antiviral Activity: As structural analogues of purine bases, certain pyrrolo[2,1-f]triazine derivatives exhibit antiviral properties.[2] For some influenza A virus inhibitors, a plausible mechanism of action is the inhibition of neuraminidase, an enzyme essential for viral release.[2] The well-known antiviral drug Remdesivir, used in the treatment of various RNA virus infections, also features the pyrrolo[2,1-f]triazine core, highlighting its significance in this therapeutic area.[1][8]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Pyrrolo[2,1-f]triazine derivatives have been designed as potent inhibitors of the Hh pathway.[9]

  • Modulation of G-Protein Coupled Receptors (GPCRs) and Phosphodiesterases (PDEs): The pyrrolotriazinone subclass has been explored for its activity on other target families. For example, derivatives have been developed as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor for the potential treatment of anxiety.[10] Additionally, potent and selective inhibitors of phosphodiesterase-5 (PDE-5) have been identified for the treatment of erectile dysfunction.[10]

The following diagram illustrates the diverse biological targets of the pyrrolo[2,1-f]triazine scaffold:

G cluster_0 Primary Mechanism cluster_1 Other Mechanisms Pyrrolo_Scaffold Pyrrolo[2,1-f]triazine Scaffold Kinase_Inhibition Kinase Inhibition (e.g., c-Met, VEGFR-2, JAK2, AAK1) Pyrrolo_Scaffold->Kinase_Inhibition Antiviral Antiviral Activity (e.g., Neuraminidase Inhibition) Pyrrolo_Scaffold->Antiviral Hedgehog Hedgehog Pathway Inhibition Pyrrolo_Scaffold->Hedgehog GPCR_PDE GPCR Antagonism / PDE Inhibition (e.g., CRF1, PDE-5) Pyrrolo_Scaffold->GPCR_PDE G Synthesis Synthesis of Pyrrolo[2,1-f]triazine Derivatives Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Synthesis->Biochemical_Screening Hit_Identification Hit Identification (Potent & Selective) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Antiproliferative, Antiviral) Hit_Identification->Cell_Based_Assays Mechanism_Confirmation Mechanism Confirmation (e.g., Cellular Target Engagement) Cell_Based_Assays->Mechanism_Confirmation Structural_Studies Structural Studies (X-ray, Docking) Mechanism_Confirmation->Structural_Studies Lead_Optimization Lead Optimization (SAR-guided) Structural_Studies->Lead_Optimization Lead_Optimization->Synthesis

References

The Structure-Activity Relationship of Brominated Pyrrolotriazinones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unlocking a Privileged Scaffold

In the ever-expanding universe of chemical entities for drug discovery, a select few heterocyclic systems emerge as "privileged scaffolds"—frameworks that can bind to multiple, diverse biological targets. The pyrrolotriazinone core has recently garnered significant attention as one such scaffold, demonstrating a remarkable versatility that has led to potent modulators of enzymes crucial in oncology, metabolic diseases, and inflammatory conditions.[1][2] While numerous derivatives have been explored, the strategic introduction of bromine—a halogen with a unique combination of steric and electronic properties—offers a powerful tool to refine potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of brominated pyrrolotriazinones. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between structural modifications and biological outcomes, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the foundational chemistry of the pyrrolotriazinone core, delve into the strategic impact of bromination, and synthesize these principles into a coherent guide for designing next-generation therapeutics.

The Pyrrolotriazinone Core: A Scaffold of Opportunity

The pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one scaffold is a fused heterocyclic system that presents a rigid, three-dimensional structure amenable to diverse chemical modifications. This structural rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The core itself has been identified as a key pharmacophoric element for interacting with a wide array of biological targets.[1][4]

Key Biological Targets of Pyrrolotriazinone Derivatives:

  • Protein Kinases: Including VEGFR-2 and Met kinase, critical in angiogenesis and cancer progression.[5][6] The scaffold can act as a hinge-binder, a common motif for kinase inhibitors.

  • Dipeptidyl Peptidase-4 (DPP-4): A well-validated target for type 2 diabetes. Pyrrolotriazinones have yielded inhibitors with nanomolar potency.[1][7]

  • Phosphodiesterases (PDEs): Derivatives have shown inhibitory activity against PDE5 and PDE9, enzymes that regulate cyclic nucleotide signaling and are targets for erectile dysfunction and neurological disorders, respectively.[1]

  • Motor Proteins: Potent allosteric inhibitors of Eg5 (kinesin-5) have been developed, representing a promising anti-mitotic strategy for cancer therapy.[8][9]

  • Metabolic Enzymes: Targets such as Stearoyl-CoA desaturase (SCD1) and Tankyrase (TNKS) have been successfully modulated by pyrrolotriazinone-based compounds.[1]

The scaffold's ability to engage such a diverse range of targets underscores its value. X-ray crystallography studies have repeatedly shown the pyrrolotriazinone ring system making favorable π-stacking and hydrophobic interactions within protein binding pockets, such as being sandwiched between tyrosine residues in TNKS1 or residing in a hydrophobic pocket in Eg5.[1]

The Strategic Role of Bromination in Modulating Bioactivity

Halogenation is a cornerstone of modern medicinal chemistry, and bromine, in particular, offers a unique set of properties. The decision to introduce a bromine atom is not arbitrary; it is a calculated choice to exploit its specific physicochemical characteristics to enhance drug-like properties.

  • Lipophilicity and Permeability: Bromine is highly lipophilic, which can enhance a compound's ability to cross cell membranes. This is a double-edged sword, as excessive lipophilicity can lead to poor solubility and increased metabolic turnover. Therefore, the placement of bromine must be carefully considered within the context of the overall molecule's properties.

  • Steric Influence: With a van der Waals radius of ~1.85 Å, bromine is a relatively large substituent. This steric bulk can be used to probe and fill specific hydrophobic pockets within a target's binding site, thereby increasing binding affinity and selectivity. Conversely, improper placement can lead to steric clashes that abrogate activity.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent, directional interaction with an electron-rich atom (like an oxygen or nitrogen) on the protein target. This interaction, though weaker than a classical hydrogen bond, can be a critical contributor to binding affinity and orientation.

  • Metabolic Blocking: A bromine atom can be strategically placed at a metabolically labile position on the scaffold. Its presence can shield the site from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the compound's half-life.

The impact of bromination is highly context-dependent. For example, in a series of pyrimidinedione-based DPP-4 inhibitors, a decrease in the number of bromine atoms on an attached phenyl ring was correlated with increased inhibitory activity, suggesting that in that specific context, excessive lipophilicity or steric bulk was detrimental.[10][11] This highlights the necessity of a systematic SAR exploration for each new scaffold and target.

Structure-Activity Relationship (SAR) Analysis: A Target-Centric View

The SAR for pyrrolotriazinones is intrinsically linked to their biological target. Below, we analyze the key structural requirements for several important enzyme classes and hypothesize on the strategic placement of bromine.

Eg5 (Kinesin-5) Inhibition

Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division, making it an attractive anticancer target. Pyrrolotriazinones have been identified as potent allosteric inhibitors that bind to a hydrophobic pocket distinct from the ATP-binding site.[8][9]

Key SAR Insights for Eg5 Inhibitors:

  • The Core: The pyrrolotriazinone core itself makes critical van der Waals interactions with a hydrophobic pocket formed by residues such as Ile136, Leu214, and Phe239.[1]

  • Substituents: Large, hydrophobic groups attached to the core are generally favored to achieve high potency.

  • Efficacy: Analogue 26 from one study demonstrated in vivo efficacy in a murine leukemia model, validating the therapeutic potential of this class.[8]

Compound IDR1 GroupR2 GroupEg5 ATPase IC50 (nM)A2780 Cell Proliferation IC50 (nM)Reference
I PhenylCyclopropyl~60N/A[1][8]
II 4-Cl-PhenylCyclopropyl< 50< 50[8]
III PhenylH> 1000> 1000[8]

Strategic Bromination: Based on the known binding mode, introducing a bromine atom on the phenyl ring (R1), particularly at the meta or para position, could enhance interactions with the hydrophobic pocket. A bromine substituent could also displace a key water molecule or form a halogen bond with a backbone carbonyl, further anchoring the inhibitor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a major class of oral anti-diabetic drugs.[10] They work by preventing the degradation of incretin hormones, which regulate blood glucose levels.[1]

Key SAR Insights for DPP-4 Inhibitors:

  • The S1 Pocket: The active site of DPP-4 features a key hydrophobic S1 pocket that typically accommodates a proline or alanine mimic. For pyrrolotriazinone derivatives, specific substituents are designed to occupy this pocket.

  • The S2 Pocket: A broader, more solvent-exposed S2 pocket allows for larger, often aromatic, substituents that can be modified to fine-tune potency and selectivity.

  • Potency: A synthesized pyrrolotriazinone derivative exhibited an IC50 value of 3.5 nM and demonstrated significant in vivo glucose-lowering effects in a mouse model.[1]

Strategic Bromination: Bromination of an aromatic ring directed towards the S2 pocket could enhance potency. However, as seen in related scaffolds, care must be taken to avoid steric clashes or excessive lipophilicity.[10][11] A bromine atom on a substituent targeting the S1 pocket is less likely to be tolerated due to the pocket's more constrained nature.

Mandatory Visualization: General SAR Workflow

The following diagram illustrates the iterative process of SAR investigation, a fundamental workflow in medicinal chemistry.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Lead Optimization Hit Initial Hit (Pyrrolotriazinone Core) Hypothesis Formulate SAR Hypothesis (e.g., 'Add Bromine at C6') Hit->Hypothesis Identify Modification Vector Synthesis Synthesize Analog Library Hypothesis->Synthesis Assay In Vitro Biological Assay (e.g., Kinase Assay) Synthesis->Assay Data Analyze Data (IC50, Selectivity) Assay->Data Model Update SAR Model Data->Model PK ADME/Tox Profiling Data->PK Potent Compound Model->Hypothesis Refine Hypothesis Lead Optimized Lead Candidate PK->Lead

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocols: A Practical Framework

Scientific integrity requires that described methods are transparent and reproducible. Here we provide foundational protocols for the synthesis and evaluation of pyrrolotriazinone derivatives.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Core

This protocol is adapted from the general strategy reported in the literature.[1] It involves a multi-step sequence starting from a substituted pyrrole-2-carboxylic acid.

Step 1: Amide Formation

  • To a solution of substituted pyrrole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to yield the crude acyl chloride.

  • Dissolve the acyl chloride in fresh DCM and cool to 0°C.

  • Add the desired primary amine (1.2 eq) and triethylamine (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.

Step 2: N-Amination of the Pyrrole Ring

  • Dissolve the amide from Step 1 (1.0 eq) in a biphasic mixture of DCM and water (1:1).

  • Add sodium hypochlorite solution (NaOCl, 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.

  • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate to yield the 1-amino-pyrrole intermediate.

Step 3: Acylation and Oxidative Cyclization

  • Dissolve the 1-amino-pyrrole intermediate (1.0 eq) in anhydrous acetonitrile.

  • Add the appropriate acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir at room temperature for 3 hours.

  • To the reaction mixture, add triphenylphosphine (PPh3, 1.5 eq) and bromine (Br2, 1.5 eq) at 0°C.

  • Stir for an additional 2 hours at room temperature.

  • Quench the reaction with saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and purify by column chromatography to yield the final pyrrolotriazinone.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is a standard method for determining the potency of DPP-4 inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) with 1 mg/mL BSA

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • In the wells of the 96-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 88 µL of assay buffer containing the DPP-4 enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate to each well. The final substrate concentration should be at or near its Km value.

  • Immediately begin reading the fluorescence intensity every minute for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization: Hypothetical Design Pathway

This diagram outlines the logical steps in a project aimed at developing a selective, brominated pyrrolotriazinone inhibitor for a specific protein kinase.

Design_Pathway cluster_rational_design Rational Design cluster_execution Execution & Evaluation start Project Goal: Selective Brominated Kinase Inhibitor struct Analyze Target Crystal Structure (PDB) start->struct pocket Identify Hydrophobic Sub-pocket near Hinge-Binding Region struct->pocket hypothesis Hypothesis: Bromine at C6 will occupy pocket and increase affinity pocket->hypothesis synth Synthesize C6-Bromo- Pyrrolotriazinone Analog hypothesis->synth k_assay Primary Kinase Assay (Target IC50) synth->k_assay panel Kinase Selectivity Panel (>300 Kinases) k_assay->panel If Potent cell_assay Cellular Potency Assay (e.g., p-Substrate Levels) panel->cell_assay If Selective outcome Outcome: Potent & Selective Lead Compound cell_assay->outcome

Caption: Rational design workflow for a targeted brominated inhibitor.

Conclusion and Future Directions

The pyrrolotriazinone scaffold represents a highly fertile ground for the discovery of novel therapeutics. Its demonstrated activity against a range of high-value targets, combined with its synthetic tractability, makes it a compelling starting point for new drug discovery campaigns. This guide has established that the strategic incorporation of bromine is a powerful tactic for modulating the biological activity of these compounds.

The key takeaway for medicinal chemists is that bromination is not a mere act of substitution but a deliberate design choice. A thorough understanding of the target's binding site topology is paramount to successfully leveraging the steric, electronic, and lipophilic properties of bromine to achieve gains in potency and selectivity. The SAR, while complex, is decipherable through the iterative cycles of design, synthesis, and testing outlined herein.

Future research should focus on:

  • Systematic Bromination Scans: Synthesizing and testing a full matrix of mono- and di-brominated analogs to fully map the SAR for promising targets.

  • Exploring Novel Targets: Screening existing brominated pyrrolotriazinone libraries against new and emerging biological targets.

  • Optimizing Pharmacokinetics: Moving beyond potency, the next generation of compounds must be optimized for metabolic stability, oral bioavailability, and reduced off-target toxicity, areas where halogenation plays a key role.

By integrating the principles of scaffold-based design with the nuanced understanding of halogen chemistry, the full therapeutic potential of brominated pyrrolotriazinones can be realized.

References

7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one: A Core Scaffold in Modern Medicinal Chemistry

Abstract

The pyrrolo[2,1-f][1][2]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, most notably kinases and viral polymerases. This guide focuses on a key derivative, 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, providing a comprehensive overview of its physicochemical properties, the strategic importance of its bromine substituent, and its role as a pivotal intermediate in the synthesis of targeted therapeutics. We will explore its application in developing potent kinase inhibitors and other bioactive molecules, supported by established synthetic strategies and experimental insights for researchers in the field.

Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, fused heterocyclic systems containing multiple nitrogen atoms are of particular interest because they can engage in specific hydrogen bonding and other non-covalent interactions with biological macromolecules.[3] The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a highly promising framework in this context.[4] Its inherent chemical features make it an integral component of several successful drugs and clinical candidates, including the broad-spectrum antiviral drug Remdesivir and various small-molecule kinase inhibitors.[3][5]

The versatility of this scaffold stems from its unique electronic properties and the multiple points available for chemical modification, allowing for fine-tuning of its pharmacological profile. The introduction of a bromine atom at the 7-position, creating 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, is a strategic synthetic decision. This halogen serves as a highly versatile chemical "handle," enabling a range of cross-coupling reactions to introduce diverse functional groups, thereby facilitating extensive structure-activity relationship (SAR) studies.[6]

Core Physicochemical Properties

The fundamental characteristics of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one are summarized below. This data provides the essential foundation for its use in quantitative experimental design and characterization.

PropertyValueSource
Molecular Formula C₆H₄BrN₃O[1]
Molecular Weight 214.022 g/mol [1]
CAS Number 1370007-53-6[1]
Isomeric SMILES C1=C2C(=O)NC=NN2C(=C1)Br[1]

Synthesis and Strategic Utility

General Synthetic Approaches

The synthesis of the pyrrolo[2,1-f][1][2]triazine core can be achieved through several established routes, which are detailed in comprehensive reviews.[5] A common strategy involves the construction of the triazine ring onto a pre-existing pyrrole derivative. For instance, an N-aminopyrrole can be cyclized with a suitable one-carbon source, such as formamidine acetate, to form the fused heterocyclic system.[5]

The diagram below illustrates a generalized workflow for synthesizing functionalized pyrrolotriazines, highlighting the stage where bromination can be introduced to yield the title compound, which then serves as a key intermediate.

G A Pyrrole Precursor B N-Amination A->B C Cyclization with C1 Source (e.g., Formamidine) B->C D Pyrrolo[2,1-f]triazine Core C->D E Electrophilic Bromination D->E F 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one E->F G Further Functionalization (e.g., Cross-Coupling) F->G H Bioactive Target Molecules G->H SAR cluster_0 Core Scaffold Core R_Group Diverse Chemical Moieties (Aryl, Heteroaryl, etc.) Core->R_Group   Cross-Coupling   (e.g., Suzuki) Target Improved Biological Activity (Potency, Selectivity) R_Group->Target   SAR Exploration

References

A Privileged Scaffold Emerges: The Discovery and Evolution of the Pyrrolo[2,1-f]triazine Nucleus as a Master Key for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can effectively and selectively inhibit protein kinases remains a cornerstone of drug discovery. This technical guide chronicles the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bridgehead nitrogen heterocycle that has evolved from a conceptual mimic of a well-known template into a versatile and privileged scaffold in its own right. We will dissect the initial design rationale, explore the key synthetic pathways, delve into the intricate structure-activity relationships (SAR) that unlocked its potency against a multitude of kinase targets, and examine its successful translation into clinical candidates. This guide provides researchers and drug development professionals with a comprehensive understanding of the pyrrolo[2,1-f]triazine core, underpinned by detailed protocols, data-driven insights, and a forward-looking perspective on its future potential.

Introduction: The Strategic Quest for Novel Kinase Inhibitor Templates

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with 65 such drugs approved by the FDA as of March 2021.[2]

A central strategy in this field is the identification of "privileged scaffolds"—core molecular structures that can be decorated with various substituents to bind to the ATP-binding site of different kinases.[3] One of the most successful early scaffolds was the quinazoline nucleus, which forms the core of approved EGFR inhibitors like Iressa (gefitinib).[1] The success of such templates fuels the search for novel, synthetically tractable scaffolds with favorable properties and the potential for new intellectual property. This guide details the journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold, from its rational design as a quinazoline bioisostere to its establishment as a highly adaptable and clinically relevant kinase inhibitor template.

Chapter 1: Genesis of a Scaffold - The Pyrrolo[2,1-f]triazine Core

The discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus originated from a deliberate effort to identify aza-fused heterocyclic systems that could effectively mimic the binding mode of the established quinazoline kinase inhibitor template.[1] The core hypothesis was that a scaffold with a similar spatial arrangement of hydrogen bond donors and acceptors could engage the kinase hinge region—a critical interaction for ATP-competitive inhibitors—while offering novel vectors for chemical substitution to enhance potency, selectivity, and physicochemical properties.

The pyrrolo[2,1-f][1][2][3]triazine structure was identified as a promising candidate. Its fused ring system is isosteric to purines and other biologically important heterocycles, suggesting inherent potential for molecular recognition.[3] Early investigations focused on transplanting substituents known to confer activity from the quinazoline series onto this new core.[1]

G cluster_0 Established Quinazoline Scaffold cluster_1 Novel Pyrrolo[2,1-f]triazine Mimic Quinazoline Quinazoline Pyrrolotriazine Pyrrolotriazine caption1 Quinazoline Core caption2 Pyrrolo[2,1-f]triazine Core

Caption: Structural comparison of the quinazoline and pyrrolo[2,1-f]triazine scaffolds.

The initial validation of this hypothesis was swift and successful. Attaching a 4-((3-chloro-4-fluorophenyl)amino) group, a known EGFR-targeting moiety, to the pyrrolotriazine core yielded potent biochemical inhibitors of EGFR's tyrosine kinase activity.[1] Similarly, adding a 4-((3-hydroxy-4-methylphenyl)amino) substituent produced potent inhibitors of VEGFR-2. These early compounds not only validated the core concept but also demonstrated cellular activity, inhibiting the proliferation of the DiFi human colon tumor cell line (EGFR-dependent) and VEGF-driven human umbilical vein endothelial cells (HUVECs) (VEGFR-2-dependent).[1] This foundational work confirmed that the pyrrolo[2,1-f][1][2][3]triazine nucleus was a viable and potent new template for kinase inhibition.

Chapter 2: Chemical Synthesis Strategies

A critical factor in the success of any privileged scaffold is the existence of efficient and flexible synthetic routes that allow for the rapid creation of diverse analog libraries for SAR studies. The pyrrolotriazine core benefits from several established synthetic strategies, generally beginning from either pyrrole or triazine precursors.[2][5]

A common and effective approach involves the construction of the triazine ring onto a pre-existing pyrrole. This allows for early introduction of diversity at what will become the C5, C6, and C7 positions of the final scaffold.

Experimental Protocol 1: General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Intermediate

This protocol outlines a foundational synthesis for accessing the pyrrolotriazine core, which can then be further functionalized. The causality behind this multi-step process is to build the fused heterocyclic system in a controlled manner, starting from a simple substituted pyrrole.

Objective: To synthesize a key pyrrolotriazinone intermediate, a versatile precursor for C4-functionalized kinase inhibitors.

Methodology:

  • Step 1: Formylation of Pyrrole (Vilsmeier-Haack Reaction):

    • Rationale: To install an aldehyde group at the C2 position of the pyrrole ring, which is essential for the subsequent cyclization step.

    • Procedure: To a cooled (0 °C) solution of a substituted 2-methylpyrrole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours until starting material is consumed (monitor by TLC/LCMS). Carefully quench the reaction by pouring it onto ice water and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting 2-formylpyrrole product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.[1]

  • Step 2: N-Amination of the Pyrrole:

    • Rationale: To introduce the crucial N-N bond required for the formation of the triazine ring.

    • Procedure: To a solution of the 2-formylpyrrole (1 eq.) in a suitable solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C. After stirring for 30 minutes, add an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq.). Allow the reaction to proceed at room temperature for several hours. Quench with water and extract the N-aminopyrrole product.[5]

  • Step 3: Cyclization to form the Pyrrolotriazinone Ring:

    • Rationale: To condense the N-amino group with a one-carbon unit to form the six-membered triazine ring, yielding the fused bicyclic core.

    • Procedure: Heat the N-aminopyrrole intermediate in a high-boiling solvent such as formamide at elevated temperatures (e.g., 165 °C) for several hours.[5] This effects the cyclization to the pyrrolo[2,1-f][1][2][3]triazin-4-one. After cooling, the product can often be precipitated by the addition of water and collected by filtration.

  • Step 4: Chlorination of the Pyrrolotriazinone:

    • Rationale: To convert the C4-keto group into a reactive chloro-substituent, which can be easily displaced by various amines to generate the final kinase inhibitor library.

    • Procedure: Treat the pyrrolotriazinone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, at reflux. After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. The residue is then quenched with ice water and neutralized to precipitate the 4-chloropyrrolo[2,1-f]triazine product.[5]

Caption: General synthetic workflow for accessing the pyrrolotriazine core.

Chapter 3: Structure-Activity Relationship (SAR) - Decoding the Scaffold

With a viable scaffold and a robust synthetic strategy, the next critical phase was to explore the structure-activity relationship (SAR) to optimize potency and engineer selectivity against different kinase targets. The pyrrolotriazine core proved remarkably adaptable, with different substitution patterns yielding inhibitors for distinct kinase families.

Targeting Angiogenesis: VEGFR-2 and EGFR Inhibition

The initial SAR studies focused on VEGFR-2 and EGFR. The key findings were:

  • C4 Position: This position is critical for potency. The nature of the aniline substituent attached here largely dictates the primary kinase target, directly analogous to the quinazoline series.[1]

  • C5 and C6 Positions: These positions were found to tolerate small alkyl or other substituents, suggesting they are promising sites for introducing side chains to modulate physicochemical properties like solubility and metabolic stability without compromising biological activity.[1]

  • C7 Position: In the context of VEGFR-2/EGFR inhibition, substitution at this position led to a substantial loss of activity, indicating it is likely in a sterically constrained region of the ATP binding pocket for these kinases.[1]

Compound Ref.R5R6C4-Aniline SubstituentVEGFR-2 IC₅₀ (µM)EGFR IC₅₀ (µM)DiFi Cell Prolif. IC₅₀ (µM)
1 HH3-chloro-4-fluoro> 100.1000.075
2 HH3-hydroxy-4-methyl0.0661.9> 10
3 MeH3-hydroxy-4-methyl0.0230.3808.8
4 HMe3-hydroxy-4-methyl0.0570.3504.8
Data synthesized from Hunt et al., J. Med. Chem. 2004.[1]
Expanding the Target Space: ALK, IGF-1R, and JAK

Later research demonstrated the scaffold's versatility by shifting the substitution focus. A novel 2,7-disubstituted pattern was designed to mimic the bioactive conformation of diaminopyrimidine inhibitors, leading to the discovery of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[2][6]

  • C2 and C7 Positions (ALK): For ALK, these positions became paramount. Large groups could be accommodated at C2, while C7 substitution was also tolerated, a stark contrast to the initial EGFR/VEGFR-2 SAR. This led to ALK inhibitors with nanomolar potency and high selectivity over related kinases like the insulin-like growth factor-1 receptor (IGF-1R).[2]

  • C2 and C4 Positions (IGF-1R & JAK): For other targets like IGF-1R and Janus Kinases (JAKs), a combination of C2 and C4 substitution proved to be the key to achieving high potency and selectivity.[2] For example, the potent IGF-1R inhibitor BMS-754807 features substitutions at both the C2 and C4 positions.[2]

G cluster_0 Scaffold Scaffold VEGFR VEGFR / EGFR Scaffold->VEGFR C4, C5, C6 ALK ALK Scaffold->ALK C2, C7 IGF1R IGF-1R / JAK Scaffold->IGF1R C2, C4 PI3K PI3Kδ Scaffold->PI3K C4 (Amine) G Simplified Kinase Binding Mode cluster_pockets Scaffold N N-H N Pyrrolo[2,1-f]triazine Core Hinge Kinase Hinge Region C=O N-H C=O Scaffold:N1->Hinge:N-H H-Bond (Acceptor) Scaffold:N2->Hinge:C=O H-Bond (Donor) Scaffold:N3->Hinge:C=O2 H-Bond (Acceptor) Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic R-groups at C5, C6, C7 Solvent Solvent-Exposed Region Scaffold->Solvent R-groups at C2, C4

References

The Pyrrolotriazinone Scaffold: A Privileged Structure Targeting Key Biological Pathways in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrrolotriazinone core is an increasingly important heterocyclic scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules.[1][2] This guide provides a comprehensive technical overview of the key biological targets of the pyrrolotriazinone scaffold, delving into the molecular mechanisms of action and the experimental methodologies used to validate these interactions. We will explore its significant role in the inhibition of critical enzyme families, including kinases and phosphodiesterases, and its application as a structural framework for receptor antagonists. This document is intended to serve as a detailed resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the causality behind experimental design and providing robust, validated protocols.

Introduction: The Emergence of a Privileged Scaffold

In the relentless pursuit of novel chemical entities for drug discovery, certain molecular frameworks distinguish themselves by their ability to interact with multiple, distinct biological targets. These "privileged scaffolds" serve as a foundational template for the development of potent and selective modulators of cellular function. The pyrrolotriazinone skeleton, a fused bicyclic heterocycle, has emerged as one such scaffold.[2] Its unique three-dimensional structure and the strategic placement of nitrogen atoms allow for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, within the binding sites of proteins.[2] This chemical tractability has led to the development of pyrrolotriazinone-containing compounds targeting a range of proteins implicated in oncology, inflammatory diseases, metabolic disorders, and more.[1][2]

This guide will systematically explore the major classes of biological targets for the pyrrolotriazinone scaffold, providing the scientific context, experimental validation, and mechanistic understanding necessary for drug development professionals.

Kinase Inhibition: A Dominant Therapeutic Application

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing a central role in cellular signaling pathways that control growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyrrolotriazinone scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[4]

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.[5] Overactivation of this pathway is a common event in many cancers.[6] The pyrrolotriazinone scaffold has been successfully employed to develop inhibitors of PI3K isoforms.[3][6][7]

Pyrrolotriazinone-based PI3K inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the enzyme.[4] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade.[8] By blocking this pathway, these inhibitors can induce apoptosis and inhibit the proliferation of cancer cells.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival promotes Pyrrolotriazinone\nInhibitor Pyrrolotriazinone Inhibitor Pyrrolotriazinone\nInhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The potency of pyrrolotriazinone derivatives against PI3K isoforms is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrrolotriazinone test compound in DMSO. The final assay buffer should contain a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.

  • Enzyme and Substrate: Dilute the recombinant PI3K enzyme and the PIP2 substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, the PI3K enzyme, and a mixture of ATP and the PIP2 substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add TR-FRET detection reagents that recognize the PIP3 product.

  • Data Analysis: Read the plate on a TR-FRET-enabled plate reader. The signal is inversely proportional to the amount of PIP3 produced. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Receptor Tyrosine Kinases (VEGFR, EGFR, HER2)

The pyrrolotriazinone scaffold has also been utilized to develop inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[10] These receptors are crucial for angiogenesis and tumor cell proliferation.

Similar to other kinase inhibitors, these compounds typically compete with ATP for the binding site on the intracellular kinase domain of the receptor. This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, leading to an anti-proliferative and anti-angiogenic effect.[11][12]

RTK_Pathway VEGF/EGF VEGF / EGF VEGFR/EGFR VEGFR / EGFR VEGF/EGF->VEGFR/EGFR Ras Ras VEGFR/EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation &\nAngiogenesis Proliferation & Angiogenesis ERK->Proliferation &\nAngiogenesis promotes Pyrrolotriazinone\nInhibitor Pyrrolotriazinone Inhibitor Pyrrolotriazinone\nInhibitor->VEGFR/EGFR inhibits

Caption: RTK Signaling Pathway Inhibition.

Other Kinase Targets

The versatility of the pyrrolotriazinone scaffold extends to other kinase families, including:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression.[13][14] Pyrrolotriazinone-based inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are involved in cytokine signaling through the JAK-STAT pathway, which is crucial for immune responses and hematopoiesis.[1][10][15] Pyrrolotriazinone inhibitors of JAKs have potential applications in inflammatory diseases and malignancies.

Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[16] By inhibiting PDEs, the intracellular levels of these second messengers can be increased, leading to various physiological effects. The pyrrolotriazinone scaffold has been successfully adapted to create potent inhibitors of several PDE isoforms.

PDE5 and PDE9

PDE5 and PDE9 are enzymes that specifically hydrolyze cGMP.[2] Inhibition of these enzymes leads to an accumulation of cGMP, which has therapeutic applications in erectile dysfunction and other cardiovascular and neurological disorders.[2]

In smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP.[17] cGMP then activates protein kinase G (PKG), which leads to a decrease in intracellular calcium levels and smooth muscle relaxation.[18] PDE5 and PDE9 terminate this signal by degrading cGMP. Pyrrolotriazinone-based inhibitors block the active site of these PDEs, preventing cGMP hydrolysis and prolonging the vasodilatory signal.[2]

PDE_Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5/9 PDE5/9 Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation promotes 5'-GMP 5'-GMP PDE5/9->5'-GMP hydrolyzes Pyrrolotriazinone\nInhibitor Pyrrolotriazinone Inhibitor Pyrrolotriazinone\nInhibitor->PDE5/9 inhibits

Caption: cGMP Signaling and PDE Inhibition.

The inhibitory activity of pyrrolotriazinone compounds against PDE5 can be assessed using a fluorescence polarization (FP) assay.

Protocol:

  • Reagent Preparation: Serially dilute the test compound in DMSO. Prepare an assay buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA).

  • Enzyme and Substrate: Dilute recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, PDE5 enzyme, and initiate the reaction by adding the FAM-cGMP substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed GMP product.

  • Data Analysis: Measure the fluorescence polarization using a plate reader. The change in polarization is proportional to the amount of hydrolyzed substrate. Calculate the IC50 value from the dose-response curve.[19][20]

Other Enzymatic and Receptor Targets

The therapeutic potential of the pyrrolotriazinone scaffold is not limited to kinases and phosphodiesterases. It has also been investigated for its activity against other important biological targets.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion. Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.[22] Pyrrolotriazinone derivatives have been synthesized and shown to be potent DPP-IV inhibitors.[2]

Pyrrolotriazinone-based DPP-IV inhibitors bind to the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[23] This leads to increased levels of active incretins, which in turn enhances glucose-dependent insulin release and suppresses glucagon secretion, resulting in lower blood glucose levels.[21]

Receptor Antagonism

The pyrrolotriazinone scaffold has also been employed as a core structure for the development of receptor antagonists. For example, derivatives have been designed to target the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of appetite and energy balance, and the prostaglandin E2 receptor 3 (EP3), which plays a role in thrombosis.[2]

Cellular and In Vivo Validation of Pyrrolotriazinone-Based Compounds

While in vitro enzyme assays are crucial for determining the potency of a compound against its purified target, it is essential to validate its activity in a more biologically relevant context.

Cellular Proliferation Assays (e.g., MTT Assay)

For compounds targeting cancer-related pathways, cellular assays are used to assess their anti-proliferative effects. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolotriazinone compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24][25]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[26]

In Vivo Xenograft Models

To evaluate the in vivo efficacy of anti-cancer compounds, xenograft models are often used. This involves implanting human cancer cells into immunocompromised mice.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line and resuspend the cells in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice (e.g., nude mice).[27]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrrolotriazinone compound (e.g., orally or intraperitoneally) according to a defined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of the compound.

Conclusion and Future Perspectives

The pyrrolotriazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its ability to serve as a template for the development of inhibitors for multiple, therapeutically relevant target classes, including kinases, phosphodiesterases, and proteases, highlights its significance in drug discovery. The continued exploration of this versatile scaffold, coupled with advances in structure-based drug design and a deeper understanding of disease biology, promises the development of novel and more effective therapeutics in the future. The methodologies and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of the pyrrolotriazinone core in their drug development endeavors.

References

The Architect's Guide to Degradation: An In-depth Technical Guide to Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

For decades, the dominant strategy in drug discovery has been occupancy-driven inhibition, where small molecules block the active sites of pathogenic proteins. While successful, this approach leaves a vast portion of the proteome, once deemed "undruggable," inaccessible.[1][2] Targeted Protein Degradation (TPD) represents a revolutionary paradigm shift, moving from simple inhibition to complete elimination.[3][4] This technology does not just block a protein's function; it hijacks the cell's own natural disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively remove specific proteins entirely.[1][][6]

At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to act as molecular bridges.[1][7] These molecules bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the UPS.[7][8] This induced proximity leads to the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1] Because the PROTAC molecule is released and recycled after degradation, it can act catalytically, with a single molecule triggering the destruction of multiple target proteins.[1][7][9] This event-driven pharmacology allows for potent effects at lower doses, potentially reducing off-target toxicity and overcoming drug resistance mechanisms.[1][7][9]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will dissect the core building blocks of protein degraders, explain the rationale behind their design and selection, and provide detailed protocols for their characterization.

Chapter 1: The Modular Architecture of Protein Degraders

The power of PROTAC technology lies in its modular design.[10] Each molecule is comprised of three distinct, yet interconnected, building blocks:

  • Warhead (POI Ligand): This component specifically binds to the target protein intended for degradation.[1]

  • E3 Ligase Ligand: This moiety engages a specific E3 ubiquitin ligase, commandeering it for the degradation task.[1][11]

  • Linker: This chemical tether connects the warhead and the E3 ligase ligand, and its role is far more complex than that of a simple spacer.[2][][13]

The careful selection and optimization of each component are critical for creating a potent and selective degrader. The modularity allows for a systematic, building-block approach to discovery, where different warheads, linkers, and E3 ligase ligands can be combined to generate libraries of candidate degraders.

PROTAC_Modular_Architecture cluster_PROTAC PROTAC Molecule Warhead Warhead (Binds Target Protein) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) Linker->E3_Ligand

Caption: Figure 1: The modular architecture of a PROTAC molecule.

Chapter 2: The E3 Ligase Ligand - Hijacking the Cellular Machinery

The choice of E3 ligase is a foundational decision in degrader design. While there are over 600 E3 ligases in humans, the vast majority of successful PROTACs developed to date recruit one of two: Cereblon (CRBN) or Von Hippel-Lindau (VHL).[14][15][16] This is largely due to the availability of well-characterized, potent, and drug-like small molecule ligands for these targets.[15][17]

  • Cereblon (CRBN): CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[18] Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[18] These ligands are known for their favorable physicochemical properties and have been extensively used in PROTAC development.[19] More recently, phthalic acid has been identified as a new, chemically stable, and economical alternative ligand for CRBN.[20]

  • Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2 E3 ligase complex.[14] The development of hydroxyproline-based small-molecule ligands for VHL has been a major breakthrough for the field, leading to highly potent degraders with clear mechanisms of action.[17] Several VHL-based PROTACs have now advanced into clinical trials.[21]

While CRBN and VHL are the workhorses of the field, research is expanding to include other E3 ligases like cIAP, MDM2, and RNF4 to broaden the scope of TPD.[14][20][22]

Table 1: Common E3 Ligase Ligands and Their Properties

E3 LigaseCommon LigandsKey Characteristics
Cereblon (CRBN) Pomalidomide, Thalidomide derivativesWell-characterized, favorable drug-like properties.[16][19]
Von Hippel-Lindau (VHL) Hydroxyproline-based ligands (e.g., VH032)High affinity, enables potent and selective degraders.[17][21]
IAP (Inhibitor of Apoptosis Protein) Bestatin, MeBS derivativesCan induce apoptosis in addition to degradation.
MDM2 Nutlin-3 derivativesOften used for targets involved in p53 pathways.

Chapter 3: The Warhead - Engaging the Target of Interest

The warhead is the component of the PROTAC that provides specificity by binding to the target protein (POI). The selection of an appropriate warhead is a critical first step in the design process. Often, these are derived from known inhibitors of the target protein.[8]

Scientist's Note: A key advantage of TPD is that the warhead does not need to be a potent inhibitor.[10] Unlike traditional drugs that rely on high-affinity binding to block a protein's active site, a PROTAC warhead only needs sufficient affinity to form a transient ternary complex.[1] This opens the door to targeting proteins that lack enzymatic function, such as scaffolding proteins and transcription factors, dramatically expanding the "druggable" proteome.[1] In fact, studies have shown that highly potent and efficient degraders can be developed using ligands with weak binding affinity for the E3 ligase or the target.[23]

The primary consideration for warhead selection is identifying a suitable attachment point, or "exit vector," for the linker. This is a position on the ligand that is solvent-exposed and where linker attachment will not disrupt binding to the target protein.[24] X-ray crystal structures of the ligand bound to its target are invaluable for making this determination.[24]

Chapter 4: The Linker - The Master Orchestrator

Far from being a passive tether, the linker is a critical determinant of a PROTAC's success.[2][] Its length, composition, rigidity, and attachment points collectively dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of effective degradation.[2][13]

  • Length and Flexibility: A linker that is too short may cause steric clashes, preventing the complex from forming.[25] A linker that is too long or overly flexible might lead to unproductive binding modes where ubiquitination cannot occur efficiently.[2][][25] The optimal length must be determined empirically for each POI-E3 ligase pair.[2] Common flexible linkers include polyethylene glycol (PEG) and simple alkyl chains.[]

  • Rigidity and Composition: More rigid linkers, such as those containing aromatic rings or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[2][26] The linker's chemical makeup also significantly influences the PROTAC's physicochemical properties, including solubility and cell permeability, which are crucial for its overall drug-like characteristics.[2][25]

Scientist's Note: The linker is the primary tuning dial for optimizing a degrader. A difference of just a few atoms in linker length can convert a potent degrader into an inert molecule.[] This is not because the warhead or E3 ligand has changed, but because the new geometry of the ternary complex is no longer productive for ubiquitin transfer. Therefore, a significant portion of the medicinal chemistry effort in a TPD project is dedicated to synthesizing and screening a panel of degraders with varied linkers to find the optimal configuration.[26]

Chapter 5: The PROTAC Mechanism & Essential Characterization Assays

The ultimate goal of a PROTAC is to induce the formation of a productive ternary complex, leading to poly-ubiquitination of the target and its subsequent destruction by the proteasome. Validating each step of this process is essential for successful degrader development.[6]

PROTAC_Mechanism_of_Action cluster_complex Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Ubiquitination Poly-Ubiquitination of POI POI_PROTAC_E3->Ubiquitination Ub Transfer Degradation 26S Proteasome Degradation Ubiquitination->Degradation Recycle PROTAC Recycled Degradation->Recycle Release PROTAC_Characterization_Workflow cluster_biochem cluster_cellular Design 1. Degrader Design & Synthesis Biochem 2. Biochemical Assays Design->Biochem Cellular 3. Cellular Assays Biochem->Cellular Binding Binary Binding (SPR, ITC) Ternary Ternary Complex Formation (TR-FRET) Optimization 4. Lead Optimization Cellular->Optimization Degradation Target Degradation (Western, DC50/Dmax) Selectivity Selectivity (Proteomics) Optimization->Design Iterative Refinement

References

Spectroscopic data (NMR, MS) for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one

Foreword for the Research Community:

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system, serving as the core for numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy and antiviral agents.[2][3][4] A thorough understanding of the structural and spectroscopic properties of its derivatives is paramount for quality control, metabolite identification, and the rational design of new chemical entities.

This guide provides a comprehensive technical overview of the expected spectroscopic data for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one . It is important to note that while this specific compound is commercially available, a complete set of its experimental spectra is not widely published in the peer-reviewed literature. Therefore, this document serves as a predictive guide, grounded in first-principles of spectroscopic theory and validated by published data from structurally analogous compounds. The protocols and interpretations herein are designed to be a self-validating system for researchers working with this class of molecules.

Molecular Structure and Atom Numbering

A precise and unambiguous numbering system is the foundation for all spectroscopic assignments. The structure of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is presented below, following standard IUPAC nomenclature conventions for fused heterocyclic systems.

G cluster_0 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one cluster_1 IUPAC Numbering Scheme mol mol C7 C7 C6 C6 C7->C6 Br Br C7->Br C5 C5 C6->C5 N8 N8 C5->N8 C7a C7a N8->C7a N1 N1 N8->N1 C7a->C7 C7a->N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 H H N3->H C4->C7a O O C4->O

Caption: Molecular structure and IUPAC numbering for 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Synthesis Strategy: A Representative Protocol

The synthesis of the pyrrolo[2,1-f][1][2]triazin-4-one core can be achieved through several reported methods. A common and effective approach involves the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole.[4][5][6] This method offers mild reaction conditions and good regioselectivity.

Experimental Workflow: Synthesis

The following diagram outlines a generalized, field-proven workflow for synthesizing the target scaffold.

Caption: Generalized workflow for the synthesis of the pyrrolo[2,1-f]triazin-4-one scaffold.

Step-by-Step Protocol
  • Step 1: N-Amination of the Pyrrole Precursor: A solution of the starting bromo-pyrrole carboxamide is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or freshly prepared monochloramine (NH₂Cl) under basic conditions, to install the N-amino group.

  • Step 2: Acylation: The resulting N-amino pyrrole is coupled with an N-protected amino acid (e.g., Boc-glycine) using a standard peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the 1,2-biscarbamoyl-substituted intermediate.

  • Step 3: Regioselective Intramolecular Cyclization: The intermediate is subjected to cyclization conditions. A common method involves treatment with triphenylphosphine and a halogen source (like bromine or iodine) in the presence of a non-nucleophilic base such as triethylamine. This promotes the formation of the triazinone ring under mild conditions.[4]

  • Step 4: Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved via flash column chromatography on silica gel to yield the final 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it with the theoretical value. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Predicted Mass Spectrum and Data Interpretation

The key feature in the mass spectrum of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one will be the characteristic isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.[7] This results in a distinctive "doublet" for any bromine-containing fragment, with the peaks separated by approximately 2 Da.

FeaturePredicted ValueRationale
Molecular Formula C₆H₄BrN₃OBased on the chemical structure.
Molecular Weight 213.02 g/mol (Avg.)Calculated from atomic weights.
[M+H]⁺ Ion (⁷⁹Br) m/z 213.9614Theoretical monoisotopic mass for C₆H₅⁷⁹BrN₃O⁺.
[M+2+H]⁺ Ion (⁸¹Br) m/z 215.9593Theoretical monoisotopic mass for C₆H₅⁸¹BrN₃O⁺.
Isotopic Ratio ~1:1Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[7]
Primary Fragmentation Loss of CO (m/z ~186/188)A common fragmentation pathway for cyclic ketones and amides is the loss of a neutral carbon monoxide molecule.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure and purity.[10]

Experimental Protocol for NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its ability to solubilize polar heterocycles and to clearly resolve N-H protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to ensure quantitative integration.[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on the analysis of similar heterocyclic systems and the known electronic effects of substituents.[12][13] The bromine atom at C7 will exert a deshielding effect on the adjacent proton (H6). The electron-withdrawing nature of the triazinone ring will shift the pyrrole protons downfield compared to a simple pyrrole.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-2 ~8.0 - 8.2Singlet (s)N/AProton on the triazine ring, significantly deshielded by adjacent nitrogen atoms.
H-5 ~7.0 - 7.2Doublet (d)J = ~3-4 HzPyrrole α-proton, coupled to H6. Deshielded by the fused ring system.
H-6 ~6.8 - 7.0Doublet (d)J = ~3-4 HzPyrrole β-proton, coupled to H5. Shifted downfield by the adjacent bromine atom.
N-H (3H) ~11.0 - 12.0Broad Singlet (br s)N/AAmide proton, chemical shift is solvent and concentration dependent. Typically broad due to quadrupolar relaxation and/or exchange.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The carbon chemical shifts are predicted based on the expected electronic environment. The carbonyl carbon (C4) will be the most downfield signal. The carbon bearing the bromine (C7) will be shifted upfield relative to its non-brominated analog due to the "heavy atom effect".

Carbon AssignmentPredicted δ (ppm)Rationale
C-2 ~140 - 145Part of the triazine ring, deshielded by adjacent nitrogens.
C-4 (C=O) ~155 - 160Carbonyl carbon, highly deshielded.
C-5 ~115 - 120Pyrrole α-carbon, influenced by the fused ring.
C-6 ~110 - 115Pyrrole β-carbon.
C-7 ~100 - 105Carbon directly attached to bromine. The heavy atom effect causes an upfield shift compared to a C-H carbon in a similar environment.
C-7a ~125 - 130Bridgehead carbon, quaternary.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. The key identifying features are:

  • MS: A characteristic [M+H]⁺ doublet at m/z ~214 and ~216 with a 1:1 intensity ratio.

  • ¹H NMR: Three distinct aromatic/heteroaromatic signals (one singlet, two doublets) and a downfield, broad N-H signal.

  • ¹³C NMR: Six distinct carbon signals, including a downfield carbonyl carbon and an upfield C-Br carbon.

By combining these predictive data with the provided standard operating protocols, researchers and drug development professionals can confidently approach the synthesis, purification, and characterization of this and related pyrrolotriazinone derivatives.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This heterocyclic system is a cornerstone of several approved drugs and numerous clinical candidates, primarily due to its ability to effectively mimic the interactions of endogenous ligands with a variety of biological targets. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, allows for a multitude of favorable interactions within the binding sites of enzymes, particularly kinases. This guide provides a comprehensive technical overview of the pyrrolo[2,1-f]triazine core in drug discovery, from its synthesis and structure-activity relationships to its profound impact on targeted therapies, especially in oncology. We will delve into the specific applications of this scaffold, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.

The Rise of a Privileged Scaffold: An Introduction to Pyrrolo[2,1-f]triazine

The pyrrolo[2,1-f]triazine core is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical industry. Its structure is an integral part of several successful drugs, including the kinase inhibitor Avapritinib and the antiviral agent Remdesivir.[1][2] The power of this scaffold lies in its unique combination of structural and electronic properties. The presence of multiple heteroatoms in specific positions allows for the formation of crucial hydrogen bonds and other non-covalent interactions with amino acid residues in target proteins, which are often not achievable with simpler monocyclic or fused phenyl ring systems.[1] This has made the pyrrolo[2,1-f]triazine nucleus a highly sought-after template for the design of potent and selective inhibitors.

General Synthetic Strategies

The synthesis of the pyrrolo[2,1-f]triazine core can be approached through several strategic routes, typically starting from either a pyrrole or a triazine precursor.[1] A common and versatile method involves the construction of the triazine ring onto a pre-functionalized pyrrole.

A General Synthetic Workflow for Pyrrolo[2,1-f]triazine Derivatives:

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Ring Cyclization cluster_3 Further Derivatization Functionalized Pyrrole Functionalized Pyrrole N-Aminopyrrole Intermediate N-Aminopyrrole Intermediate Functionalized Pyrrole->N-Aminopyrrole Intermediate N-amination Pyrrolo[2,1-f]triazine Core Pyrrolo[2,1-f]triazine Core N-Aminopyrrole Intermediate->Pyrrolo[2,1-f]triazine Core Cyclization with formamidine acetate or similar reagent Target Molecule Target Molecule Pyrrolo[2,1-f]triazine Core->Target Molecule Substitution reactions (e.g., at C4, C5, C6, C7)

Caption: A generalized workflow for the synthesis of pyrrolo[2,1-f]triazine derivatives.

A variety of synthetic protocols have been developed and optimized to allow for the introduction of diverse substituents at various positions of the pyrrolotriazine ring system, enabling extensive structure-activity relationship (SAR) studies.[3]

Pyrrolo[2,1-f]triazines in Oncology: A Kinase Inhibition Powerhouse

Kinase inhibition has become one of the most successful strategies in targeted cancer therapy.[1][2][4] The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptional template for the development of potent and selective kinase inhibitors, targeting a range of kinases implicated in tumor growth, proliferation, and survival.

Targeting Receptor Tyrosine Kinases

2.1.1. Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[5][6] Pyrrolo[2,1-f]triazine-based inhibitors have been developed to effectively mimic the quinazoline scaffold found in many established EGFR inhibitors.

EGFR Signaling Cascade and Point of Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Dimerization & Phosphorylation Ras Ras Grb2_Sos->Ras Activation PI3K PI3K Ras->PI3K BRAF BRAF Ras->BRAF AKT AKT PI3K->AKT Inhibits Apoptosis MAPK_pathway MAPK Pathway BRAF->MAPK_pathway Stimulates Growth Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression MAPK_pathway->Gene_Expression EGF EGF/TGF-α EGF->EGFR Ligand Binding Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR ATP-competitive inhibition

Caption: Simplified EGFR signaling pathway illustrating inhibition by pyrrolo[2,1-f]triazine derivatives.

Experimental Protocol: EGFR Phosphorylation Assay (Cell-Based ELISA)

This protocol provides a method to assess the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Culture: Seed A549 cells (or another suitable cell line with high EGFR expression) in a 96-well tissue culture plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal EGFR phosphorylation, starve the cells in a serum-free medium for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-20 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the media and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash the cells and then permeabilize them with a quenching buffer.

  • Blocking: Block non-specific binding sites with a blocking solution for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add a TMB substrate solution and incubate in the dark. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated EGFR. Calculate the IC50 value of the inhibitor.

2.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

VEGFR-2 Signaling and Angiogenesis:

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K p38 p38 VEGFR2->p38 ERK ERK PLCg->ERK Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration p38->Migration VEGF VEGF VEGF->VEGFR2 Ligand Binding Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 ATP-competitive inhibition

Caption: VEGFR-2 signaling pathway leading to angiogenesis and its inhibition.

2.1.3. Other Receptor Tyrosine Kinases: c-Met and ALK

The pyrrolo[2,1-f]triazine scaffold has also been successfully employed to develop inhibitors of other clinically relevant receptor tyrosine kinases, such as c-Met and Anaplastic Lymphoma Kinase (ALK). Aberrant c-Met signaling is implicated in the progression and spread of several cancers.[9][10] Similarly, ALK fusions are known oncogenic drivers in certain malignancies, including non-small cell lung cancer.[4][11]

Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Target KinaseCompound ExampleR1R2IC50 (nM)Reference
ALK Compound 212,7-disubstituted-10 ± 2[12]
c-Met Compound 20--45[12]
VEGFR-2 BMS-582664--Potent (nM range)-
EGFR -4-((3-chloro-4-fluorophenyl)amino)-Potent (nM range)-

Note: This table provides a simplified representation of SAR. For detailed SAR, refer to the cited literature.

Targeting Non-Receptor Tyrosine Kinases and Lipid Kinases

2.2.1. Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is crucial for hematopoiesis and immune responses, and the JAK2 V617F mutation is a common driver in myeloproliferative neoplasms.[13] Novel and potent JAK2 inhibitors based on the 2,7-disubstituted pyrrolo[2,1-f]triazine core have been developed.

JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Cell Proliferation, Differentiation) STAT_dimer->Gene_Transcription Translocation Cytokine Cytokine Cytokine->Receptor Binding Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,1-f]triazine derivatives.

One notable compound exhibited a JAK2 IC50 value of 0.17 ± 0.03 nM, demonstrating the high potency achievable with this scaffold.[12][14]

2.2.2. Phosphoinositide 3-Kinase δ (PI3Kδ)

The PI3K signaling pathway is central to many cellular processes, and the PI3Kδ isoform is predominantly expressed in leukocytes, making it an attractive target for immunological disorders and hematological malignancies.[15][16][17] 4-amino pyrrolo[2,1-f]triazines have been identified as a novel chemotype that selectively inhibits PI3Kδ.[18]

Beyond Oncology: Antiviral and Neuroprotective Potential

While the pyrrolo[2,1-f]triazine core has made a significant impact in oncology, its therapeutic applications extend to other critical areas of medicine.

Antiviral Activity: The Case of Remdesivir

The most prominent example of a pyrrolo[2,1-f]triazine-based antiviral is Remdesivir, a broad-spectrum antiviral medication.[3] It is a prodrug that is metabolized to its active form, which acts as an adenosine nucleotide analogue, interfering with viral RNA polymerase. The pyrrolo[2,1-f]triazine moiety in Remdesivir serves as a bioisostere for the purine nucleobase.

Experimental Protocol: Synthesis of the Pyrrolo[2,1-f]triazin-4-amine Core of Remdesivir

A scalable and efficient synthesis is crucial for the production of active pharmaceutical ingredients. The following is a summarized, conceptual protocol based on published methods.

  • N-amination of 2-Cyanopyrrole: To a solution of 2-cyanopyrrole in an appropriate solvent (e.g., anhydrous DMF), add a strong base such as sodium hydride (NaH) at a low temperature (0-5 °C). After stirring, add an N-aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form the 1-amino-2-cyanopyrrole intermediate.

  • Cyclization: The intermediate is then cyclized by heating with formamidine acetate in a suitable solvent. This step forms the pyrrolo[2,1-f]triazin-4-amine core.

  • Purification: The crude product is purified by filtration, washing with appropriate solvents (e.g., water and MTBE), and drying under vacuum to yield the crystalline product.

Potential in Neurodegenerative Diseases

Emerging research suggests that pyrrolo[2,1-f]triazine derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[19] The mechanism of action in this context is still under investigation but may involve the inhibition of kinases or other enzymes implicated in the pathology of these diseases.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has unequivocally established itself as a privileged core in drug discovery. Its remarkable adaptability has led to the development of potent and selective modulators of a diverse range of biological targets. The success of this scaffold in oncology, particularly as a source of kinase inhibitors, is well-documented, and its application in antiviral therapy with Remdesivir has been a major breakthrough.

The future of pyrrolo[2,1-f]triazine-based drug discovery is bright. Further exploration of this scaffold's chemical space is likely to yield novel inhibitors for a wider array of kinases and other enzyme families. The investigation of its potential in treating neurodegenerative and inflammatory diseases is a particularly exciting frontier. As our understanding of the molecular basis of diseases deepens, the versatility of the pyrrolo[2,1-f]triazine core will undoubtedly continue to be leveraged to design the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel Synthetic Handles

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[2][3] The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for a highly tunable and versatile therapeutic platform.[4]

While significant progress has been made in developing potent ligands for various POIs, the repertoire of E3 ligase ligands remains comparatively limited, with derivatives of von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most predominantly used.[5] The synthesis of these E3 ligase ligands often involves multi-step sequences, and the availability of versatile building blocks is crucial for the efficient generation of diverse PROTAC libraries. This application note details the utility of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one , a key intermediate, in the synthesis of VHL-based PROTACs. We will explore its synthetic conversion into a functionalized VHL ligand and its subsequent incorporation into a model PROTAC, providing detailed protocols and insights for researchers in drug discovery.

The Strategic Advantage of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one

The pyrrolo[2,1-f]triazin-4-one scaffold is a core component of certain classes of VHL ligands. The bromine atom at the 7-position of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one serves as a versatile synthetic handle for introducing the necessary functionality to achieve high-affinity binding to the VHL E3 ligase. This bromo-derivative offers several advantages:

  • Versatile Coupling Chemistry: The aryl bromide functionality is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the straightforward installation of various chemical moieties required for VHL binding and for the attachment of a linker.

  • Strategic Positioning: The 7-position is a key vector for modification in many VHL ligands, allowing for the introduction of groups that can interact with specific residues in the VHL binding pocket, thereby enhancing affinity and selectivity.

  • Streamlined Synthesis: Utilizing this pre-functionalized core can potentially shorten the overall synthetic route to VHL ligands compared to building the heterocyclic system from acyclic precursors.

PROTAC-Mediated Protein Degradation: The Ternary Complex

The efficacy of a PROTAC is critically dependent on its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][7][8] This complex formation is a key step that precedes the ubiquitination of the target protein.[9] The geometry and stability of this ternary complex are influenced by the nature of the POI ligand, the E3 ligase ligand, and, crucially, the length and composition of the linker that connects them.[10] Therefore, the ability to synthetically modify the E3 ligase ligand, as facilitated by starting materials like 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, is paramount for optimizing ternary complex formation and achieving potent protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of action for a VHL-based PROTAC.

Synthetic Protocol: From 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one to a VHL Ligand

The following is a representative, multi-step protocol for the conversion of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one into a functionalized VHL ligand suitable for PROTAC synthesis. This protocol is based on established synthetic transformations for analogous systems.

Synthetic_Workflow Start 7-bromo-3H,4H-pyrrolo [2,1-f]triazin-4-one Step1 Step 1: Suzuki Coupling Start->Step1 Intermediate1 Aryl-substituted pyrrolo-triazinone Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion Intermediate1->Step2 Intermediate2 Key VHL Ligand Precursor Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final_Ligand Functionalized VHL Ligand with Linker Attachment Point Step3->Final_Ligand

Figure 2: Generalized synthetic workflow for VHL ligand synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

This initial step introduces a key structural motif required for VHL binding.

  • Reaction:

    • To a solution of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid or ester (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Heat the mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding reaction for the formation of C-C bonds, making it ideal for introducing the necessary aryl substituent at the 7-position.

Step 2: Functional Group Interconversion

This step modifies the newly introduced aryl group to prepare for the subsequent amide coupling. The exact nature of this step will depend on the specific arylboronic acid used in Step 1. For example, if a methoxy-substituted arylboronic acid was used, this step would involve demethylation to reveal a phenol.

  • Example Reaction (Demethylation):

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add boron tribromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure and purify the crude product by preparative HPLC.

  • Rationale: This step unmasks a key functional group, typically a hydroxyl or an amine, that is essential for interaction with the VHL protein.

Step 3: Amide Coupling to Introduce Linker Attachment Point

This final step installs a linker with a terminal functional group for subsequent conjugation to a POI ligand.

  • Reaction:

    • To a solution of the product from Step 2 (1.0 eq) and a suitable linker with a carboxylic acid and a protected terminal functional group (e.g., Boc-protected amine) (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the VHL ligand with a protected linker attachment point.

  • Rationale: Amide bond formation is a reliable method for attaching the linker. HATU is a common and efficient peptide coupling reagent that minimizes side reactions.[11]

Protocol: Synthesis of a Model PROTAC

This protocol describes the conjugation of the synthesized VHL ligand to a model POI ligand.

Step 1: Deprotection of the Linker
  • Reaction:

    • Dissolve the VHL ligand with the protected linker (from Step 3 above) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • Rationale: The Boc protecting group is acid-labile and can be cleanly removed with TFA.

Step 2: PROTAC Assembly via Amide Coupling
  • Reaction:

    • To a solution of the deprotected VHL-linker (1.0 eq) and the POI ligand bearing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the formation of the PROTAC by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

  • Rationale: This final amide coupling joins the two recognition elements of the PROTAC.

Characterization and Quality Control

The synthesized VHL ligand and the final PROTAC must be rigorously characterized to ensure their identity, purity, and activity.

Analytical Technique Purpose Expected Outcome
LC-MS To confirm the molecular weight and purity of the synthesized compounds.A single major peak with the correct mass-to-charge ratio.
¹H and ¹³C NMR To confirm the chemical structure of the synthesized compounds.Spectra consistent with the proposed structure.
HRMS To determine the exact mass and elemental composition.Measured mass within 5 ppm of the calculated mass.
Preparative HPLC To purify the final PROTAC to >95% purity.A single, sharp peak in the analytical HPLC trace of the purified fraction.

In Vitro Evaluation of the Synthesized PROTAC

Once synthesized and purified, the PROTAC's biological activity must be assessed.

Binary Binding Assays

These assays confirm that the PROTAC retains affinity for both the POI and the VHL E3 ligase independently.[12]

  • Techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP).[4][9]

  • Protocol (SPR):

    • Immobilize the purified POI or VHL protein on a sensor chip.

    • Flow a series of concentrations of the PROTAC over the chip.

    • Measure the binding and dissociation rates to determine the equilibrium dissociation constant (Kd).

Ternary Complex Formation Assays

These assays demonstrate that the PROTAC can simultaneously bind to the POI and VHL to form a stable ternary complex.[12]

  • Techniques: TR-FRET, AlphaLISA, or Native Mass Spectrometry.[13][14]

  • Protocol (TR-FRET):

    • Label the POI and VHL with a FRET donor and acceptor pair (e.g., terbium and fluorescein).

    • In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.

    • Excite the donor fluorophore and measure the emission from the acceptor.

    • An increase in the FRET signal indicates the formation of the ternary complex.

Protein Degradation Assays

These cellular assays quantify the extent and rate of POI degradation induced by the PROTAC.[12]

  • Technique: Western Blotting or In-Cell Western.[13][15]

  • Protocol (Western Blot):

    • Culture cells to 70-80% confluency.

    • Treat cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.

Conclusion

7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is a valuable and versatile starting material for the synthesis of VHL ligands for use in PROTAC development. Its strategic bromination allows for the efficient introduction of necessary chemical functionalities through robust and well-established cross-coupling chemistries. The detailed protocols provided herein offer a roadmap for researchers to synthesize and evaluate novel VHL-based PROTACs, thereby accelerating the discovery of new therapeutics that harness the power of targeted protein degradation.

References

Application Notes and Protocols for the Development of Antiviral Agents from Pyrrolo[2,1-f]triazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[4][5] Its prominence was solidified by the success of Remdesivir, a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] This guide provides an in-depth exploration of the development of antiviral agents derived from this core moiety. We present validated, step-by-step protocols for the chemical synthesis of key intermediates, robust methodologies for primary antiviral screening and mechanism of action studies, and critical insights into interpreting structure-activity relationships (SAR). The protocols are designed to be self-validating, and the accompanying notes explain the scientific rationale behind key experimental choices, empowering researchers to accelerate their drug discovery programs.

The Pyrrolo[2,1-f]triazine Scaffold: A Foundation for Antiviral Innovation

The pyrrolo[2,1-f][1][2][3]triazine system is a bicyclic heterocycle containing a bridgehead nitrogen atom, which is isosteric to naturally occurring purine nucleobases.[5] This structural similarity is a cornerstone of its biological activity, allowing its derivatives, particularly C-nucleoside analogues, to be recognized by viral polymerases.[3][6] The scaffold's journey from a niche heterocycle to a central component in antiviral therapy has been remarkable.

Nucleoside analogues based on this scaffold have demonstrated potent activity against a wide array of RNA viruses, including Hepatitis C, Ebola, Respiratory Syncytial Virus (RSV), and noroviruses.[3][6] Beyond nucleosides, non-nucleoside derivatives have also shown significant promise. For instance, certain substituted pyrrolo[2,1-f]triazines exhibit anti-influenza activity, with a plausible mechanism involving the inhibition of viral neuraminidase.[3][7] This chemical tractability and broad biological activity make the pyrrolo[2,1-f]triazine scaffold a fertile ground for the discovery of novel antiviral therapeutics.

Core Synthesis Strategies and Protocols

The successful development of novel antivirals hinges on efficient and scalable synthetic chemistry. Diverse protocols for preparing the pyrrolo[2,1-f][1][2][3]triazine core have been established, which can be broadly classified into several categories, including synthesis from pyrrole derivatives and cycloaddition reactions.[1][2] We detail two field-proven, strategic protocols below.

G cluster_0 Protocol 1: Nucleoside Core Synthesis cluster_1 Protocol 2: Non-Nucleoside Library Synthesis P1_Start 2-Cyanopyrrole P1_Step1 N-Amination (e.g., NH2Cl, NaH) P1_Start->P1_Step1 P1_Step2 Cyclization (Formamidine Acetate) P1_Step1->P1_Step2 P1_End Pyrrolo[2,1-f]triazin-4-amine (Remdesivir Intermediate) P1_Step2->P1_End P2_Start N(1)-Alkyl-1,2,4-triazinium Salt P2_Step1 1,3-Dipolar Cycloaddition (e.g., DMAD, Et3N) P2_Start->P2_Step1 P2_End 2,4-Disubstituted Pyrrolo[2,1-f]triazines (e.g., for Influenza Screening) P2_Step1->P2_End

Caption: High-level workflows for synthesizing key pyrrolo[2,1-f]triazine cores.
Protocol 1: Scalable Synthesis of the Pyrrolo[2,1-f]triazin-4-amine Core

Principle: This protocol outlines a robust and scalable method to produce the 4-amino-pyrrolo[2,1-f]triazine core, a critical intermediate for Remdesivir and other nucleoside analogues.[8] The strategy relies on the initial N-amination of a pyrrole precursor to form the crucial N-N bond, followed by a cyclization step to construct the triazine ring.[1]

Materials and Reagents:

  • 2-Cyanopyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloramine (NH₂Cl) solution or O-(2,4-dinitrophenyl)hydroxylamine

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Vessel 1: N-Amination

    • Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF at 0–5 °C.

    • Slowly add a solution of 2-cyanopyrrole (1.0 eq) in DMF, maintaining the temperature between 5 and 10 °C to control gas evolution. Stir for 30-40 minutes. The formation of the sodium salt of the pyrrole is the driving force for the subsequent amination.

    • To this mixture, add a freshly prepared solution of an aminating agent (e.g., NH₂Cl, ~1.2 eq). The introduction of the amino group at the N1 position of the pyrrole ring is the key bond-forming step.

    • Allow the reaction to proceed until completion, as monitored by TLC or LC-MS.

  • Vessel 2: Cyclization

    • In a separate reaction vessel, add formamidine acetate (2.0-3.0 eq) to a suitable solvent like 2-propanol.

    • Transfer the crude N-aminated pyrrole mixture from Vessel 1 into the formamidine acetate suspension.

    • Heat the reaction mixture to reflux (typically 80-90 °C) for several hours until the cyclization is complete. This step constructs the six-membered triazine ring.

    • Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to induce precipitation.

  • Purification

    • Isolate the solid product by filtration.

    • Wash the filter cake sequentially with water and MTBE to remove residual solvents and impurities.[8]

    • Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f]triazin-4-amine as a crystalline solid.[8]

Expected Outcome: This two-vessel process can achieve an overall yield of 55-67%, providing a highly pure intermediate suitable for subsequent glycosylation steps.[8] Characterization by ¹H NMR, ¹³C NMR, and GC-MS should confirm the structure.[8]

Protocol 2: Synthesis of 2,4-Disubstituted Analogues via 1,3-Dipolar Cycloaddition

Principle: This method is ideal for generating libraries of non-nucleoside analogues for SAR studies, particularly for targets like influenza neuraminidase.[3] It utilizes a [3+2] cycloaddition reaction between an N-ylide generated in situ from a triazinium salt and a dipolarophile, such as an activated alkyne.[3][7]

Materials and Reagents:

  • Substituted N(1)-ethyl-1,2,4-triazinium tetrafluoroborate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dioxane

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry THF or dioxane.

    • Add dimethyl acetylenedicarboxylate (1.2 mmol). DMAD serves as the dipolarophile, which will form the C5 and C6 positions of the final product.

    • Under constant stirring, add triethylamine (1.1 mmol) dropwise. The base is critical as it deprotonates the triazinium salt to form the reactive 1,3-dipole intermediate in situ.

  • Reaction and Isolation:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the crystalline product.[3]

    • Once the reaction is complete (typically 24-48 hours), collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure 2,4-disubstituted pyrrolo[2,1-f]triazine-5,6-dicarboxylate.[3]

Biological Evaluation: A Phased Approach

A structured biological evaluation workflow is essential to identify promising antiviral candidates and elucidate their mechanisms of action. This process begins with broad primary screening to identify "hits," followed by more focused secondary assays to confirm activity and probe the mechanism.

G Start Synthesized Compound Library Screen Primary Screening (CPE Reduction Assay) Start->Screen Tox Cytotoxicity Assay (e.g., MTT on uninfected cells) Start->Tox Calc Calculate EC50, CC50, and Selectivity Index (SI = CC50/EC50) Screen->Calc Tox->Calc Decision Prioritize Hits (e.g., SI > 10) Calc->Decision MOA Mechanism of Action Studies Decision->MOA Potent & Non-Toxic MOA_Time Time-of-Addition Assay MOA->MOA_Time MOA_Biochem Biochemical Assay (e.g., RdRp Inhibition) MOA->MOA_Biochem MOA_Dock In Silico Docking MOA->MOA_Dock End Lead Candidate MOA_Time->End MOA_Biochem->End MOA_Dock->End

Caption: Workflow for antiviral screening and hit validation.
Protocol 3: Cell-Based Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

Objective: To quantitatively assess the ability of test compounds to protect host cells from virus-induced death or morphological changes (CPE). This is a robust, high-throughput primary assay.[9]

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., Vero 76, MDCK) in 96-well plates.[7][9]

  • Virus stock of known titer.

  • Test compounds dissolved in DMSO.

  • Cell culture medium (e.g., MEM with 2% FBS).[9]

  • Positive control drug (e.g., Remdesivir for RNA viruses, Oseltamivir for influenza).

  • Cell viability reagent (e.g., Neutral Red solution, MTT).[9][10]

  • Plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial half-log₁₀ dilutions of the test compounds in cell culture medium. A typical concentration range is 0.01 µM to 32 µM or 100 µM.[9]

  • Cytotoxicity Plate: In a separate 96-well plate containing uninfected cells, add the same serial dilutions of the compounds. This plate will be used to determine the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Plate: Remove the growth medium from the cell plate designated for the antiviral assay.

  • Infection: Inoculate the wells with the virus at a predetermined multiplicity of infection (MOI). Leave some wells uninfected as cell controls.

  • Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add 100 µL of the prepared compound dilutions to the appropriate wells. Also include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show >80% CPE (typically 2-5 days).[9]

  • Quantification of Cell Viability:

    • Remove the medium and add a solution of Neutral Red or MTT to all wells.

    • Incubate to allow for dye uptake or formazan crystal formation.

    • Wash, lyse the cells (or solubilize the crystals), and read the absorbance on a plate reader (e.g., at 540 nm for Neutral Red).[9]

  • Data Analysis:

    • CC₅₀ Determination: Plot the absorbance from the cytotoxicity plate against the compound concentration and use regression analysis to determine the concentration that reduces cell viability by 50%.

    • EC₅₀ Determination: Convert absorbance values from the antiviral plate to percentage of CPE inhibition relative to cell and virus controls. Use regression analysis to determine the compound concentration that protects 50% of cells from CPE.

    • Selectivity Index (SI): Calculate the SI₅₀ as the ratio of CC₅₀ to EC₅₀. A compound is generally considered a promising "hit" if it has an EC₅₀ <10 μM and an SI₅₀ > 10.[9]

Protocol 4: Elucidating Mechanism of Action with a Time-of-Addition Assay

Principle: This assay helps pinpoint the stage of the viral lifecycle (e.g., entry, replication, egress) that is inhibited by the compound. The compound is added to virus-infected cell cultures at different time points before, during, and after infection.[11]

Step-by-Step Methodology:

  • Setup: Prepare several sets of cell culture plates seeded with host cells.

  • Infection: Synchronize infection by pre-chilling the plates, adding a high MOI of virus, allowing adsorption for 1 hour at 4°C, then washing and shifting to 37°C (this defines t=0).

  • Time Points: Add the test compound (at a concentration of ~5-10x its EC₅₀) to different sets of wells at various time points (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Endpoint Measurement: At a late time point (e.g., 12-24h), harvest the supernatant or cell lysate and quantify the viral yield using a suitable method like RT-qPCR for viral RNA or a plaque assay for infectious virions.[10]

  • Interpretation:

    • Inhibition when added early (-2h, 0h): Suggests the compound targets entry or attachment.

    • Loss of inhibition when added late: Suggests the compound targets an early replication step. If the compound is still effective when added several hours post-infection, it likely targets a later stage like genome replication, protein synthesis, or virion assembly/egress.

cluster_0 Time-of-Addition Logic cluster_1 Inferred Target Stage A Compound Added Before/During Infection Res_A Inhibition of Entry/Attachment A->Res_A Activity Observed B Compound Added During Replication Phase Res_B Inhibition of Replication/Translation B->Res_B Activity Observed C Compound Added Late in Cycle Res_C Inhibition of Assembly/Egress C->Res_C Activity Observed

Caption: Interpreting results from a Time-of-Addition experiment.

Data Interpretation and SAR Insights

Structure-activity relationship (SAR) analysis is crucial for optimizing hit compounds into lead candidates. By systematically modifying the chemical structure and measuring the impact on antiviral activity and cytotoxicity, researchers can identify key pharmacophores.

Case Study: Non-Nucleoside Analogues Against Influenza A (H1N1) In a study of 2,4-disubstituted pyrrolo[2,1-f]triazines, researchers explored the impact of different aryl and thienyl groups on anti-influenza activity.[3] The results, summarized below, provide a clear example of SAR.

Compound IDR¹ Substituent (Position 4)R² Substituent (Position 2)CC₅₀ (µg/mL, MDCK cells)EC₅₀ (µg/mL, H1N1)Selectivity Index (SI)
14a Phenylp-Tolyl>100010>100
14b 4-BromophenylPhenyl7202529
14c 4-Methoxyphenylp-Tolyl7504188
15a 2-ThienylPhenyl>100050>20

Data synthesized from a study by Mochulskaya et al.[3]

Key Insights from the Data:

  • Superiority of Aryl Groups: The presence of aryl groups at both positions generally conferred good activity.

  • Impact of Phenyl Ring Substitution: Introducing a methoxy group at the para-position of the R¹ phenyl ring (Compound 14c ) significantly enhanced potency (EC₅₀ = 4 µg/mL) and resulted in the highest selectivity index (188).[3] This suggests a favorable interaction in the target's binding pocket, which molecular docking studies proposed to be the viral neuraminidase.[3]

  • Tolerance of Halogens: A bromo-substituent (Compound 14b ) was tolerated but led to a decrease in activity compared to the unsubstituted phenyl group.

  • Lower Potency of Thienyl Group: Replacing the R¹ phenyl ring with a thienyl group (Compound 15a ) resulted in a marked decrease in potency.

These SAR insights are invaluable for guiding the next round of chemical synthesis, focusing on modifications to the 4-methoxyphenyl moiety to further enhance potency and drug-like properties.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a clinically validated and highly versatile core for the development of novel antiviral agents. The synthetic and biological protocols detailed in this guide provide a robust framework for researchers to efficiently synthesize, screen, and characterize new derivatives. Future efforts should focus on expanding the chemical diversity around this scaffold to target other viral enzymes and host factors, exploring novel C-nucleoside prodrug strategies to improve bioavailability, and applying these compounds against emerging and drug-resistant viral pathogens.

References

Application Notes and Protocols for Cell-Based Evaluation of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is recognized in medicinal chemistry as a "privileged scaffold," forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors.[3][4] Analogs of this heterocyclic system have demonstrated significant activity against a range of protein kinases implicated in oncology and inflammatory diseases, such as JAK2, ALK, c-Met, VEGFR-2, and p38 MAPK.[4] The specific analog, 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one, serves as a versatile synthetic intermediate. The bromine atom at the 7-position provides a chemically reactive site for the development of diverse compound libraries through cross-coupling and substitution reactions, enabling systematic structure-activity relationship (SAR) studies.[5]

The successful development of these analogs into clinical candidates hinges on a robust and logical pipeline of preclinical evaluation. Cell-based assays are indispensable in this process, offering a more physiologically relevant context than purely biochemical assays.[6] They provide critical insights into a compound's membrane permeability, interaction with intracellular targets, and its ultimate effect on cellular phenotype, such as proliferation, survival, or inflammatory responses.[7] This document provides a comprehensive guide and detailed protocols for a hierarchical cell-based assay cascade designed to thoroughly characterize the activity of novel 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one analogs, using the p38 MAPK pathway as a representative target for detailed protocols.

A Hierarchical Strategy for Compound Evaluation

A tiered approach to screening ensures that resources are used efficiently, with broad, cost-effective assays preceding more complex, mechanism-focused investigations. This cascade allows for the early deselection of non-viable compounds and provides a progressively deeper understanding of promising candidates.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: On-Target Activity & Engagement cluster_2 Tier 3: Functional & Mechanistic Insights T1 Cell Viability & Cytotoxicity (e.g., CellTiter-Glo®) Broad assessment of cellular health T2_1 Target Kinase Inhibition (e.g., p38 Phosphorylation Assay) Measures inhibition of kinase activity T1->T2_1 Prioritize non-toxic hits T3_2 Mechanism of Cell Death (e.g., Caspase-Glo® 3/7) Determines if cytotoxicity is via apoptosis T1->T3_2 Investigate cytotoxic mechanism T2_2 Direct Target Engagement (e.g., NanoBRET®, CETSA®) Confirms direct binding to target in-cell T2_1->T2_2 Confirm mechanism T3_1 Downstream Functional Response (e.g., TNF-α Release Assay) Assesses physiological outcome of inhibition T2_2->T3_1 Validate functional effect

Caption: A hierarchical workflow for evaluating pyrrolotriazinone analogs.

Tier 1 Protocol: Foundational Cell Viability Assessment

Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[8] The reagent lyses cells, releasing ATP, which is consumed by a proprietary luciferase to generate a stable luminescent signal directly proportional to the number of viable cells.[9] This initial screen is critical for identifying the general cytotoxic profile of the analogs and establishing a concentration range for subsequent, more specific assays.

Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a human cancer cell line with active p38 MAPK signaling like MDA-MB-231, or a monocytic line like THP-1 for inflammatory studies) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium. Perform a cell count to ensure accuracy.

    • Seed cells into a white, opaque-walled 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one analog in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series starting from 100 µM).

    • Add the desired final concentration of compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include vehicle-only (DMSO) controls and no-cell background controls.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis: Subtract the average background luminescence (no-cell wells) from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the normalized luminescence against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the analog that inhibits cell viability by 50%.
Maximum Inhibition The maximal percentage of viability reduction observed.

Tier 2 Protocols: Target-Specific Activity and Engagement

Once the cytotoxic profile is established, the next critical step is to confirm that the compounds inhibit the intended kinase target and bind to it directly within the cellular environment. Here, we use p38 MAPK as a representative target.

The p38 MAPK Signaling Pathway

p38 MAPK is a key mediator of cellular responses to inflammatory cytokines and environmental stress.[10] Its activation via dual phosphorylation at Thr180/Tyr182 triggers downstream signaling cascades that regulate inflammation and apoptosis.[11]

G Stress Stress / LPS Inflammatory Cytokines MKK Upstream Kinases (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Thr180/Tyr182) p_p38 p-p38 MAPK (Active) Downstream Downstream Targets (e.g., ATF-2, MAPKAPK2) p_p38->Downstream Phosphorylates Compound Pyrrolo[2,1-f]triazin-4-one Analog Compound->p38 Inhibits Response Cellular Response (TNF-α production, Apoptosis) Downstream->Response Leads to

Caption: Simplified p38 MAPK signaling and point of inhibition.

2A. p38 MAPK Phosphorylation Assay (HTRF®)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting protein phosphorylation. The assay uses two antibodies: one recognizing total p38 MAPK labeled with a donor fluorophore (e.g., Europium cryptate) and another specific to the phosphorylated Thr180/Tyr182 motif labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to phosphorylated p38 in the cell lysate, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the level of p38 phosphorylation.[4]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or THP-1) in a 96-well plate and incubate overnight as described in the Tier 1 protocol.

    • Pre-treat cells with serial dilutions of the pyrrolotriazinone analogs for 1-2 hours. Include a known p38 inhibitor (e.g., SB203580) as a positive control.

    • Stimulate the p38 pathway by adding an agonist, such as Anisomycin (10 µM for 15-30 min) or Lipopolysaccharide (LPS, 1 µg/mL for 30 min), to all wells except the unstimulated negative control.[4][12]

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of the supplemented lysis buffer provided in the HTRF® kit to each well.

    • Incubate the plate on an orbital shaker for 30 minutes at room temperature.

  • Detection:

    • Transfer 16 µL of lysate from each well to a low-volume, white 384-well plate.

    • Prepare the HTRF® antibody detection mix according to the manufacturer's protocol (containing both the donor- and acceptor-labeled antibodies).

    • Add 4 µL of the detection mix to each well containing lysate.

    • Seal the plate and incubate at room temperature for 4 hours to overnight.

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Normalize the data with the stimulated control (0% inhibition) and unstimulated control (100% inhibition). Plot the normalized ratio against the log of compound concentration to determine the IC₅₀ for target kinase inhibition.

2B. Direct Target Engagement Assay (NanoBRET®)

Principle: The NanoBRET® Target Engagement assay provides definitive proof of compound binding to the target protein in living cells.[13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the energy acceptor). Unlabeled test compounds that enter the cell and bind to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]

Protocol:

  • Cell Preparation:

    • On Day 1, transfect HEK293 cells with a vector encoding the p38α-NanoLuc® fusion protein.

    • On Day 2, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • Prepare serial dilutions of the pyrrolotriazinone analogs in DMSO, then dilute further in Opti-MEM®.

    • In a white 96-well plate, combine the cell suspension, the NanoBRET® tracer (at a pre-determined optimal concentration), and the test compounds or vehicle control.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to ensure the signal is from intact cells.[13]

    • Add the substrate to all wells.

    • Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. Normalize the data to vehicle controls and plot the ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's affinity for the target in a cellular context.

ParameterDescription
Phospho-Assay IC₅₀ Concentration of analog causing 50% inhibition of p38 phosphorylation.
NanoBRET® IC₅₀ Concentration of analog causing 50% displacement of the tracer, indicating binding affinity.

Tier 3 Protocols: Functional and Mechanistic Assays

Compounds that demonstrate on-target activity must be evaluated for their effect on downstream cellular functions and their mechanism of action if they are cytotoxic.

3A. Functional Assay: LPS-Induced TNF-α Release

Principle: A key physiological role of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[15] Inhibition of p38 MAPK in immune cells (like monocytes or macrophages) is expected to decrease the amount of TNF-α released upon stimulation with LPS.[16] This assay provides a robust measure of the compound's functional efficacy.

Protocol:

  • Cell Culture and Differentiation (if using THP-1 cells):

    • Culture human monocytic THP-1 cells. To differentiate them into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inhibition and Stimulation:

    • Pre-treat the differentiated THP-1 cells with serial dilutions of the pyrrolotriazinone analogs for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 4-6 hours to induce TNF-α production.

  • Quantification of TNF-α:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.

Data Analysis: Generate a standard curve using the recombinant TNF-α provided in the ELISA kit. Use this curve to calculate the concentration of TNF-α in each sample. Normalize the data to the LPS-stimulated vehicle control and plot against the log of compound concentration to determine the IC₅₀ for the inhibition of this functional response.

3B. Mechanistic Assay: Caspase-Glo® 3/7 Apoptosis Assay

Principle: If the Tier 1 screen revealed significant cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death). Caspases-3 and -7 are key effector enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[2] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque-walled 96-well plate as described in the Tier 1 protocol.

    • Treat the cells with the pyrrolotriazinone analogs at concentrations around their cytotoxicity IC₅₀ values. Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine at 1 µM).

    • Incubate for a period determined by the kinetics of apoptosis for the specific cell line (e.g., 6, 12, or 24 hours).

  • Assay Execution:

    • Equilibrate the plate to room temperature for ~30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours to allow for signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis: Subtract background luminescence and normalize the signal to the vehicle control. A significant fold-increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis through the activation of effector caspases.

ParameterDescription
TNF-α Release IC₅₀ Concentration of analog causing 50% inhibition of LPS-induced TNF-α secretion.
Caspase 3/7 Activation Fold-increase in luminescent signal relative to vehicle control, indicating apoptosis induction.

References

In Vivo Experimental Design for Pyrrolotriazinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

Abstract

The pyrrolotriazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent modulators of various biological targets, particularly protein kinases.[1][2] As these candidates advance from discovery to development, a robust and well-defined in vivo experimental strategy is paramount for successful translation. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies for pyrrolotriazinone-based drug candidates. We delve into the critical phases of preclinical evaluation—pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety toxicology—with a focus on the scientific rationale behind each experimental choice. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to equip researchers with the necessary tools to generate a compelling data package for investigational new drug (IND) submission.

Introduction: The Pyrrolotriazinone Scaffold in Drug Discovery

Pyrrolotriazinones are fused heterocyclic systems that have garnered significant attention for their therapeutic potential.[2] Their unique three-dimensional structure allows for specific interactions with a range of biological targets. While their applications are broad, a significant portion of research has focused on their activity as kinase inhibitors, targeting key signaling pathways frequently dysregulated in cancer and inflammatory diseases.[3][4]

Table 1: Common Kinase Targets for Pyrrolotriazinone Derivatives

Target FamilySpecific Kinase ExamplesAssociated Disease AreaReference
PI3KPI3Kα, PI3Kδ, PI3KγCancer, Inflammation[1][3]
JAKJAK1, JAK2Autoimmune Diseases, Myelofibrosis[4]
ALKAnaplastic Lymphoma KinaseNon-Small Cell Lung Cancer[5]
EGFREpidermal Growth Factor ReceptorVarious Cancers[4]
MEKMEK1, MEK2Melanoma, Colorectal Cancer[6]

Given the prevalence of kinase inhibition as a mechanism of action, this guide will primarily use an oncology framework to illustrate the principles of in vivo experimental design.

Foundational Principles of Preclinical In Vivo Design

Before embarking on any animal study, a clear understanding of the regulatory and ethical landscape is essential. Preclinical programs must be designed to provide sufficient evidence of safety and potential efficacy to justify human clinical trials.[7][8]

  • Regulatory Adherence: Studies intended for regulatory submission, such as an IND application to the U.S. Food and Drug Administration (FDA), must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[9][10] GLP ensures the quality, integrity, and reliability of nonclinical laboratory data.[11]

  • Ethical Considerations (The 3Rs): All animal research should adhere to the principles of R eplacement, R eduction, and R efinement. This involves using non-animal methods where possible, minimizing the number of animals used, and refining procedures to reduce pain and distress.

  • Hypothesis-Driven Approach: Every experiment should be designed to answer a specific scientific question. A well-defined hypothesis guides the choice of model, endpoints, and statistical analysis plan.

G cluster_0 Preclinical Development Workflow Discovery Candidate Discovery (In Vitro Screening) PK Pharmacokinetics (PK) 'What the body does to the drug' Discovery->PK Select Candidate PD_Efficacy PD & Efficacy 'What the drug does to the body' PK->PD_Efficacy Determine Exposure Tox Safety & Toxicology 'Is the drug safe?' PD_Efficacy->Tox Establish Efficacious Dose IND IND-Enabling Studies (GLP Compliance) Tox->IND Define Safety Margin Decision Go / No-Go Decision IND->Decision

Caption: High-level workflow for in vivo drug candidate evaluation.

Phase 1: Pharmacokinetic (PK) Profiling

PK studies describe the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[12][13] This information is critical for selecting a dosing route, regimen, and predicting human exposure.

Application Protocol: Single-Dose PK Study in Rodents

Objective: To determine the fundamental PK parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of a pyrrolotriazinone candidate.

1. Animal Model:

  • Species: Sprague-Dawley rats or CD-1 mice are commonly used.

  • Group Size: n=3-4 animals per group.

  • Housing: Animals should be housed in an AAALAC-accredited facility with appropriate environmental controls.[14]

2. Study Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and is the benchmark for determining absolute bioavailability.

    • Group 2: Oral (PO) gavage administration (e.g., 5-10 mg/kg). This is the intended clinical route for most small molecules.[8]

  • Formulation: The drug candidate should be formulated in an appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol). Vehicle suitability should be pre-screened for solubility and stability.[15]

3. Procedure:

  • Dosing: Administer the compound via the specified route.

  • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) at predetermined time points. A typical schedule is:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis.

4. Bioanalysis & Data Interpretation:

  • Quantification: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to measure drug concentration in plasma samples.[13]

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterAbbreviationDescriptionDesired Attribute
ClearanceCLThe rate at which the drug is removed from the body.Low to moderate
Volume of DistributionVdThe theoretical volume that the drug occupies.Moderate (indicates tissue distribution)
Half-lifeThe time required for the drug concentration to decrease by half.Sufficiently long to support dosing regimen (e.g., once or twice daily)
Bioavailability%FThe fraction of the oral dose that reaches systemic circulation.High (>30%)
Max ConcentrationCmaxThe peak plasma concentration after oral dosing.Varies by target
Time to CmaxTmaxThe time at which Cmax is reached.Varies by target

Phase 2: Pharmacodynamic (PD) and Efficacy Evaluation

Once the PK profile is understood, the next step is to determine if the drug engages its target and produces a biological effect at achievable exposures.[16] For a kinase inhibitor, this involves measuring the inhibition of the target kinase and assessing anti-tumor activity.[17]

G Drug Pyrrolotriazinone Inhibitor PI3K PI3K Drug->PI3K Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR pAKT Measure p-AKT (PD Biomarker) AKT->pAKT Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: PI3K pathway showing drug target and a key PD biomarker.

Application Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a pyrrolotriazinone candidate in a relevant in vivo cancer model.

1. Animal Model Selection:

  • Cell-Line Derived Xenograft (CDX): Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID).[18][19] These models are robust and cost-effective for initial efficacy screening.

  • Patient-Derived Xenograft (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice.[20] PDX models better retain the heterogeneity of the original tumor and are considered more clinically relevant.[19]

  • Choice Rationale: The choice of cell line or PDX model should be based on the drug's target. For an inhibitor of a specific mutated kinase (e.g., B-RafV600E), a cell line harboring that mutation is essential.[6]

2. Study Design:

  • Tumor Implantation: Implant tumor cells/fragments and allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (n=8-10 mice per group) based on tumor volume.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Drug Candidate (Dose 1, e.g., 10 mg/kg, daily)

    • Group 3: Drug Candidate (Dose 2, e.g., 30 mg/kg, daily)

    • Group 4: Positive Control (Standard-of-care agent, if available)

3. Procedure & Endpoints:

  • Dosing: Administer the compound for a set period (e.g., 21-28 days) via the route determined in PK studies.

  • Primary Efficacy Endpoint:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

  • Secondary Endpoints:

    • Body Weight: Monitor 2-3 times per week as a general measure of tolerability.

    • Survival: Can be a primary endpoint if the model is aggressive.

  • PD Biomarker Assessment (Satellite Group):

    • A separate group of animals (n=3 per time point) is used for tissue collection.

    • Dose animals and collect tumors at specific time points (e.g., 2, 8, 24 hours) after the first and last dose.

    • Analyze tumor lysates by Western blot or ELISA to measure the phosphorylation of downstream target proteins (e.g., p-AKT for a PI3K inhibitor).[6]

4. Data Interpretation:

  • Efficacy: Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. A TGI > 60% is often considered significant activity.

  • PK/PD Correlation: Correlate the drug concentration in plasma or tumor tissue with the degree of target inhibition (PD) and the anti-tumor response (efficacy). This helps establish a therapeutically relevant exposure level.[6]

Phase 3: Safety and Toxicology Assessment

Preclinical toxicology studies are designed to identify potential adverse effects and determine a safe starting dose for human trials.[21][22] These studies are a mandatory component of an IND package.[7]

Application Protocol: 7-Day Repeated-Dose Toxicity Study in Rodents

Objective: To evaluate the toxicity profile of a pyrrolotriazinone candidate after repeated daily dosing and identify a No Observed Adverse Effect Level (NOAEL).

1. Animal Model:

  • Species: Two mammalian species are typically required: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog).[21] This protocol focuses on the rodent portion.

  • Group Size: n=5-10 animals per sex per group.

2. Study Design:

  • Dose Selection: Doses are selected based on efficacy studies and a preliminary dose-range finding study. The high dose should induce some minimal toxicity to identify target organs.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose

  • Recovery Group: A satellite group may be added to the high-dose and control groups, where animals are monitored for a period after dosing stops (e.g., 14 days) to assess the reversibility of any toxic effects.[21]

3. Procedure & Endpoints:

  • Dosing: Administer the compound daily for 7 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily observation for any changes in appearance or behavior.

    • Body Weight and Food Consumption: Measured at least twice weekly.

  • Terminal Procedures (Day 8):

    • Blood Collection: For clinical chemistry (liver/kidney function) and hematology (blood cell counts).

    • Necropsy: Gross pathological examination of all organs.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Histopathology: Microscopic examination of a comprehensive list of tissues preserved in formalin.

4. Data Interpretation:

  • Identify Target Organs: Determine which organs, if any, are affected by the drug.

  • Establish NOAEL: The NOAEL is the highest dose at which no drug-related adverse findings are observed.

  • Therapeutic Index (TI): The TI is a ratio of the toxic dose to the efficacious dose. A larger TI indicates a wider safety margin.

Table 3: Common Endpoints in a Repeated-Dose Toxicology Study

CategorySpecific EndpointsPurpose
In-Life Clinical signs, body weight, food consumptionTo assess general health and well-being
Clinical Pathology Hematology, clinical chemistry, urinalysisTo detect changes in blood cells and organ function (e.g., liver, kidney)
Anatomic Pathology Gross necropsy, organ weights, histopathologyTo identify macroscopic and microscopic changes in tissues
Toxicokinetics (TK) Cmax, AUCTo confirm systemic exposure at each dose level

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of Pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of pyrrolotriazinone derivatives. Pyrrolotriazinones are a class of nitrogen-containing heterocyclic compounds that serve as important scaffolds in drug discovery. Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical regulatory requirement and is fundamental to drug safety and efficacy. This guide details the strategic selection of chromatographic parameters, a step-by-step analytical protocol, and a thorough method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative for Pyrrolotriazinone Purity

Pyrrolotriazinones and related nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of various therapeutic agents.[4] The analytical challenge they present stems from their potential for structural isomerism, their polar nature, and their susceptibility to degradation under stress conditions.[5][6] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a final drug product.[7]

High-Performance Liquid Chromatography (HPLC) is the definitive technique for impurity profiling in pharmaceutical development and quality control.[7] Its high resolving power and compatibility with various detectors make it ideal for separating the main compound from process-related impurities and degradation products. This document serves as a practical guide for researchers and drug development professionals to establish a scientifically sound, reliable, and validatable HPLC method for this specific class of compounds.

Foundational Principles: Rationale-Driven Method Development

A successful HPLC method is not a matter of chance but of deliberate, science-based choices. The physicochemical properties of pyrrolotriazinones—typically polar, aromatic, and ionizable—dictate the optimal analytical approach.

Chromatographic Mode: The Power of Reversed-Phase

Reversed-Phase HPLC (RP-HPLC) is the predominant mode for the analysis of pharmaceutical compounds and is exceptionally well-suited for pyrrolotriazinones.[8] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The retention mechanism is based on the hydrophobic partitioning of the analyte between the two phases. Given that pyrrolotriazinones possess sufficient non-polar character from their ring structures, they can be effectively retained and separated from more polar or non-polar impurities.[9][10]

Stationary Phase Selection: Beyond Standard C18

The choice of column is the most critical factor in achieving separation.

  • Workhorse Column (C18): An octadecylsilane (C18) column is the universal starting point.[11] Its high carbon load provides strong hydrophobic retention, which is generally effective for separating the main pyrrolotriazinone peak from many of its by-products.

  • Addressing Polarity Challenges: Pyrrolotriazinones can be highly polar, leading to poor retention on traditional C18 phases, especially with highly aqueous mobile phases.[12][13] In such cases, alternative stationary phases should be considered:

    • ODS-AQ Type Columns: These C18 columns are designed with polar end-capping or a hydrophilic surface, making them compatible with 100% aqueous mobile phases and providing enhanced retention for polar analytes.[12]

    • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) offer a different selectivity and can improve peak shape for basic nitrogen-containing compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar pyrrolotriazinone analogues that are unretained in reversed-phase, HILIC provides an orthogonal separation mechanism.[6][12]

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition directly controls the elution of analytes.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for mixtures containing water.[8] Its lower viscosity results in lower backpressure, and its lower UV cutoff wavelength (around 190 nm) allows for detection at lower wavelengths without significant background noise.[14]

  • pH Control is Non-Negotiable: The nitrogen atoms in the pyrrolotriazinone core are basic and can be protonated depending on the mobile phase pH. Failure to control pH will result in poor peak shape (tailing) and drifting retention times. A buffer should always be used.[8][15]

    • Acidic pH: Using a mobile phase with a pH between 2.5 and 3.5 (e.g., using phosphate or formate buffer) ensures that the basic nitrogens are consistently protonated. This typically leads to sharp, symmetrical peaks and reproducible retention.[15]

    • Buffer Selection: For UV detection, phosphate buffers are excellent due to their low UV absorbance.[15] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[15]

Detection Wavelength (λ): Maximizing Sensitivity

Pyrrolotriazinones, being aromatic heterocyclic systems, are strong UV absorbers.[16] To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded. Selecting the wavelength of maximum absorbance (λmax) provides the highest sensitivity for both the main peak and any structurally related impurities.[17] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.[18]

Experimental Protocol: Purity Determination of a Model Pyrrolotriazinone

This section provides a detailed, step-by-step protocol that serves as a robust starting point.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Kinetex C18, 150 mm x 4.6 mm, 2.6 µm (or equivalent high-performance column).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%), analytical grade potassium dihydrogen phosphate.

  • Reference Standard: Pyrrolotriazinone primary reference standard of known purity.

  • Labware: Calibrated analytical balance, volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Pyrrolotriazinone Reference Standard into a 100 mL volumetric flask.[19] Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the pyrrolotriazinone sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[19] Filter an aliquot through a 0.45 µm syringe filter before injection.[20][21]

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm)
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-25 min: 10% to 90% B; 25-28 min: 90% B; 28-28.1 min: 90% to 10% B; 28.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or analyte λmax)
Run Time 35 minutes
System Suitability and Analysis Procedure
  • Equilibrate: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • System Suitability Test (SST): Make five replicate injections of the Standard Solution. The system is deemed suitable for analysis if the criteria in Table 2 are met.[22]

  • Analysis: Inject a blank (diluent), followed by the prepared Sample Solution.

  • Data Processing: Integrate all peaks in the chromatogram. Disregard any peaks originating from the blank.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5)Confirms the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0% (for n=5)Demonstrates the stability and reproducibility of the pump and mobile phase.
Calculation of Purity

The purity is calculated by area normalization, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation: The Cornerstone of Trustworthiness

A method is not reliable until it is validated. Validation provides documented evidence that the procedure is suitable for its intended purpose.[23] The following experiments must be conducted according to ICH Q2(R1) guidelines.[2][24]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24] The most crucial aspect of this is performing forced degradation studies to prove the method is stability-indicating.[25]

Forced Degradation Protocol: Subject the sample solution (1.0 mg/mL) to the stress conditions outlined in Table 4. Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main pyrrolotriazinone peak, and the peak purity analysis (via PDA detector) confirms that the main peak is spectrally pure.[2][5][26]

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 4 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours)[5]
Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative capabilities of the method.[22]

ParameterDescriptionAcceptance Criteria
Linearity Analysis of 5-6 standards across the range.Correlation coefficient (r²) ≥ 0.999
Range The interval providing suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for assay.[22] For impurities, from LOQ to 120% of the specification limit.[2]
Accuracy Determined by recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate sample preparations. Intermediate Precision: Analysis on a different day, by a different analyst, or on a different instrument.%RSD ≤ 2.0%
LOD, LOQ, and Robustness
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[22] The system suitability criteria should still be met after these changes.

Visualized Workflows

To clarify the logical flow of development and validation, the following diagrams are provided.

G cluster_dev Method Development cluster_analysis Routine Analysis A Analyte Characterization (pKa, logP, UV Spectrum) B Select Column (e.g., C18, AQ-type) A->B C Optimize Mobile Phase (Organic %, pH, Buffer) B->C D Set Detection Wavelength (λmax) C->D E Sample & Standard Prep D->E F System Suitability Test (SST) E->F G Inject Samples F->G H Data Processing & Purity Calculation G->H

Caption: HPLC Method Development and Analysis Workflow.

G A Specificity (Forced Degradation) B Linearity & Range Final Validated Method A->Final C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) B->D E LOQ / LOD B->E F Robustness E->Final F->Final

Caption: ICH Q2(R1) Method Validation Workflow.

References

Application Notes and Protocols for the Suzuki Cross-Coupling Reaction in the Modification of the Pyrrolotriazinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolotriazinone Scaffold and its C-C Bond Functionalization

The pyrrolotriazinone core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique electronic properties and three-dimensional architecture make it an attractive framework for the design of inhibitors, antagonists, and other molecular probes.[3][4] The ability to selectively introduce diverse substituents onto this core is paramount for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. Among the myriad of synthetic methodologies for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and boronate ester building blocks.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for the functionalization of the pyrrolotriazinone core via a two-step sequence: regioselective halogenation followed by Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical framework for the synthesis of novel pyrrolotriazinone derivatives. We will delve into the mechanistic underpinnings of these reactions, the rationale behind the choice of reagents and conditions, and troubleshooting strategies to overcome common challenges associated with cross-coupling on nitrogen-rich heterocycles.

Part 1: Regioselective Halogenation of the Pyrrolotriazinone Core

The introduction of a halogen atom onto the pyrrolotriazinone scaffold is a critical prerequisite for the subsequent Suzuki cross-coupling reaction. The position of halogenation dictates the vector for diversification. Based on the electronic nature of the fused pyrrole ring, electrophilic aromatic substitution is the most common strategy. Reagents such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are mild and effective sources of electrophilic bromine and iodine, respectively, and are well-suited for the halogenation of electron-rich heterocyclic systems.[6][8]

Protocol 1.1: Regioselective Bromination of Pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one

This protocol describes the regioselective bromination of the pyrrolotriazinone core at the C7 position, a known site of electrophilic attack.

Experimental Workflow:

Halogenation_Workflow start Pyrrolotriazinone (Starting Material) reagents N-Bromosuccinimide (NBS) in DMF start->reagents 1. Add reaction Reaction at 0 °C to RT (Stirring) reagents->reaction 2. React workup Aqueous Work-up (Quenching & Extraction) reaction->workup 3. Process purification Column Chromatography workup->purification 4. Purify product 7-Bromo-pyrrolotriazinone (Product) purification->product 5. Isolate

Caption: Workflow for the bromination of the pyrrolotriazinone core.

Materials:

  • Pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve the pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 7-bromo-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one.

Part 2: Suzuki-Miyaura Cross-Coupling of the Halogenated Pyrrolotriazinone Core

With the halogenated pyrrolotriazinone in hand, the stage is set for the Suzuki-Miyaura cross-coupling. This reaction involves the palladium-catalyzed coupling of the halo-pyrrolotriazinone with a boronic acid or a boronate ester.[9][11] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. For nitrogen-containing heterocycles, catalyst poisoning can be a significant challenge, often necessitating the use of specialized ligands that are both electron-rich and sterically bulky to promote the desired catalytic cycle and prevent catalyst deactivation.[12][13]

The Catalytic Cycle:

Suzuki_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 Base PdII_ArylR Aryl-Pd(II)-R' Complex Transmetal->PdII_ArylR RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Aryl-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids to the 7-position of the pyrrolotriazinone core. Optimization of the reaction conditions may be necessary for challenging substrates.

Materials:

  • 7-Bromo-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (0.02-0.05 equiv)

  • Ligand (if required, e.g., SPhos, XPhos) (0.04-0.10 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a reaction vessel, add the 7-bromo-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one, the boronic acid, the palladium catalyst, the ligand (if using a separate ligand), and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired 7-aryl-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one.

Part 3: Reaction Optimization and Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of various reaction parameters. A systematic screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal yields, especially with heterocyclic substrates. The following tables present hypothetical data from such an optimization study for the coupling of 7-bromo-pyrrolo[2,1-f][4][9][10]triazin-4(3H)-one with 4-methoxyphenylboronic acid.

Table 1: Catalyst and Ligand Screening

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃Dioxane/H₂O10058
3Pd₂(dba)₃ (2.5)SPhos (10)K₂CO₃Dioxane/H₂O10082
4Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃Dioxane/H₂O10075
5PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O10065

Table 2: Base and Solvent Screening

EntryCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)10082
2Pd₂(dba)₃/SPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)10089
3Pd₂(dba)₃/SPhosK₃PO₄ (3)Dioxane/H₂O (4:1)10092
4Pd₂(dba)₃/SPhosK₃PO₄ (3)Toluene/H₂O (10:1)11085
5Pd₂(dba)₃/SPhosK₃PO₄ (3)2-MeTHF/H₂O (10:1)9088

Part 4: Troubleshooting and Key Considerations

  • Catalyst Deactivation: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[12] The use of electron-rich, bulky phosphine ligands like SPhos or XPhos can mitigate this issue by sterically shielding the metal center and promoting the desired catalytic turnover.

  • Protodeboronation: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis) under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.[10] Using anhydrous solvents, carefully dried reagents, and a stronger base like K₃PO₄ can sometimes suppress this side reaction. Alternatively, using boronate esters (e.g., pinacol esters) can enhance stability.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid and careful monitoring of the reaction progress can help to minimize this side product.

  • Purification: The removal of palladium residues and boron-containing byproducts is crucial, especially in a drug discovery context. Filtration through Celite® is a good first step, and careful column chromatography is typically required for complete purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the medicinally important pyrrolotriazinone core. By following a well-defined synthetic sequence of regioselective halogenation and subsequent palladium-catalyzed cross-coupling, a wide array of novel derivatives can be accessed. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient exploration of the chemical space around this privileged scaffold and accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Pyrrolo[2,1-f]triazin-4(3H)-ones as CRF1 Receptor Antagonists in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: Targeting the Nexus of Stress and Anxiety

The intricate relationship between stress and the manifestation of anxiety disorders is a cornerstone of modern neuroscience research. A key player in this physiological drama is the Corticotropin-Releasing Factor (CRF) system, which orchestrates the body's neuroendocrine, autonomic, and behavioral responses to stressful stimuli.[1][2][3] Dysregulation of the CRF system, particularly hyperactivity, has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][4] This has spotlighted the CRF receptor 1 (CRF1) as a prime therapeutic target for the development of novel anxiolytics.[3][5][6]

The Pyrrolo[2,1-f]triazin-4(3H)-one scaffold has emerged as a promising chemical series, yielding potent and selective CRF1 receptor antagonists.[7][8] These compounds offer a non-peptidic, small molecule approach to modulate the stress axis, with the potential for improved pharmacokinetic properties over earlier peptidic antagonists.[6][9] Preclinical studies have demonstrated the efficacy of this class of compounds in rodent models of anxiety, validating their therapeutic potential.[7]

This document serves as a comprehensive technical guide for researchers investigating Pyrrolo[2,1-f]triazin-4(3H)-ones as CRF1 receptor antagonists. It provides a detailed overview of the underlying mechanism of action, step-by-step protocols for key preclinical anxiety models, and guidance on data interpretation, all grounded in established scientific principles.

Mechanism of Action: Intercepting the Stress Signal

CRF1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in brain regions critical for the regulation of stress and emotion, including the pituitary gland, cortex, amygdala, and hippocampus.[10] Upon binding of its endogenous ligand, CRF, the CRF1 receptor primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][10] This signaling cascade ultimately triggers the release of adrenocorticotropic hormone (ACTH) from the pituitary, a key step in the hypothalamic-pituitary-adrenal (HPA) axis activation.[5][10]

Pyrrolo[2,1-f]triazin-4(3H)-ones function as antagonists by competitively binding to the CRF1 receptor, thereby blocking the binding of CRF and preventing the initiation of this downstream signaling cascade.[5] This blockade effectively dampens the physiological and behavioral responses to stress, forming the basis of their anxiolytic effect.[6][9]

CRF1_Signaling_Pathway cluster_stress Stress Stimulus cluster_hpa Hypothalamus cluster_receptor Anterior Pituitary Cell cluster_antagonist Therapeutic Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates CRF CRF Hypothalamus->CRF releases CRF1_R CRF1 Receptor AC Adenylyl Cyclase CRF1_R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates ACTH_Release ACTH Release PKA->ACTH_Release stimulates Antagonist Pyrrolo[2,1-f]triazin-4(3H)-one Antagonist->CRF1_R blocks CRF->CRF1_R binds & activates

Caption: CRF1 Receptor Signaling and Antagonist Intervention.

Preclinical Evaluation in Rodent Anxiety Models

The anxiolytic potential of novel Pyrrolo[2,1-f]triazin-4(3H)-one compounds is typically assessed using a battery of well-validated behavioral paradigms in rodents. These tests leverage the natural conflict between the drive to explore a novel environment and an innate aversion to brightly lit, open, or elevated spaces.[11][12][13]

The Elevated Plus Maze (EPM)

The EPM is a widely used assay to screen for anxiolytic and anxiogenic compounds.[11][14] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[12][13] The test is based on the premise that rodents have a natural aversion to open and elevated spaces.[14][15] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[12][15]

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm from the floor. For mice, arms are approximately 30 cm long and 5 cm wide, while for rats, they are around 50 cm long and 10 cm wide.[12][13] The closed arms have walls (15 cm high for mice, 30-40 cm for rats).[12][13]

  • Habituation: Acclimate the animals to the testing room for at least 45-60 minutes prior to the experiment to minimize stress from handling and a novel environment.[11][12][14]

  • Drug Administration: Administer the Pyrrolo[2,1-f]triazin-4(3H)-one compound or vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[12][15]

    • Immediately start a video-tracking system to record the session, which typically lasts for 5 minutes.[12][15]

    • The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.

  • Data Analysis: Key parameters to be measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[12][14]

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (m)
Vehicle-35.2 ± 4.18.5 ± 1.215.6 ± 2.3
Compound X148.9 ± 5.311.2 ± 1.516.1 ± 2.5
Compound X375.6 ± 6.815.8 ± 1.915.9 ± 2.1
Compound X1098.3 ± 8.2 19.4 ± 2.316.3 ± 2.7
Diazepam2105.7 ± 9.5 21.1 ± 2.514.8 ± 2.0

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

The Light-Dark Box Test

This test is another widely used model of unconditioned anxiety in rodents.[16][17] It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore novel environments.[16][18] The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening.[17][19] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[16][18]

  • Apparatus: A box divided into two compartments: a large (2/3 of the total area), open, and brightly illuminated compartment, and a smaller (1/3 of the total area), dark, and covered compartment.[17][19] An opening allows free passage between the two.

  • Habituation: As with the EPM, habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle at a specified time before the test.

  • Test Procedure:

    • Place the animal in the center of the brightly lit compartment, facing away from the opening to the dark compartment.[19]

    • Allow the animal to explore the apparatus freely for a set duration, typically 5-10 minutes.

    • Record the session using a video-tracking system.

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Locomotor activity within each compartment.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol after each animal.

Treatment GroupDose (mg/kg)Time in Light Compartment (s)Transitions
Vehicle-45.8 ± 5.912.3 ± 2.1
Compound X160.1 ± 7.215.8 ± 2.5
Compound X388.4 ± 8.520.4 ± 3.1
Compound X10115.2 ± 10.1 25.6 ± 3.8
Diazepam2120.5 ± 11.3 27.9 ± 4.2

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Behavioral_Workflow cluster_prep Pre-Test Preparation cluster_testing Behavioral Testing (5 min session) cluster_analysis Post-Test Habituation Animal Habituation (60 min) Dosing Drug/Vehicle Administration (e.g., 30 min pre-test) Habituation->Dosing Placement Place Animal in Apparatus (EPM center or Light Box) Dosing->Placement Recording Video Record & Track Placement->Recording Removal Remove Animal Recording->Removal Data Analyze Behavioral Data Recording->Data Cleaning Clean Apparatus Removal->Cleaning

Caption: General Workflow for Behavioral Anxiety Models.

Advanced In Vivo Characterization

Beyond initial behavioral screening, further in vivo studies can provide deeper insights into the neurobiological effects of Pyrrolo[2,1-f]triazin-4(3H)-one compounds.

Acoustic Startle Response (ASR)

The acoustic startle response is a reflexive whole-body flinch in response to a sudden, loud noise.[20][21] The magnitude of this reflex is potentiated in a state of fear or anxiety. CRF administration has been shown to enhance the acoustic startle response, an effect that can be blocked by CRF1 antagonists.[22][23] This paradigm is useful for assessing the ability of a compound to attenuate heightened states of arousal and anxiety.

  • Apparatus: A startle chamber that isolates the animal from external noise and light, equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[21]

  • Habituation and Acclimation: Allow animals to habituate to the testing room. On the test day, place each animal in the startle chamber for a 5-minute acclimation period with background white noise.[21]

  • Drug Administration: Administer the test compound, vehicle, or a stress-inducing agent (e.g., CRF) as per the experimental design.

  • Test Session: The session typically consists of a series of trials:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

    • The startle amplitude is recorded for a short duration (e.g., 100-200 ms) following the stimulus.

  • Data Analysis: The primary endpoint is the average startle amplitude in response to the pulse-alone trials. A reduction in CRF-potentiated startle by the test compound indicates anxiolytic-like activity.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[24][25][26] By implanting a microdialysis probe into a brain area implicated in anxiety (e.g., the amygdala or prefrontal cortex), researchers can assess how a Pyrrolo[2,1-f]triazin-4(3H)-one compound modulates neurotransmitter release (e.g., dopamine, serotonin, norepinephrine) under baseline and stress-induced conditions.[24][27]

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and establish a stable baseline of neurotransmitter levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials for later analysis.

  • Pharmacological/Behavioral Challenge: After establishing a baseline, administer the test compound or expose the animal to a stressor. Continue collecting samples to measure changes in neurotransmitter levels.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).[26]

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery (Several Days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Establish Baseline: Perfuse with aCSF & Collect Samples Probe_Insertion->Baseline Intervention Administer Compound / Stressor Baseline->Intervention Post_Intervention Collect Post-Intervention Samples Intervention->Post_Intervention Analysis Analyze Samples via HPLC-EC Post_Intervention->Analysis Data Interpret Neurotransmitter Level Changes Analysis->Data

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion and Future Directions

The Pyrrolo[2,1-f]triazin-4(3H)-one class of CRF1 receptor antagonists represents a promising avenue for the development of novel treatments for anxiety and stress-related disorders. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. By employing a combination of behavioral models that assess different facets of anxiety-like behavior and advanced in vivo techniques to probe neurochemical changes, researchers can build a comprehensive profile of a compound's efficacy and mechanism of action. Future work should continue to explore the structure-activity relationships within this chemical series to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these preclinical findings into effective clinical therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Pyrrolotriazinone Compounds in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazinone compounds. This guide is designed to provide you with practical, in-depth solutions to common solubility challenges encountered during in vitro and in vivo experiments. As a class of nitrogen-based heterocycles, pyrrolotriazinones show significant promise in drug discovery, but their often hydrophobic nature can present considerable hurdles in aqueous biological buffers.[1][2]

This resource is structured to address your issues in a direct, question-and-answer format, moving from frequently asked questions to more complex troubleshooting scenarios. Our goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility issues.

Q1: My pyrrolotriazinone compound is poorly soluble in aqueous buffers. Where do I start?

A1: The first step is to prepare a high-concentration stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions.[3]

  • Initial Protocol: Prepare a 10-20 mM stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your biological buffer or cell culture medium.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This common problem, known as "compound precipitation upon dilution," occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit.[3] The percentage of DMSO in the final solution is often too low to maintain solubility.

  • Quick Fix: Ensure your final DMSO concentration in the assay is at a level that keeps the compound in solution, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can be toxic to cells.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line.

  • Recommendation: Always run a vehicle control (buffer or media with the same final concentration of DMSO) to assess any effects of the solvent on your experimental results.

Q4: Can the pH of my biological buffer affect the solubility of my pyrrolotriazinone compound?

A4: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][5][6] Pyrrolotriazinones, being nitrogen-containing heterocycles, can have basic properties and their solubility may increase in more acidic conditions where they can be protonated.[1][2]

  • Causality: The protonated (charged) form of a compound is generally more soluble in aqueous solutions than the neutral form.[4]

Q5: Are there any alternatives to DMSO for making stock solutions?

A5: Yes, other organic solvents can be used, such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent depends on the specific properties of your compound and the constraints of your assay.

  • Consideration: Solvents like ethanol can sometimes be less toxic to cells than DMSO, but may not have the same solubilizing power.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more persistent solubility challenges.

Issue 1: Compound Crashes Out of Solution Over Time in the Final Assay Buffer

This indicates that while the compound may initially appear to be in solution, it is in a supersaturated and unstable state.

Troubleshooting Workflow

Caption: Troubleshooting workflow for time-dependent compound precipitation.

Detailed Protocols

Protocol 1: Utilizing Co-solvents

Co-solvents work by reducing the interfacial tension between the aqueous buffer and the hydrophobic compound, thereby increasing solubility.[8][9]

  • Prepare Stock Solutions: Create a primary stock of your pyrrolotriazinone compound in 100% DMSO.

  • Prepare Intermediate Dilutions: Make an intermediate dilution of your compound in a co-solvent such as polyethylene glycol 400 (PEG 400) or propylene glycol.

  • Final Dilution: Add the intermediate dilution to your final assay buffer. The final concentration of the co-solvent should be optimized to be non-toxic and effective.

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Final Concentration RangeNotes
PEG 4001-10%Generally well-tolerated in many assays.
Propylene Glycol1-5%Can have antimicrobial properties at higher concentrations.
Ethanol0.5-2%Can be more volatile than other co-solvents.

Protocol 2: pH Optimization

Adjusting the pH of the buffer can significantly enhance the solubility of ionizable compounds.[10][11]

  • Determine pKa: If the pKa of your compound is known, test a range of buffer pH values that are 1-2 units below the pKa for basic compounds.

  • Empirical Testing: If the pKa is unknown, perform a solubility test across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Assessment: Prepare your compound in each buffer and visually inspect for precipitation after a set incubation time. Quantify the soluble fraction by methods such as HPLC if necessary.

Issue 2: High Compound Concentration Required for Assay Leads to Inevitable Precipitation

When high concentrations are necessary, standard solubilization methods may not be sufficient.

Strategies for High Concentration Formulations

Strategy 1: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Recommended Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used non-ionic surfactants.

  • Protocol:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • Add the surfactant solution to your final assay buffer before adding the compound.

    • The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that could interfere with the assay.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the cyclodextrin in the assay buffer.

    • Add the pyrrolotriazinone compound to the cyclodextrin solution and stir or sonicate to facilitate complex formation.

    • Allow the solution to equilibrate before use.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple to implementPotential for toxicity at higher concentrations
pH Adjustment Increases ionizationHighly effective for ionizable compoundsMay not be suitable for all biological assays
Surfactants Micellar encapsulationEffective at low concentrationsCan interfere with protein-ligand binding assays
Cyclodextrins Inclusion complex formationLow toxicityCan be expensive; may alter compound availability

Section 3: Experimental Workflow for Solubility Assessment

A systematic approach to assessing and optimizing solubility is crucial.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Quantification A Prepare 10 mM stock in 100% DMSO B Dilute to 100 µM in PBS (pH 7.4) A->B C Visual inspection for precipitation (t=0, 2h, 24h) B->C D Test Co-solvents (PEG 400, Propylene Glycol) C->D If precipitation occurs E pH Range Finding (pH 5.0-8.0) C->E If precipitation occurs F Test Surfactants (Tween 20) & Cyclodextrins (HP-β-CD) D->F If still suboptimal E->F If still suboptimal G Prepare formulations from Phase 2 F->G H Incubate and centrifuge to pellet precipitate G->H I Quantify supernatant concentration by HPLC or LC-MS H->I

Caption: A stepwise experimental workflow for assessing and optimizing the solubility of pyrrolotriazinone compounds.

Section 4: Concluding Remarks

The solubility of pyrrolotriazinone compounds in biological buffers is a multifaceted challenge that often requires a systematic and multi-pronged approach to overcome. By understanding the physicochemical properties of your specific compound and applying the principles and protocols outlined in this guide, you can develop robust and reliable experimental conditions. Remember that each compound is unique, and some degree of empirical optimization will always be necessary.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrrolo[2,1-f]triazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyrrolo[2,1-f]triazin-4(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrrolo[2,1-f][1][2]triazin-4(3H)-ones are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of compounds with a wide range of biological activities, including as kinase inhibitors and antiviral agents.[1][3][4]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you overcome common challenges in your synthetic efforts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Poor Regioselectivity in Intramolecular Cyclization

Question: "My intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole is yielding a mixture of the desired pyrrolo[2,1-f][1][2][5]triazin-4(3H)-one and the isomeric pyrrolo[1,2-d][1][5][6]oxadiazine. How can I improve the regioselectivity to favor the triazinone?"

Answer: This is a common challenge where the cyclization can proceed via two competing pathways: N-imidoylation to form the desired triazinone or O-imidoylation to form the oxadiazine byproduct. The regioselectivity is highly dependent on the reagents and the electronic nature of the substituents.[1][6]

Causality and Strategic Solutions:

  • Influence of Halogen Source: The choice of halogen in the phosphonium halide reagent plays a crucial role. When using triphenylphosphine-based reagents, chloride sources (e.g., PPh₃Cl₂) tend to favor the formation of the N-imidoylation product (the triazinone). In contrast, bromide (PPh₃Br₂) and iodide (PPh₃I₂) sources often favor the O-imidoylation product (the oxadiazine).[1][6]

    • Recommendation: If you are observing a significant amount of the oxadiazine byproduct, switch from a bromine-based activation system to a chlorine-based one, such as using PPh₃Cl₂.

  • Effect of Substituents: The electronic properties of the substituents on your pyrrole precursor can influence the nucleophilicity of the competing nitrogen and oxygen atoms.

    • Electron-donating groups on the N-functional groups of the carbamoyl moiety can enhance the nucleophilicity of the nitrogen, thereby promoting N-imidoylation and the formation of the desired triazinone.[6]

    • Recommendation: If your substrate design allows, consider incorporating electron-donating groups to favor the desired reaction pathway.

  • Reaction Conditions: While harsher conditions like high temperatures are sometimes used, milder conditions can offer better control.[1][4] A facile synthesis has been reported at 0 °C with a short reaction time of 5 minutes.[1][4]

    • Recommendation: Attempt the cyclization at lower temperatures (e.g., 0 °C) to potentially enhance the kinetic control and favor the desired regioisomer.

Troubleshooting Workflow for Poor Regioselectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: Low Yields in the N-Amination of the Pyrrole Core

Question: "I am struggling with the N-amination of my pyrrole-2-carboxamide precursor. The yields are consistently low. What could be the issue?"

Answer: The N-amination step is critical for introducing the N-N bond required for the triazine ring. Low yields can often be attributed to the stability of the starting material, the choice of aminating agent, and the reaction conditions.

Causality and Strategic Solutions:

  • Starting Material Purity: Pyrrole derivatives, especially 1-aminopyrrole, can be susceptible to oxidation and degradation, often indicated by a color change to yellow or brown.[7]

    • Recommendation: Ensure your starting pyrrole-2-carboxamide is pure. If it has been stored for a long time, consider repurification before use. It is advisable to use freshly prepared or properly stored starting materials under an inert atmosphere.[7]

  • Choice of Aminating Agent: Various aminating agents can be used, and their effectiveness can be substrate-dependent. While reagents like O-(diphenylphosphinyl)hydroxylamine are effective, more practical and economical options exist.[2]

    • A commonly used and practical method involves the use of NH₂Cl, which can be generated in situ or used as a solution.[2][8] The NaOH/NH₄Cl/NaClO system is also reported as a practical method for the N-amination of the pyrrole nitrogen.[6]

    • Recommendation: If you are using a less common or expensive aminating agent with poor results, consider switching to a more robust and cost-effective method like using NH₂Cl or the NaOH/NH₄Cl/NaClO system.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction's success.

    • Recommendation: Carefully control the reaction temperature. Some N-amination reactions require cooling to manage exotherms and prevent side reactions. Ensure you are using an appropriate dry solvent if the reaction is moisture-sensitive.[7]

Issue 3: Difficulty with Final Product Purification

Question: "My final substituted pyrrolo[2,1-f]triazin-4(3H)-one is difficult to purify. I'm observing persistent impurities in my NMR and LC-MS. What are some effective purification strategies?"

Answer: Purification challenges can arise from closely related byproducts, unreacted starting materials, or decomposition products. A systematic approach to purification is key.

Causality and Strategic Solutions:

  • Chromatography Optimization: Standard silica gel column chromatography is the most common purification method.[1][9]

    • Recommendation: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradual gradient elution can help separate closely eluting compounds. If your compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Recommendation: Screen various solvents and solvent pairs to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.[10]

    • Recommendation: If other methods fail, consider using preparative reverse-phase HPLC. This is particularly useful for separating polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrrolo[2,1-f][1][2][5]triazine core?

A1: The primary synthetic routes can be broadly categorized as follows:

  • Synthesis from Pyrrole Derivatives: This is a very common approach that involves building the triazine ring onto a pre-existing pyrrole core. This often involves steps like N-amination of a pyrrole derivative followed by cyclization with a suitable C1 or N1-C1 synthon.[2]

  • Rearrangement of Pyrrolooxadiazines: This method involves the synthesis of a pyrrolo[1,2-d][1][5][6]oxadiazine intermediate, which then undergoes a nucleophile-induced rearrangement to the thermodynamically more stable pyrrolo[2,1-f][1][2][5]triazin-4(3H)-one.[1][2][5]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been effectively used to construct the pyrrolotriazinone skeleton. For example, a one-pot, two-step synthesis involving the Cu(II)-catalyzed reaction of a 1-amino-1H-pyrrole-2-carboxamide with an aldehyde has been reported.[2]

  • 1,3-Dipolar Cycloadditions: A more recent approach involves the 1,3-dipolar cycloaddition of in situ generated 1-alkyl-1,2,4-triazinium ylides with electron-poor dipolarophiles. This can provide access to a variety of substituted pyrrolotriazines in a single step.[3]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents can have a significant impact on reaction rates and outcomes:

  • In intramolecular cyclizations , as discussed in Troubleshooting Issue 1, electron-donating groups on the N-functional groups of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor can favor the formation of the desired triazinone.[6]

  • In copper-catalyzed syntheses involving the condensation of N-aminopyrroles with aldehydes, electron-donating groups on the aryl aldehyde tend to accelerate the reaction compared to electron-withdrawing substituents.[2]

  • In 1,3-dipolar cycloaddition reactions , the electronic nature of the substituents on both the triazinium ylide and the dipolarophile will dictate the regioselectivity and reactivity according to frontier molecular orbital theory.

Q3: Are there any specific safety considerations I should be aware of during this synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific points to consider for this chemistry include:

  • N-Amination: Some aminating agents can be hazardous. For example, when preparing or using chloramine (NH₂Cl), it is important to be aware of its potential instability.

  • Reagents: Reagents like sodium hydride (NaH) are highly flammable and reactive with water, requiring careful handling under an inert atmosphere.[11] Triphenylphosphine and its derivatives can be irritants.

  • Solvents: Many of the solvents used, such as dichloromethane (DCM) and dimethylformamide (DMF), have associated health risks and should be handled in a well-ventilated fume hood.

  • Thermal Safety: Some of the reported procedures involve heating to high temperatures.[1][4] It is important to conduct a proper safety assessment before scaling up any reaction, potentially including calorimetric studies to understand the thermal hazards.[11]

Experimental Protocols and Data

Table 1: Effect of Halogen Source on Regioselectivity of Intramolecular Cyclization
EntryR Group on CarbamoylHalogen SourceRatio of Oxadiazine (11) to Triazinone (12)Overall Yield (%)Reference
1PhenylPPh₃Cl₂15:8196[1]
2PhenylPPh₃Br₂63:1881[1]
34-FluorophenylPPh₃Cl₂15:8196[1]
44-FluorophenylPPh₃Br₂70:1080[1]
5CyclopropylPPh₃Br₂Not Observed:6666[1]

Data synthesized from Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][5]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][5][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787.[1]

Protocol: Regioselective Intramolecular Cyclization to Favor Triazinone

This protocol is adapted from Son & Park, 2016 and is optimized for the formation of the pyrrolo[2,1-f][1][2][5]triazin-4(3H)-one.

Materials:

  • 1,2-biscarbamoyl-substituted 1H-pyrrole precursor

  • Triphenylphosphine (PPh₃)

  • Chlorine source (e.g., N-chlorosuccinimide, NCS) or use PPh₃Cl₂ directly

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of triphenylphosphine (1.98 mmol) in anhydrous DCM (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the chlorine source (e.g., NCS, 2.18 mmol). Stir the mixture at room temperature for 15 minutes. This in situ generates PPh₃Cl₂.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Add triethylamine (4.95 mmol) dropwise to the reaction mixture at 0 °C.

  • After the complete addition of triethylamine, stir the reaction mixture at 0 °C for 5 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrrolo[2,1-f]triazin-4(3H)-one.

General Synthetic Scheme

Caption: General reaction scheme for regioselective cyclization.

References

Technical Support Center: Overcoming Off-Target Effects of Pyrrolotriazinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrrolotriazinone-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and overcome potential off-target effects in your experiments. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your research with pyrrolotriazinone kinase inhibitors, providing step-by-step guidance to diagnose and resolve them.

Problem 1: Discrepancy between Biochemical Potency (IC50) and Cellular Efficacy (EC50).

You've developed a novel pyrrolotriazinone inhibitor with a potent IC50 in a biochemical assay, but it shows significantly weaker activity in your cell-based assays.

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The pyrrolotriazinone scaffold, while a promising starting point, may possess physicochemical properties that hinder its ability to cross the cell membrane effectively.[1]

    • Actionable Advice:

      • Assess Physicochemical Properties: Analyze the inhibitor's LogP (lipophilicity) and polar surface area (PSA). High LogP or PSA values can suggest poor permeability.

      • Cellular Uptake Assay: Perform a direct measurement of intracellular compound concentration using techniques like LC-MS/MS.

      • Structural Modification: If permeability is low, medicinal chemistry efforts can be directed towards modifying the pyrrolotriazinone scaffold to improve its drug-like properties without compromising on-target activity.[2]

  • High Protein Binding: Your inhibitor may be binding extensively to plasma proteins in the cell culture medium or to abundant intracellular proteins, reducing the free concentration available to engage the target kinase.

    • Actionable Advice:

      • Serum Concentration: Test the inhibitor's activity in assays with varying serum concentrations (e.g., 10%, 5%, 1%, and serum-free). A significant shift in EC50 with changing serum levels points to high protein binding.

      • Equilibrium Dialysis: This in vitro technique can quantify the fraction of the inhibitor bound to plasma proteins.

  • Active Efflux by Transporters: The inhibitor might be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.[3]

    • Actionable Advice:

      • Co-treatment with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known ABC transporter inhibitors (e.g., verapamil or cyclosporin A). A significant increase in your inhibitor's potency would suggest it is being actively effluxed.[3]

  • Metabolic Instability: The inhibitor could be rapidly metabolized by intracellular enzymes into inactive forms.[4]

    • Actionable Advice:

      • Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.[4] Low stability indicates that the compound is likely being rapidly cleared in a cellular environment.

      • Identify Metabolites: Use LC-MS/MS to identify the major metabolites and guide structural modifications to block metabolic hotspots.

Problem 2: Observing an Unexpected or "Off-Target" Phenotype in Cells.

Your pyrrolotriazinone inhibitor induces a cellular phenotype that is inconsistent with the known function of the intended target kinase.

Possible Causes and Troubleshooting Steps:

  • Inhibition of Unintended Kinases: The high degree of conservation in the ATP-binding site across the human kinome makes absolute selectivity challenging to achieve.[5][6] Your inhibitor may be potently inhibiting one or more other kinases.

    • Actionable Advice:

      • Kinome Profiling: Screen your inhibitor against a broad panel of kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-target interactions.[7][8] Follow up with IC50 determination for any significant hits.

      • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a structurally distinct inhibitor that targets the same primary kinase.[1] If both inhibitors produce the same phenotype, it increases confidence that the effect is on-target.

      • Rescue Experiments: Transfect cells with a mutant version of your target kinase that is resistant to your inhibitor. If the phenotype is rescued, it provides strong evidence for on-target activity.[1]

  • Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically lead to the activation of certain signaling pathways.[9] This can occur through various mechanisms, such as disrupting negative feedback loops.

    • Actionable Advice:

      • Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phospho-proteomics or phospho-kinase antibody arrays to get a global view of signaling pathway alterations in response to your inhibitor.[3] This can help identify unexpected pathway activation.

      • Computational Modeling: In silico models of signaling pathways can help predict and understand complex, non-intuitive responses to kinase inhibition, such as retroactivity, where a downstream perturbation affects an upstream component.[10]

  • Non-Kinase Off-Targets: The inhibitor may be interacting with other proteins that are not kinases.

    • Actionable Advice:

      • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of your inhibitor from cell lysates, providing an unbiased view of its interactome.

      • Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with those in publicly available databases (e.g., the Connectivity Map) to identify potential off-targets based on phenotypic similarity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the off-target effects of pyrrolotriazinone kinase inhibitors?

A1: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the more than 500 kinases in the human kinome.[6] Many type-I kinase inhibitors, which are ATP-competitive, utilize heterocyclic scaffolds like pyrrolotriazinone that mimic the adenine moiety of ATP, leading to potential binding to multiple kinases.[5]

Q2: How can I rationally design more selective pyrrolotriazinone inhibitors?

A2: Several medicinal chemistry strategies can be employed to enhance selectivity:[2][11][12]

  • Exploiting the Gatekeeper Residue: Design modifications that create a steric clash with kinases possessing a large gatekeeper residue while allowing binding to your target if it has a smaller gatekeeper.[5]

  • Targeting Non-Conserved Residues: Introduce chemical moieties that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with unique amino acids in the active site of your target kinase.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) to form a covalent bond, significantly increasing both potency and selectivity.[6]

  • Allosteric Inhibition: Design inhibitors that bind to a less conserved allosteric site on the kinase, rather than the highly conserved ATP pocket.

Q3: What is the difference between a biochemical assay and a cell-based assay for determining inhibitor selectivity?

A3:

  • Biochemical Assays: These are performed in a cell-free system using purified, often recombinant, kinases.[13] They directly measure the interaction between the inhibitor and the kinase, providing a clean assessment of potency (e.g., IC50 or Kd).[14] However, they do not account for cellular factors like membrane permeability, efflux, or metabolism.[15]

  • Cell-Based Assays: These are conducted in living cells and measure the inhibitor's effect on a cellular process, such as the phosphorylation of a downstream substrate or cell proliferation.[16] They provide a more physiologically relevant assessment of an inhibitor's efficacy but can be influenced by the cellular factors mentioned above, and the observed phenotype could be a result of indirect or off-target effects.[17]

Q4: What are some of the key in vitro assays I should use to characterize my pyrrolotriazinone inhibitor's selectivity?

A4: A multi-tiered approach is recommended:

  • Primary Biochemical Assay: Determine the IC50 against your primary target kinase. Common formats include radiometric assays (e.g., using [³³P]-ATP), fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), and luminescence-based assays (e.g., ADP-Glo).[13][18]

  • Broad Kinome Profiling: Screen your inhibitor at a single high concentration (e.g., 1 µM) against a large panel of kinases to identify potential off-targets.[7]

  • Dose-Response for Off-Targets: Determine the IC50 values for any significant off-targets identified in the broad panel screen to quantify their potency relative to your primary target.

  • Cellular Target Engagement Assay: Use a technique like NanoBRET™ to confirm that your inhibitor is binding to the intended target inside living cells and to determine its cellular affinity.[16][19]

  • Downstream Signaling Assay: Perform a Western blot or ELISA to measure the phosphorylation of a direct substrate of your target kinase in a dose- and time-dependent manner.[1]

Q5: How can computational tools help in predicting and understanding off-target effects?

A5: Computational methods are invaluable for predicting and rationalizing off-target effects:[20]

  • Molecular Docking: Docking your inhibitor into the crystal structures of various kinases can help predict binding affinities and identify potential off-targets.

  • Binding Site Similarity Analysis: Comparing the physicochemical properties of your target kinase's binding site to those of other kinases can reveal which ones are most likely to be inhibited by your compound.[21]

  • Machine Learning and QSAR: Models trained on large datasets of known kinase-inhibitor interactions can predict the activity of new compounds against a panel of kinases.[22][23] These approaches can help prioritize which off-targets to test experimentally.

Section 3: Visualizations and Protocols

Signaling Pathway Perturbation by a Kinase Inhibitor

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase (Pyrrolotriazinone Target) Upstream_Signal->Target_Kinase Substrate_1 Substrate 1 Target_Kinase->Substrate_1 Phosphorylation Cellular_Response_A Intended Cellular Response Substrate_1->Cellular_Response_A OffTarget_Kinase Off-Target Kinase Substrate_2 Substrate 2 OffTarget_Kinase->Substrate_2 Phosphorylation Cellular_Response_B Unintended Cellular Response Substrate_2->Cellular_Response_B Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->Target_Kinase Inhibition Inhibitor->OffTarget_Kinase Off-Target Inhibition

Caption: On- and off-target effects of a pyrrolotriazinone kinase inhibitor.

Experimental Workflow for Characterizing Inhibitor Selectivity

G A Step 1: In Vitro Potency Biochemical IC50 determination for the primary target. B Step 2: Broad Kinome Screen Single-dose inhibition profiling across a large kinase panel. A->B C Step 3: Off-Target Validation Determine IC50 values for significant hits from Step 2. B->C D Step 4: Cellular Target Engagement Confirm binding in live cells (e.g., NanoBRET). C->D E Step 5: Cellular Functional Assay Measure inhibition of downstream signaling (e.g., Western Blot). D->E F Step 6: Phenotypic Assay Assess effects on cell viability, migration, etc. E->F

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Data Summary: Interpreting Selectivity Data
ParameterDefinitionImplication for Off-Target Effects
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[13]A lower IC50 indicates higher potency. Comparing IC50 values for the primary target versus other kinases quantifies selectivity.
Selectivity Index The ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase.[13]A higher selectivity index is desirable, indicating greater selectivity for the intended target.
Kd The dissociation constant, representing the affinity of the inhibitor for the kinase.[14]A lower Kd indicates a stronger binding affinity.
EC50 The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay.A large difference between the biochemical IC50 and the cellular EC50 may suggest issues like poor permeability or active efflux.
Protocol: Western Blot for Downstream Target Inhibition
  • Cell Seeding: Plate your cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of your pyrrolotriazinone inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).[1] Incubate for a predetermined optimal time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of your kinase's substrate. Subsequently, incubate with a primary antibody for the total amount of the substrate as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at each inhibitor concentration.

References

Stability testing of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one under storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and troubleshoot the stability profile of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. Given that this is a specific, likely novel molecule, this guide focuses on the principles and methodologies required to build a robust stability program from the ground up, in alignment with global regulatory expectations.

Introduction: Why is Stability Testing Crucial?

The chemical stability of an active pharmaceutical ingredient (API) like 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is a critical quality attribute. It provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is paramount for determining appropriate storage conditions, re-test periods, and ensuring the safety and efficacy of the final drug product.[2] The pyrrolo[2,1-f]triazine core is found in several biologically active agents, making a thorough understanding of its stability essential for development.[3]

This guide is structured in a question-and-answer format to directly address common challenges and questions that arise during the stability assessment of a new chemical entity (NCE).

Part 1: Frequently Asked Questions (FAQs) - Designing a Stability Study

Q1: I have a new batch of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. Where do I begin with stability testing?

Answer: The universally accepted starting point is to design a stability study protocol based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) .[1][4] Your initial study should encompass two main components: long-term testing and accelerated testing.[5][6]

  • Long-Term Stability Testing: This study evaluates the compound under recommended storage conditions to establish the re-test period. The standard condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[1][6]

  • Accelerated Stability Testing: This is a shorter study under more strenuous conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) to quickly predict the long-term stability profile and identify potential degradation products.[5][6]

Before initiating these studies, you must develop and validate a stability-indicating analytical method , typically a High-Performance Liquid Chromatography (HPLC) method.[7][8] This method must be able to separate the intact API from any degradation products and impurities.[7]

Q2: What are the likely points of degradation on the 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one molecule?

Answer: While specific data is unavailable, we can predict potential instability based on the molecule's functional groups:

  • Lactam Hydrolysis: The triazin-4-one ring contains a cyclic amide (lactam). This group is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening.

  • Pyrrole Ring Oxidation: Pyrrole rings can be susceptible to oxidation, potentially leading to the formation of various oxidized species.

  • Debromination: The carbon-bromine bond can be labile, especially under photolytic (light) stress or reductive conditions.[9] Photochemical reactions are a known degradation pathway for halogenated aromatic compounds.[9]

  • Thermal Decomposition: As with most organic molecules, high temperatures can induce decomposition, potentially breaking the bicyclic ring system.[10]

These predictions form the basis for designing your forced degradation studies.

Q3: How do I perform a forced degradation (stress testing) study?

Answer: Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method.[2][11][12] The ICH Q1A(R2) guideline recommends exposing the API to a variety of stress conditions.[1] A typical study involves the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the API; degradation beyond 20% is generally considered excessive.[11][13]

Stress ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl, heated (e.g., 60-80°C)Lactam ring opening
Base Hydrolysis 0.1 N NaOH, room temp or heatedLactam ring opening (often faster than acid)
Oxidation 3-30% H₂O₂, room tempOxidation of the pyrrole ring, other oxidative side reactions
Thermal Dry heat (e.g., 10°C above accelerated temp, 50-80°C)General decomposition, fragmentation
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelinesPhotolytic cleavage of the C-Br bond, ring rearrangements

Reference for Photostability: ICH Q1B Guideline.[14][15][16]

dot graph TD subgraph Forced_Degradation_Workflow A[API Sample: 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one] --> B{Expose to Stress Conditions}; B --> C1[Acid Hydrolysise.g., 0.1N HCl, 80°C]; B --> C2[Base Hydrolysise.g., 0.1N NaOH, 60°C]; B --> C3[Oxidatione.g., 3% H₂O₂, RT]; B --> C4[Thermale.g., 80°C Dry Heat]; B --> C5[PhotolyticICH Q1B Light Box]; C1 --> D{Analyze via Stability-Indicating HPLC}; C2 --> D; C3 --> D; C4 --> D; C5 --> D; D --> E[Identify & Characterize Degradants(e.g., LC-MS)]; E --> F[Establish Degradation Profile & Pathways]; end

end Workflow for Forced Degradation Studies.

Q4: What are the recommended storage conditions for this compound based on initial findings?

Answer: Initial, precautionary storage conditions should be conservative. Based on the heterocyclic nature of the molecule, the following is recommended until formal stability data is available:

  • Temperature: Refrigerated (2-8°C) or Frozen (-20°C).

  • Humidity: Store with a desiccant to protect from moisture, which could promote hydrolysis.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Atmosphere: For long-term archival, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

These conditions should be refined once data from your long-term and accelerated studies become available.[5]

Part 2: Troubleshooting Guides - Common Experimental Issues

Issue 1: My HPLC chromatogram shows new, unexpected peaks during a stability study.

Troubleshooting Steps:

  • Verify System Suitability: First, ensure the HPLC system is performing correctly. Check retention time, peak area, and tailing factor of your standard injection. If system suitability fails, troubleshoot the instrument (leaks, pump issues, detector malfunction) before analyzing the sample further.[17][18]

  • Is the Peak Real? (Distinguish from System Peaks):

    • Inject a mobile phase blank. If the peak is present, it's a system peak or from solvent contamination.

    • Inject a sample diluent blank. If the peak is present, it originates from your diluent.

  • Confirm it's a Degradant:

    • Compare the chromatogram to your time-zero (T=0) sample. The peak should be absent or significantly smaller at T=0.

    • Compare the peak's retention time to those generated during your forced degradation studies. A match strongly suggests it's a specific degradant.

  • Investigate the Cause:

    • Peak Tailing/Fronting: This could indicate column overload, poor sample solubility in the mobile phase, or interaction with active sites on the column.[18][19] Consider diluting the sample or modifying the mobile phase (e.g., adjusting pH or solvent strength).[19] Sometimes, acidic compounds can interact with stainless steel hardware, requiring bio-inert columns.[20]

    • Multiple New Peaks: This may suggest a complex degradation pathway. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. If spectra are different, you have multiple, co-eluting degradants.

  • Characterize the Peak: Use HPLC-Mass Spectrometry (LC-MS) to get the mass of the unknown peak. This is the most powerful tool for proposing a structure for the new degradation product.[21]

dot graph TD subgraph HPLC_Troubleshooting_Flowchart A[Unexpected Peak in Stability Sample] --> B{Is System Suitability OK?}; B -- No --> C[Troubleshoot HPLC Instrumente.g., Check for leaks, flush system]; B -- Yes --> D{Is Peak Present in Blank Injection?}; D -- Yes --> E[Peak is Artifact(Solvent/System Contamination)]; D -- No --> F{Is Peak Absent/Smaller at T=0?}; F -- No --> G[Peak is a Process Impurity,Not a Degradant]; F -- Yes --> H[Peak is a Degradant]; H --> I{Does it Match a Forced Degradation Peak?}; I -- Yes --> J[Tentatively Identify Degradantand Monitor Trend]; I -- No --> K[New, Unidentified Degradant]; K --> L[Characterize using LC-MSto Determine Structure]; end

end Decision Tree for Investigating Unknown HPLC Peaks.

Issue 2: The mass balance of my stability sample is low (<95%).

Answer: Poor mass balance (the sum of the assay of the main peak and all degradation products) suggests that not all degradants are being detected.

  • Check Detection Wavelength: Degradants may have different UV maxima than the parent compound. Analyze your samples at a lower wavelength (e.g., 210-220 nm) where most organic molecules absorb, or use a PDA detector to evaluate the entire spectrum.

  • Suspect Non-Chromophoric Degradants: Some degradation pathways (e.g., hydrolysis leading to small, aliphatic ring-opened products) may produce compounds with no significant UV chromophore. You may need to use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

  • Suspect Volatile Degradants: If degradation leads to volatile products, they will not be detected by HPLC. This requires analysis by Headspace Gas Chromatography (GC-HS).

  • Suspect API Adsorption: The API or degradants may be adsorbing to the sample vial or HPLC column. This can be common with certain heterocyclic compounds.[20] Try using different vial materials (e.g., polypropylene instead of glass) or passivating your HPLC system.

  • Incomplete Elution: Highly retained degradants may not be eluting from the column during your run. Run a very long, high-organic flush of the column after your sample injection to see if any late-eluting peaks appear.

References

Technical Support Center: Optimization of N-Amination of Pyrrole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-amination of pyrrole precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-aminated pyrroles. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the N-amination of pyrrole precursors, providing explanations for the underlying causes and actionable solutions.

Question 1: Why am I observing low to no yield of my N-aminated pyrrole product?

Low or no product yield is a frequent challenge stemming from several factors, including inappropriate reaction conditions, catalyst deactivation, or the inherent reactivity of the pyrrole precursor.

Underlying Causes and Corrective Actions:

  • Poor Nucleophilicity of Pyrrole Nitrogen: The lone pair of electrons on the pyrrole nitrogen is involved in its aromatic system, making it less available for nucleophilic attack compared to aliphatic amines.[1][2] Deprotonation with a strong base is often necessary to generate the more nucleophilic pyrrolide anion.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or butyllithium (BuLi) to deprotonate the pyrrole.[3] Ensure the reaction is conducted under anhydrous and inert conditions to prevent quenching of the base and the pyrrolide anion.

  • Catalyst Inhibition: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the pyrrole nitrogen or other functional groups on the substrate can coordinate with the metal center, leading to catalyst deactivation.[4]

    • Solution: Consider using a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent this unwanted coordination.[4] Additionally, optimizing the ligand-to-metal ratio can sometimes mitigate catalyst inhibition.

  • Suboptimal Aminating Agent: The choice of aminating agent is critical. Some may be too reactive, leading to side products, or not reactive enough for your specific substrate.

    • Solution: Monochloramine (NH₂Cl) has been shown to be an excellent reagent for the N-amination of a variety of pyrrole and indole heterocycles, providing good yields.[5][6] Hydroxylamine-O-sulfonic acid (HOSA) is another effective option.[6] The choice may depend on the electronic properties of your pyrrole precursor.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Solution: For reactions involving charged intermediates, a more polar solvent may be beneficial.[7][8] However, for reactions sensitive to moisture or protic sources, a dry, aprotic solvent like THF or toluene is essential. In some acid-promoted aminations, water has been shown to be a superior solvent over alcohols or DMF, though care must be taken to minimize competing solvolysis.[7][9]

Question 2: My reaction is producing significant side products. How can I improve the selectivity for N-amination?

Side product formation often arises from competing reactions, such as C-amination, C-alkylation, or reactions involving other functional groups on the pyrrole ring.

Underlying Causes and Corrective Actions:

  • Competing C-Alkylation/C-Amination: The pyrrole ring is electron-rich and susceptible to electrophilic attack at the carbon atoms, particularly at the C2 position.[1]

    • Solution: The choice of base and counterion can influence the N- versus C-selectivity. More ionic nitrogen-metal bonds (e.g., with Na⁺ or K⁺) in more solvating solvents tend to favor N-alkylation.[3] Running the reaction at lower temperatures can also help to control the reaction rate and improve selectivity.

  • Reactions with Other Functional Groups: Substituents on the pyrrole ring can interfere with the desired N-amination. For example, ester groups can be susceptible to hydrolysis or amidation under basic or acidic conditions.

    • Solution: Protecting sensitive functional groups is a key strategy. For instance, an ester can be protected as a silyl ether or another robust group that can be removed after the N-amination step.

  • Self-Condensation or Decomposition: Some pyrrole precursors or reagents may be unstable under the reaction conditions, leading to decomposition or polymerization.

    • Solution: Slow addition of a reactive reagent to the reaction mixture can help to maintain a low concentration and minimize side reactions.[10] Monitoring the reaction closely by TLC or LC-MS can help to identify the optimal reaction time and prevent over-reaction or degradation.

Experimental Workflow: General Protocol for N-Amination using a Strong Base

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_amination Amination cluster_workup Work-up & Purification start Dissolve pyrrole precursor in dry aprotic solvent (e.g., THF) under inert atmosphere (Ar or N2) cool Cool reaction mixture to 0 °C start->cool add_base Slowly add strong base (e.g., NaH, 1.1 eq) cool->add_base stir_deprot Stir at 0 °C to RT until H2 evolution ceases add_base->stir_deprot add_aminating Add aminating agent (e.g., NH2Cl solution) dropwise at 0 °C stir_deprot->add_aminating react Allow to warm to RT and stir (monitor by TLC/LC-MS) add_aminating->react quench Carefully quench with water or saturated NH4Cl react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify end Isolated N-aminated pyrrole purify->end

Caption: General workflow for the N-amination of a pyrrole precursor.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the N-amination of pyrroles, providing insights into reagent selection and reaction optimization.

Question 3: What are the most common methods for the N-amination of pyrroles?

Several methods are available, and the choice depends on the substrate and desired outcome.

  • Reaction with Electrophilic Aminating Agents: This is a common approach where a deprotonated pyrrole reacts with an electrophilic source of "NH₂⁺". Reagents like monochloramine (NH₂Cl) and hydroxylamine-O-sulfonic acid (HOSA) are frequently used.[5][6]

  • Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be adapted for N-amination, though they may require specific ligands and conditions to be effective for pyrroles and can be prone to catalyst inhibition.[4]

  • Redox Amination: An intermolecular redox amination using 3-pyrroline in the presence of a mild Brønsted acid catalyst can form N-alkyl pyrroles, avoiding the need for strong bases or stoichiometric reducing agents.[11][12][13]

  • Paal-Knorr Synthesis: While a method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine and is a foundational method for preparing N-substituted pyrroles.[14][15]

Question 4: How do I choose the right solvent for my N-amination reaction?

The choice of solvent is critical and depends on the reaction mechanism.

  • For reactions involving strong bases (e.g., NaH): Dry, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are necessary to prevent quenching the base.

  • For acid-promoted aminations: The polarity of the solvent can significantly affect the reaction rate. In some cases, polar protic solvents like water or ethanol can accelerate the reaction by stabilizing polar transition states.[7][8][9] However, be mindful of potential solvolysis side reactions, especially with alcoholic solvents.[8][9]

  • For Buchwald-Hartwig aminations: Aprotic solvents such as toluene, dioxane, or DMF are commonly used.[4]

Question 5: What role does the acidity or basicity of the reaction medium play?

The pH of the reaction medium can dramatically influence the outcome.

  • Acid Catalysis: In some nucleophilic aromatic substitution reactions on halo-substituted pyrrole precursors, an acid catalyst can activate the substrate towards nucleophilic attack by protonating the ring.[7][9] However, too much acid can protonate the amine nucleophile, rendering it non-nucleophilic.[7][9]

  • Base-Mediated Deprotonation: As the NH proton of pyrrole is weakly acidic (pKa ≈ 17.5), a strong base is often required to generate the nucleophilic pyrrolide anion for subsequent reaction with an electrophilic aminating agent.[3] The choice of base can also influence selectivity.[4]

Question 6: How can I monitor the progress of my N-amination reaction?

Effective reaction monitoring is key to achieving optimal results and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any side products being formed. This is particularly useful for optimizing reaction conditions.[4]

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_base Is the pyrrole N-H sufficiently deprotonated? start->check_base check_reagents Are the aminating agent and solvent appropriate? start->check_reagents check_catalyst If catalyzed, is the catalyst active? start->check_catalyst base_no No check_base->base_no base_yes Yes reagents_no No check_reagents->reagents_no reagents_yes Yes catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes sol_base Use a stronger base (e.g., NaH) Ensure anhydrous conditions base_no->sol_base sol_reagents Screen different aminating agents (e.g., NH2Cl, HOSA) and solvents (polar vs. aprotic) reagents_no->sol_reagents sol_catalyst Optimize ligand/catalyst ratio Consider a protecting group for the pyrrole N-H catalyst_no->sol_catalyst success Improved Yield and Selectivity sol_base->success sol_reagents->success sol_catalyst->success side_products Significant Side Products check_temp Is the reaction temperature too high? side_products->check_temp check_selectivity Is C-amination/alkylation a competing pathway? side_products->check_selectivity temp_yes Yes check_temp->temp_yes temp_no No selectivity_yes Yes check_selectivity->selectivity_yes sol_temp Lower the reaction temperature temp_yes->sol_temp sol_selectivity Modify base/solvent system to favor N-amination. Add reagents slowly. selectivity_yes->sol_selectivity sol_temp->success sol_selectivity->success

Caption: A decision-making workflow for troubleshooting N-amination reactions.

Data Summary Table

ParameterRecommendationRationale
Base Selection Strong, non-nucleophilic bases (e.g., NaH, BuLi) for deprotonation. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) for metal-catalyzed reactions.[4]Pyrrole N-H is weakly acidic. Strong bases ensure complete formation of the nucleophilic pyrrolide. Base strength in catalytic cycles must be carefully chosen to avoid side reactions.
Aminating Agent Monochloramine (NH₂Cl), Hydroxylamine-O-sulfonic acid (HOSA).These are effective electrophilic aminating agents for a range of pyrrole substrates.[5][6]
Solvent Choice Dry aprotic (THF, Toluene) for base-mediated reactions. Polar solvents (Water, EtOH) can be effective in acid-promoted reactions.[7][9]The solvent must be compatible with the reagents and can influence reaction rates by stabilizing intermediates.
Temperature 0 °C to room temperature for base-mediated reactions. Elevated temperatures (80-110 °C) may be needed for catalytic cycles.[4]Lower temperatures can improve selectivity, while higher temperatures are often required to overcome activation energy barriers.
Atmosphere Inert (Argon or Nitrogen).Essential for reactions involving strong bases or oxygen-sensitive catalysts and intermediates.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrrolotriazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of low cell permeability with this important class of compounds. Our goal is to equip you with the knowledge to diagnose and overcome permeability issues, thereby accelerating your research and development efforts.

Introduction: The Permeability Challenge with Pyrrolotriazinone Derivatives

The pyrrolotriazinone scaffold is a promising heterocyclic structure in modern drug discovery, with derivatives showing potent activity against a range of biological targets.[1] However, like many nitrogen-rich heterocyclic compounds, achieving optimal cell permeability can be a significant hurdle. Low permeability can lead to poor oral bioavailability and diminished efficacy in cell-based assays and in vivo models. This guide will walk you through a systematic approach to understanding and improving the permeability of your pyrrolotriazinone derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when encountering low permeability with pyrrolotriazinone derivatives.

Q1: Why are my pyrrolotriazinone derivatives showing low permeability?

Low permeability of pyrrolotriazinone derivatives can stem from a combination of their inherent physicochemical properties. Key factors include:

  • High Polar Surface Area (PSA): The presence of multiple nitrogen atoms in the fused ring system can contribute to a high PSA, which can hinder passive diffusion across the lipid bilayer of cell membranes.

  • Hydrogen Bonding Capacity: The scaffold may contain hydrogen bond donors and acceptors that favor interaction with the aqueous environment over partitioning into the lipophilic cell membrane.[2][3]

  • Low Lipophilicity: While some pyrrolotriazinones are lipophilic, others may have a suboptimal octanol-water partition coefficient (logP), making it difficult for them to enter the lipid core of the cell membrane.[2][4]

  • Poor Aqueous Solubility: In some cases, the compound may precipitate in the assay buffer, reducing the concentration of molecules available for absorption.[5]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low intracellular accumulation.[6][7]

Q2: What are the key physicochemical properties influencing the permeability of these compounds?

The interplay of several physicochemical properties governs a drug's ability to cross biological membranes.[8][9] For pyrrolotriazinone derivatives, you should pay close attention to:

PropertyOptimal Range for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across cell membranes.[8]
Lipophilicity (LogP) 1 - 3A balance is required; too low and the compound won't partition into the membrane, too high and it may get trapped in the lipid bilayer or have poor solubility.[2]
Polar Surface Area (PSA) < 140 ŲA lower PSA is generally associated with better cell permeability.
Hydrogen Bond Donors (HBD) ≤ 5Fewer hydrogen bond donors reduce the energy penalty of moving from an aqueous to a lipid environment.[3]
Hydrogen Bond Acceptors (HBA) ≤ 10Similar to HBDs, a lower number of acceptors is favorable for membrane permeation.
Aqueous Solubility > 10 µM in assay bufferThe compound must be dissolved to be absorbed.
Ionization State (pKa) Neutral at physiological pHUnionized forms of drugs typically have higher permeability across cell membranes.[4][9]

This table provides general guidelines, and exceptions exist.

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?

The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two common in vitro models, but they measure different aspects of permeability.[10]

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[10] It is a high-throughput and cost-effective method to assess a compound's intrinsic ability to cross a lipid barrier.

  • Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[11][12][13][14] This model can assess passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[15]

Recommendation: Start with a PAMPA assay for initial screening of passive permeability. If a compound shows good PAMPA permeability but poor efficacy in cell-based assays, this suggests that active efflux might be an issue. In this case, a bidirectional Caco-2 assay is the logical next step to investigate active transport.[10][16]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low permeability issues.

Guide 1: Low Apparent Permeability (Papp) in PAMPA Assay

A low Papp value in a PAMPA assay indicates poor passive diffusion. Here’s how to troubleshoot this:

Troubleshooting Flowchart

start Low Papp in PAMPA check_physchem Review Physicochemical Properties (MW, LogP, PSA, HBD/HBA) start->check_physchem solubility_issue Is solubility < 10 µM? check_physchem->solubility_issue optimize_formulation Optimize Formulation for Solubility increase_cosolvent Increase co-solvent (e.g., DMSO) (ensure membrane integrity) optimize_formulation->increase_cosolvent decrease_conc Decrease compound concentration optimize_formulation->decrease_conc assess_stability Assess Compound Stability stabilize Adjust pH or buffer components assess_stability->stabilize solubility_issue->optimize_formulation Yes stability_issue Is the compound unstable? solubility_issue->stability_issue No stability_issue->assess_stability Yes modify_structure Rational Structural Modification stability_issue->modify_structure No reduce_psa_hbd Decrease PSA and/or HBD count modify_structure->reduce_psa_hbd increase_logp Increase Lipophilicity (LogP) modify_structure->increase_logp end Improved Passive Permeability increase_cosolvent->end decrease_conc->end reformulate Consider formulation strategies (e.g., cyclodextrins) stabilize->end reduce_psa_hbd->end increase_logp->end

Caption: Troubleshooting workflow for low PAMPA permeability.

Step-by-Step Troubleshooting:

  • Review Physicochemical Properties: Compare your compound's properties against the optimal ranges in the FAQ table. This can provide initial clues. For instance, a high HBD count might suggest a fruitful area for chemical modification.

  • Address Poor Aqueous Solubility:

    • Increase Co-solvent: Carefully increase the percentage of a co-solvent like DMSO in the donor well. Be cautious not to exceed a concentration that could compromise the integrity of the artificial membrane.[17]

    • Decrease Concentration: Lower the concentration of your compound in the donor well to avoid precipitation.

    • Formulation Strategies: For lead compounds, consider enabling formulations such as the use of cyclodextrins to improve solubility.[18][19][20]

  • Assess Compound Stability: Verify the stability of your pyrrolotriazinone derivative in the assay buffer at the experimental pH and temperature. Degradation will lead to an artificially low permeability reading.

  • Rational Structural Modification:

    • Reduce Hydrogen Bond Donors: A published study on pyrrolotriazine IRAK4 inhibitors successfully improved permeability by replacing a moiety with a hydrogen bond donor with one without.[21]

    • Increase Lipophilicity: Systematically modify the scaffold to increase the LogP value, for example, by adding small alkyl or halogen groups.

    • Mask Polar Groups: Consider a prodrug approach to temporarily mask polar functional groups, which can be cleaved inside the cell to release the active compound.[22]

Guide 2: Good PAMPA Permeability, but Low Permeability in Caco-2 Assay

This scenario strongly suggests the involvement of active transport, specifically efflux.

Troubleshooting Flowchart

start Good PAMPA, Low Caco-2 Permeability bidirectional_assay Perform Bidirectional Caco-2 Assay start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) bidirectional_assay->calculate_er er_high Is ER > 2? calculate_er->er_high confirm_transporter Confirm Specific Transporter (e.g., with inhibitors like verapamil for P-gp) er_high->confirm_transporter Yes no_efflux Consider other factors: - Metabolism in Caco-2 cells - Poor paracellular transport er_high->no_efflux No structural_modification Structural Modification to Reduce Efflux confirm_transporter->structural_modification formulation_approach Formulation with Efflux Inhibitors confirm_transporter->formulation_approach end Improved Caco-2 Permeability structural_modification->end formulation_approach->end no_efflux->end

Caption: Workflow for diagnosing active efflux.

Step-by-Step Troubleshooting:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[12][15]

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An ER greater than 2 is a strong indicator of active efflux.[23]

  • Identify the Transporter: Co-administer your compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[23]

  • Strategies to Overcome Efflux:

    • Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. This can involve altering charge, lipophilicity, or steric hindrance at key recognition sites.

    • Formulation with Inhibitors: In later stages of development, co-formulating the drug with an efflux inhibitor could be a viable strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin or other suitable lipid

  • Dodecane or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solution in DMSO

  • Plate reader or LC-MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Carefully apply 5 µL of this solution to each well of the 96-well filter plate, ensuring the entire filter is coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate:

    • Prepare the donor solution by diluting your compound stock (in DMSO) into PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should typically be ≤1%.[24]

    • Add 150 µL of the donor solution to each well of the lipid-coated filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter (donor) plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of your compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in acceptor well

    • [C]eq = Equilibrium concentration

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • TEER meter

  • Compound stock solution in DMSO

  • LC-MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[23]

  • Monolayer Integrity Check:

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.[23]

    • Lucifer Yellow Assay: Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (<1% per hour).

  • Permeability Measurement (A-to-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add your compound (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (B-to-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add your compound (dissolved in HBSS) to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions. The formula is similar to the PAMPA calculation, adapted for the cell-based assay parameters.

    • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

References

Technical Support Center: Purification of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a key building block in the synthesis of numerous biologically active molecules, including antiviral agents, achieving high purity of this compound is critical for downstream success.[1][2]

This guide provides in-depth, field-proven strategies for purification, troubleshooting common issues, and answering frequently asked questions. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one?

A1: The impurity profile largely depends on the synthetic route employed. However, based on common syntheses of the pyrrolo[2,1-f]triazin-4-one core, you should be vigilant for the following:

  • Unreacted Starting Materials: Such as substituted 1-aminopyrrole derivatives or pyrrole-2-carboxamides.

  • Reagent-Derived Byproducts: If using phosphorus-based reagents for cyclization (e.g., PPh₃/Br₂), triphenylphosphine oxide is a very common impurity that can complicate purification.[3]

  • Over-brominated Species: Depending on the brominating agent and reaction conditions, di-brominated or other poly-brominated pyrrolotriazinones can form.

  • Regioisomers: Isomeric products may arise depending on the regioselectivity of the cyclization and bromination steps.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, dichloromethane) may be present in the crude product.[1]

Q2: My crude product is a dark, oily residue. How should I begin purification?

A2: An oily or dark-colored crude product suggests the presence of significant impurities, possibly polymeric material or colored byproducts. A multi-step purification strategy is recommended:

  • Initial Solvent Trituration: Begin by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often coax the desired product to solidify while dissolving non-polar impurities.

  • Aqueous Wash (if applicable): If you suspect water-soluble impurities (like salts or certain reagent byproducts), dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform aqueous washes. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a dilute acid wash (e.g., 5% citric acid) can remove basic impurities. Follow with a brine wash to aid in phase separation.

  • Chromatography: If the product remains oily or highly impure after these steps, column chromatography is the next logical step.

Q3: What is a good starting point for developing a column chromatography method?

A3: For nitrogen-containing heterocycles like this, silica gel is the standard stationary phase. Based on purification of similar structures, a good starting mobile phase is a gradient of methanol in dichloromethane (DCM).[4][5]

  • Initial Conditions: Start with a 0% to 5% methanol in DCM gradient.

  • TLC Analysis: Before running a column, always develop a TLC method. A good mobile phase for TLC will give your product an Rf value of approximately 0.25-0.35. Spot the crude material alongside any available standards of starting materials to understand the separation profile.

  • Troubleshooting: If the compound streaks on the TLC plate, it may indicate it is too polar for the eluent or that it is interacting strongly with the acidic silica. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can often resolve streaking for basic compounds.

Q4: I have isolated the product, but the purity is only ~95% by HPLC. How can I improve this?

A4: To achieve >99% purity, a final recrystallization step is often necessary. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.

  • Solvent Selection: Based on protocols for structurally related compounds, methanol is an excellent first choice for recrystallization.[6] Other potentially effective solvents or solvent systems include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Execution: Dissolve the compound in the minimum amount of hot solvent to achieve full dissolution. Allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.

  • Purity Check: Analyze the recrystallized material and the mother liquor by HPLC or TLC to confirm that the impurities were successfully removed.

Part 2: Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to purifying 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one using silica gel chromatography.

Workflow Diagram: Chromatography Strategy

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (DCM/MeOH mixtures) Dry_Loading 2. Dry Loading of Crude (Adsorb on silica) TLC->Dry_Loading Packing 3. Column Packing (Slurry pack in non-polar solvent) Loading 4. Load Sample Packing->Loading Elution 5. Gradient Elution (e.g., 0-5% MeOH in DCM) Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. TLC of Fractions Collection->TLC_Fractions Pooling 8. Pool Pure Fractions TLC_Fractions->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_Analysis 10. Purity Check (HPLC/NMR) Evaporation->Final_Analysis

Caption: Workflow for silica gel column chromatography.

Detailed Protocol:

  • TLC Analysis:

    • Prepare several TLC chambers with different mobile phases (e.g., 100% DCM, 2% MeOH/DCM, 5% MeOH/DCM, 10% MeOH/DCM).

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or acetone) and spot it on the TLC plates.

    • Run the plates and visualize under UV light. The ideal solvent system should provide good separation between the product spot and major impurities, with a product Rf of ~0.3.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent or DCM.

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the least polar solvent determined from your TLC analysis (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase (e.g., from 0% to 5% MeOH in DCM).

    • Collect fractions in test tubes and monitor the elution progress by TLC.

  • Analysis and Product Isolation:

    • Run a TLC of the collected fractions.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Confirm purity using HPLC, NMR, or LC-MS.[7]

Troubleshooting Table: Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Product won't elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.
Poor separation Incorrect mobile phase; column overloaded.Re-evaluate the mobile phase with TLC. Use a shallower gradient. Reduce the amount of crude material loaded.
Streaking of spots Compound is highly polar or acidic/basic; column is overloaded.Add a modifier to the mobile phase (0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). Ensure the sample is not overloaded.
Cracked column bed Improper packing; running the column dry.Repack the column carefully. Always maintain a level of solvent above the silica bed.
Guide 2: Recrystallization

This guide outlines the procedure for enhancing the purity of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one via recrystallization.

Decision Tree: Solvent Selection for Recrystallization

G Start Start with Small Sample (~20 mg) Test_Methanol Test Methanol (High literature precedent) Start->Test_Methanol Soluble_Hot Soluble when hot? Test_Methanol->Soluble_Hot Precipitates_Cold Precipitates when cold? Soluble_Hot->Precipitates_Cold Yes Failure Failure. Try another solvent. Soluble_Hot->Failure No Success Success! Scale up with Methanol. Precipitates_Cold->Success Yes Precipitates_Cold->Failure No Test_Other Test other polar solvents (Ethanol, Isopropanol) Failure->Test_Other Test_System Try two-solvent system (e.g., Ethyl Acetate/Hexanes) Failure->Test_System Test_Other->Soluble_Hot

Caption: Decision tree for selecting a recrystallization solvent.

Detailed Protocol (Using Methanol):

  • Dissolution:

    • Place the semi-pure 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one in an Erlenmeyer flask.

    • Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Solvent Properties Table

SolventBoiling Point (°C)Polarity IndexNotes
Methanol 655.1Good starting choice based on literature for similar compounds.[6]
Ethanol 784.3Often a good alternative to methanol.
Isopropanol 823.9Lower polarity; may be useful if product is too soluble in methanol.
Ethyl Acetate 774.4Good primary solvent for a two-solvent system with a non-polar anti-solvent.
Hexanes 690.1Non-polar; typically used as an anti-solvent.
Dichloromethane 403.1High solubility for many organics; often used for chromatography, less common for recrystallization.

References

How to prevent rearrangement of pyrrolooxadiazines to pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrrolooxadiazines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of pyrrolooxadiazines, with a particular focus on preventing their rearrangement to pyrrolotriazinones.

Understanding the Rearrangement

What is the pyrrolooxadiazine to pyrrolotriazinone rearrangement?

The rearrangement is a chemical transformation where the pyrrolo[1,2-d][1][2]oxadiazine scaffold isomerizes to the more thermodynamically stable pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one structure. This process is often unintentionally encountered during synthesis or subsequent reaction steps. A key study by Son and Park (2016) provides significant insights into this transformation.[1][3][4]

What is the proposed mechanism of this rearrangement?

The rearrangement is primarily understood as a nucleophile-induced cyclization. The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxadiazine ring.

  • Ring Opening: This initial attack leads to the opening of the oxadiazine ring, forming an intermediate.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization. The nucleophilicity of the N-acylnitrenium ion is enhanced when the oxygen ion is stabilized by a counter-ion (e.g., Li⁺, Na⁺).[1][2][3]

  • Formation of Pyrrolotriazinone: This cyclization results in the formation of the more stable six-membered pyrrolotriazinone ring.

Rearrangement_Mechanism cluster_0 Proposed Nucleophile-Induced Rearrangement cluster_1 Key Influencing Factors Pyrrolooxadiazine Pyrrolooxadiazine Intermediate Ring-Opened Intermediate (N-acylnitrenium ion character) Pyrrolooxadiazine->Intermediate  Nucleophilic Attack  (e.g., NaSMe, NaOMe) Pyrrolotriazinone Pyrrolotriazinone Intermediate->Pyrrolotriazinone  Intramolecular  Cyclization Nucleophile Nucleophile Nucleophile->Pyrrolooxadiazine Initiates Reaction Counter_ion Counter-ion (Na⁺, Li⁺) Counter_ion->Intermediate Stabilizes Intermediate

Caption: Proposed mechanism for the nucleophile-induced rearrangement of pyrrolooxadiazines.

Troubleshooting Guide: Preventing the Rearrangement

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My pyrrolooxadiazine is rearranging to the pyrrolotriazinone during my reaction. How can I stop this?

Root Cause Analysis:

The presence of nucleophiles is the most probable cause for this rearrangement. Even seemingly non-nucleophilic reagents or basic conditions can promote this transformation, especially with prolonged reaction times or elevated temperatures.

Solutions:

  • Avoid Strong Nucleophiles: Be cautious with reagents that can act as nucleophiles. The work by Son and Park demonstrated that reagents like sodium thiomethoxide (NaSMe) and sodium methoxide (NaOMe) readily induce the rearrangement.[3] If your reaction conditions include such species, consider alternative, non-nucleophilic reagents.

  • Control the pH: The pyrrolooxadiazine ring system has been shown to be unstable under acidic conditions.[1][3] While acid-promoted rearrangement was not successful, decomposition of the starting material was observed. Therefore, maintaining neutral or slightly basic (non-nucleophilic base) conditions is crucial. Avoid strong acids.

  • Temperature Management: While not explicitly detailed as a preventative measure in the primary literature for this specific rearrangement, as a general principle in organic synthesis, elevated temperatures can overcome activation energy barriers for undesired side reactions. Running your reaction at the lowest effective temperature may help minimize the rearrangement.

  • Solvent Choice: The polarity and nature of the solvent can influence reaction pathways. While the provided literature primarily uses THF and DMF, consider screening less polar, aprotic solvents if the rearrangement persists, as this may disfavor the formation of ionic intermediates.

Issue 2: I am trying to perform a reaction on a substituent of the pyrrolooxadiazine, but I keep getting the rearranged pyrrolotriazinone as the major product.

Root Cause Analysis:

Your reaction conditions are likely inadvertently promoting the rearrangement. This could be due to the reagents themselves, the byproducts generated, or the workup procedure.

Solutions:

  • Reagent Selection: Scrutinize all reagents for nucleophilic character. For instance, if you are performing a deprotection, a method involving a strong nucleophile could trigger the rearrangement. Opt for milder, non-nucleophilic conditions.

  • Protecting Group Strategy: If you are modifying a part of the molecule, ensure that the protecting groups used and the conditions for their removal are compatible with the stability of the pyrrolooxadiazine core.

  • Workup and Purification: Aqueous workups with basic solutions (e.g., sodium bicarbonate) should be performed cautiously and at low temperatures. During purification via column chromatography, the choice of silica gel (which can be slightly acidic) or alumina, and the solvent system, can potentially influence the stability of your compound. Consider using deactivated silica or a different purification method if you suspect on-column rearrangement.

Experimental Protocol: Minimizing Rearrangement During a Subsequent Reaction

This hypothetical protocol illustrates the practical application of the principles discussed.

Objective: To perform a Suzuki coupling on a bromo-substituted pyrrolooxadiazine.

G cluster_workflow Experimental Workflow: Minimizing Rearrangement start Start: Bromo-pyrrolooxadiazine reagents Reaction Setup: - Pd catalyst (e.g., Pd(PPh₃)₄) - Mild, non-nucleophilic base (e.g., K₂CO₃) - Anhydrous, aprotic solvent (e.g., Toluene/Dioxane) - Degas thoroughly start->reagents conditions Reaction Conditions: - Low to moderate temperature (e.g., 80 °C) - Monitor by TLC/LC-MS for completion reagents->conditions workup Workup: - Cool to room temperature - Quench with saturated NH₄Cl (neutral) - Extract with a non-polar solvent conditions->workup purification Purification: - Column chromatography on deactivated silica gel - Use a neutral eluent system workup->purification end Product: Coupled Pyrrolooxadiazine purification->end

Caption: A workflow designed to minimize the risk of rearrangement during a subsequent reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst and starting materials.

  • Reagent Addition: To a solution of the bromo-pyrrolooxadiazine, boronic acid, and a mild, non-nucleophilic base such as potassium carbonate in an anhydrous, degassed solvent like toluene, add the palladium catalyst.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor its progress closely using TLC or LC-MS. Avoid excessive heating.

  • Neutral Workup: Upon completion, cool the reaction to room temperature and quench with a neutral salt solution like saturated ammonium chloride, rather than a basic solution.

  • Purification: After extraction and drying, purify the product using column chromatography on deactivated (e.g., with triethylamine) silica gel to avoid potential acid-catalyzed degradation or rearrangement.

Frequently Asked Questions (FAQs)

Q1: Is the rearrangement reversible?

The rearrangement from the five-membered oxadiazine ring to the six-membered triazinone ring generally leads to a more thermodynamically stable product. As such, the reverse reaction is considered highly unfavorable under normal conditions.

Q2: Does the electronic nature of substituents on the pyrrole ring affect the rate of rearrangement?

The available literature primarily focuses on the influence of nucleophiles and reaction conditions.[1][2][3][4] However, it is reasonable to hypothesize that electron-withdrawing groups on the pyrrole ring could increase the electrophilicity of the oxadiazine carbon, potentially making it more susceptible to nucleophilic attack and subsequent rearrangement. Conversely, electron-donating groups might decrease this susceptibility.

Q3: Can I use basic conditions to work with pyrrolooxadiazines?

Caution is advised. While acidic conditions are known to be detrimental, strong, nucleophilic bases (e.g., NaOMe, NaSMe) have been shown to actively promote the rearrangement.[3] If a base is required, a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) under carefully controlled temperature conditions might be tolerated, but this would need to be determined on a case-by-case basis.

Q4: Are there any specific analytical techniques to monitor the rearrangement?

Standard chromatographic and spectroscopic techniques can be used:

  • Thin-Layer Chromatography (TLC): The pyrrolooxadiazine and the rearranged pyrrolotriazinone will likely have different polarities and thus different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring the reaction, as both isomers will have the same mass but different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts for the two different heterocyclic scaffolds, allowing for unambiguous identification and quantification of the components in a mixture.

Summary of Conditions Influencing Rearrangement
FactorCondition Promoting RearrangementRecommended Preventative Measure
Nucleophiles Presence of strong nucleophiles (e.g., NaSMe, NaOMe, Li(Me₃AlSPh))[1][3]Use non-nucleophilic reagents.
pH Acidic conditions lead to decomposition[1][3]Maintain neutral or mildly basic (non-nucleophilic) conditions.
Counter-ions Presence of Li⁺ or Na⁺ can stabilize the ring-opened intermediate[1][2][3]Avoid salts of these metals if possible, especially in the presence of potential nucleophiles.
Temperature Elevated temperaturesConduct reactions at the lowest effective temperature.

References

Technical Support Center: Enhancing Metabolic Stability of Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the metabolic instability often encountered with this promising heterocyclic scaffold. As a Senior Application Scientist, my goal is to not just provide protocols, but to explain the underlying principles, helping you make informed decisions to accelerate your research.

Part 1: Foundations - Understanding the Metabolic Landscape of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[1][2] However, its rich heteroaromatic nature also presents inherent metabolic liabilities. Understanding these potential weak points is the first step toward rationally designing more stable and effective drug candidates.

Common Metabolic Hotspots

The metabolic fate of pyrrolo[2,1-f]triazine derivatives is primarily dictated by Phase I oxidation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes.[3] The electron-rich pyrrole ring and the potential for N-dealkylation at substituent positions are common sites of metabolic attack.

  • Pyrrole Ring Oxidation: The pyrrole moiety is particularly susceptible to CYP-mediated oxidation. This can occur at the carbons adjacent to the bridgehead nitrogen, potentially leading to the formation of epoxides and subsequent ring-opening.[4] A notable example is the metabolism of BMS-690514, where P450-mediated oxidation of the pyrrole ring leads to an unusual rearrangement, forming a hydroxypyridotriazine metabolite.[4] This highlights the pyrrole ring as a key area of metabolic concern.

  • Oxidation of Substituents: Aromatic and aliphatic groups attached to the core are also common sites for metabolism. For instance, aniline moieties, often used as substituents in kinase inhibitors, can undergo oxidation to form reactive quinone imines, which can lead to the formation of glutathione adducts and potential toxicity.[5] Alkyl groups on substituent amines are also susceptible to N-dealkylation.

  • Triazine Ring Metabolism: While generally more stable than the pyrrole ring, the triazine portion can also be a site of metabolism, although this is less commonly reported for the fused system.

Below is a diagram illustrating the primary metabolic pathways for a generic pyrrolo[2,1-f]triazine structure.

cluster_main Potential Metabolic Pathways of a Pyrrolo[2,1-f]triazine Core cluster_pyrrole Pyrrole Ring Metabolism cluster_substituent Substituent Metabolism Parent Pyrrolo[2,1-f]triazine (Parent Compound) Pyrrole_Oxidation Pyrrole Oxidation (Hydroxylation, Epoxidation) Parent->Pyrrole_Oxidation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Aryl_Hydroxylation Aryl Hydroxylation Parent->Aryl_Hydroxylation CYP450 Reactive_Metabolite Reactive Metabolite (e.g., from Aniline) Parent->Reactive_Metabolite CYP450 Ring_Opening Ring Opening & Rearrangement Pyrrole_Oxidation->Ring_Opening

Caption: Major CYP450-mediated metabolic pathways for pyrrolo[2,1-f]triazine compounds.

Part 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Microsomal Stability Assays

Q1: My compound shows rapid disappearance in the microsomal stability assay, even at the first time point. What's the first thing I should check?

A1: The first step is to determine if the loss is due to enzymatic degradation or other factors.

  • Run a "-NADPH" control: Incubate your compound with microsomes without the NADPH cofactor. If the compound is still rapidly lost, the issue is likely not CYP-mediated metabolism. Possible causes include:

    • Chemical instability: The compound may be unstable in the assay buffer. To test this, run a control incubation in buffer alone, without microsomes.

    • Non-NADPH dependent enzymatic degradation: Other enzymes in the microsomes, such as esterases, could be responsible.[6]

    • Non-specific binding: Highly lipophilic compounds can bind extensively to the plasticware or the microsomal membrane, leading to an apparent loss from the solution.[7][8]

Troubleshooting Workflow: Rapid Compound Loss

Start Rapid compound loss in microsomal assay Check_NADPH Run -NADPH control Start->Check_NADPH Stable_NADPH Compound is stable Check_NADPH->Stable_NADPH Yes Unstable_NADPH Compound is unstable Check_NADPH->Unstable_NADPH No CYP_Metabolism Likely CYP-mediated metabolism Stable_NADPH->CYP_Metabolism Check_Buffer Run buffer-only control Unstable_NADPH->Check_Buffer Stable_Buffer Compound is stable Check_Buffer->Stable_Buffer Yes Unstable_Buffer Compound is unstable Check_Buffer->Unstable_Buffer No Non_Specific_Binding Investigate non-specific binding and non-CYP enzymes Stable_Buffer->Non_Specific_Binding Chemical_Instability Chemical instability Unstable_Buffer->Chemical_Instability

Caption: Decision tree for troubleshooting rapid compound loss in microsomal assays.

Q2: My compound is highly lipophilic and has poor aqueous solubility. I'm concerned about the accuracy of my microsomal stability data. How can I improve the assay conditions?

A2: Poor solubility is a common issue that can lead to artificially high stability results due to compound precipitation or extensive non-specific binding.[9][10]

  • Employ a Cosolvent Method: Instead of diluting your DMSO stock in an aqueous buffer, prepare dilutions in a solution with a higher organic solvent content (e.g., acetonitrile) and add this directly to the microsomal incubation.[9] This can help maintain solubility. Be mindful that the final concentration of the organic solvent should be kept low (typically ≤1%) to avoid inhibiting CYP enzymes.[10]

  • Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant like Triton X-100 to the incubation buffer can improve the solubility of highly lipophilic compounds.

  • Quantify and Correct for Non-Specific Binding: It is crucial to determine the fraction of the compound that is unbound in the microsomal incubation (fu,mic). This can be measured experimentally using techniques like equilibrium dialysis or ultracentrifugation.[7][8] The intrinsic clearance (CLint) should then be corrected for binding to obtain the unbound intrinsic clearance (CLu,int), which is a more accurate measure of metabolic liability.

Q3: My compound is unstable in microsomes, and I suspect it's due to CYP metabolism. How do I identify which CYP isoform(s) are responsible?

A3: Identifying the specific CYP enzymes involved is a critical step in devising a strategy to block metabolism. This is known as "reaction phenotyping."

  • Chemical Inhibition Assay: This is the most common approach. The compound is incubated with liver microsomes in the presence and absence of a panel of selective chemical inhibitors for the major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[11] A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that isoform.

  • Recombinant Human CYP Enzymes: Incubate your compound with individual recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). This provides a direct assessment of which isoforms can metabolize your compound.

Step-by-Step Protocol: CYP Reaction Phenotyping with Chemical Inhibitors

  • Prepare Reagents:

    • Pooled human liver microsomes.

    • NADPH regenerating system.

    • Your test compound.

    • A panel of selective CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19, ketoconazole for CYP3A4, etc.) at appropriate concentrations.

  • Incubation:

    • Pre-incubate the microsomes with each individual inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Add your test compound to initiate the reaction.

    • Immediately after, add the NADPH regenerating system.

    • Incubate at 37°C, taking samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Include a control incubation with no inhibitor.

  • Sample Processing and Analysis:

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the rate of disappearance of your compound in the presence and absence of each inhibitor.

    • The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

    • A significant percentage of inhibition by a specific inhibitor indicates the involvement of that CYP isoform.

Q4: My compound is unstable in microsomes, but shows minimal inhibition with a standard panel of CYP inhibitors. What should I investigate next?

A4: This suggests the involvement of non-CYP enzymes or Phase II metabolism.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent enzymes present in microsomes that can oxidize nitrogen- and sulfur-containing compounds.[6][12] To assess FMO involvement:

    • Heat Inactivation: FMOs are heat-labile, whereas CYPs are generally more heat-stable. Pre-incubating the microsomes at 50°C for a few minutes before adding your compound and NADPH can selectively inactivate FMOs.[12] If the metabolism is reduced after heat treatment, FMOs are likely involved.

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme, so it will not be present in significant amounts in microsomes. If you suspect AO-mediated metabolism (common for N-heterocycles), you should perform a stability assay using the S9 fraction or hepatocytes, which contain cytosolic enzymes.

  • Phase II Metabolism: While less common for initial metabolic screening, if your compound has a suitable functional group (e.g., hydroxyl, amine, carboxylic acid), it could be undergoing direct Phase II conjugation. This can be investigated using hepatocytes or by supplementing microsomal incubations with the appropriate cofactors (e.g., UDPGA for glucuronidation).

Hepatocyte Stability Assays

Q5: I'm seeing a lot of variability in my hepatocyte stability assay results between experiments. What are the common causes?

A5: Hepatocyte assays are more complex than microsomal assays, and variability can arise from several sources.

  • Cell Viability and Plating:

    • Improper Thawing: Cryopreserved hepatocytes are sensitive to the thawing process. Thaw them quickly in a 37°C water bath and immediately transfer them to the appropriate medium.[1][13]

    • Inaccurate Cell Counting: Ensure you have a homogenous cell suspension before counting to get an accurate cell density for plating.

    • Uneven Plating: Pipette the cell suspension gently and avoid introducing air bubbles to ensure a uniform monolayer.

  • Assay Conditions:

    • Buffer pH: Maintain a stable physiological pH throughout the incubation.

    • Incubation Time: For very stable compounds, a standard 1-2 hour incubation may not be sufficient to see significant turnover. Consider longer incubation times or using a hepatocyte relay method for low-clearance compounds.

Q6: My compound appears stable in microsomes but is unstable in hepatocytes. What does this suggest?

A6: This is a classic indicator of several possibilities that are not captured by microsomal assays.

  • Phase II Metabolism: Hepatocytes contain a full complement of Phase I and Phase II enzymes. The instability in hepatocytes could be due to rapid conjugation (e.g., glucuronidation or sulfation) of the parent compound or a Phase I metabolite.

  • Involvement of Cytosolic Enzymes: As mentioned earlier, enzymes like aldehyde oxidase (AO) are present in the cytosol of hepatocytes but not in microsomes.

  • Active Uptake into Hepatocytes: If your compound is a substrate for uptake transporters on the surface of hepatocytes, it can be concentrated inside the cell, leading to a higher rate of metabolism than would be predicted from microsomal data alone.

Part 3: Strategies for Improving Metabolic Stability

Once a metabolic liability has been identified, the following strategies can be employed to rationally design more stable analogs.

StrategyDescriptionExample Application for Pyrrolo[2,1-f]triazines
Blocking Metabolic Hotspots Introduce a substituent at the site of metabolism that is resistant to enzymatic attack.If oxidation is occurring on the pyrrole ring, introduction of a small, metabolically stable group like a methyl or fluoro group at that position can block metabolism.
Deuteration Replace a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, which can slow the rate of CYP-mediated bond cleavage.If N-dealkylation of a substituent is the primary metabolic pathway, deuterating the alkyl group can increase stability.
Introduce Electron-Withdrawing Groups Adding electron-withdrawing groups (e.g., -CF3, -SO2NR2) to an aromatic ring can deactivate it towards oxidative metabolism by CYPs.To reduce the metabolic lability of an aniline substituent, an electron-withdrawing group can be placed on the aniline ring.
Bioisosteric Replacement Replace a metabolically labile functional group with a different group that has similar physicochemical properties but is more resistant to metabolism.Replace a metabolically labile aniline group with a bioisostere such as an aminopyridine, indazole, or other N-heterocycle to improve stability.[9]
Conformational Constraint Modify the molecule to lock it into a conformation that is a poor substrate for the metabolizing enzyme.Introducing a cyclic structure to a flexible side chain can sometimes reduce its ability to fit into the active site of a CYP enzyme.

Part 4: FAQs

  • Q: What is intrinsic clearance (CLint)?

    • A: Intrinsic clearance is a measure of the metabolic capacity of the liver (or other metabolizing system) for a particular compound, independent of other physiological factors like blood flow. It is typically reported in units of µL/min/mg microsomal protein or µL/min/million hepatocytes.

  • Q: How do I calculate half-life (t1/2) from my stability data?

    • A: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot is equal to the elimination rate constant (k). The half-life is then calculated as t1/2 = 0.693 / k.

  • Q: Can I use in silico tools to predict metabolic hotspots?

    • A: Yes, there are several in silico tools available that can predict sites of metabolism on a molecule. These tools can be very useful for prioritizing which analogs to synthesize and for guiding the interpretation of experimental metabolite identification data.

References

Validation & Comparative

The Kinase Cross-Reactivity Landscape of Pyrrolo[2,1-f]triazin-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a range of therapeutic areas, including oncology and inflammatory diseases.[4][5] Its rigid, fused heterocyclic system provides a versatile template for developing potent and selective modulators of kinase activity. This guide offers a comparative analysis of the cross-reactivity profiles of analogs based on the 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one core structure. By examining the structure-activity relationships (SAR) of various substitutions, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how chemical modifications influence kinase selectivity and off-target effects.

The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, is a double-edged sword in drug discovery. While off-target activities can lead to undesirable side effects, they can also be harnessed for therapeutic benefit through polypharmacology. A comprehensive understanding of a compound's cross-reactivity is therefore not just a regulatory hurdle, but a critical aspect of its preclinical characterization.

Comparative Kinase Inhibitory Profiles of Pyrrolo[2,1-f]triazin-4-one Analogs

The following table summarizes the reported kinase inhibitory activities of various analogs of the pyrrolo[2,1-f]triazin-4-one scaffold. This data, compiled from multiple studies, highlights the diverse range of kinases that can be targeted by this chemical class and illustrates the impact of substitutions on potency and selectivity. It is important to note that direct, head-to-head, broad-panel kinome screening data for the specific 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively available in the public domain. The table therefore presents a comparative view based on published data for its analogs.

Analog Target Kinase(s) IC50 / Kd (nM) Key Structural Features & SAR Insights Therapeutic Area
Compound A (VEGFR-2 Inhibitor) VEGFR-211N-cyclopropylamide substituent. Highly selective over CYP3A4.[2]Oncology
Compound B (c-Met/VEGFR-2 Inhibitor) c-Met, VEGFR-22.3, 5.0Pyrrolotriazine derivative with micromolar activity against both kinases.[4]Oncology
Compound C (EGFR/HER2 Inhibitor) EGFR, HER26, 10Dual inhibitor with a 5-((4-aminopiperidin-1-yl)methyl) group.[6]Oncology
Compound D (PI3Kδ Inhibitor) PI3Kδ<107-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivative. Highly potent and selective.[7]Autoimmune Diseases
Compound E (p38α MAP Kinase Inhibitor) p38α<10Aryl and heteroaryl ketone substitutions at the C6 position.[8]Inflammation
Compound F (AAK1 Inhibitor) AAK1~6Pyrrolo[2,1-f][1][2][3]triazine core identified from a kinase inhibitor library screen.[9]Neuropathic Pain
Compound G (MERTK Inhibitor) MERTK360Hybrid of pyrrolo[2,1-f][1][2][3]triazine and 1‐(methylpiperidin‐4‐yl)aniline.[10]Oncology
Compound H (JAK2 Inhibitor) JAK20.172,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine with significantly low glutathione adduct formation.[4]Myeloproliferative Neoplasms

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. Lower values indicate higher potency. The specific structures of the compounds are detailed in the cited references.

The Role of Halogenation in Modulating Kinase Selectivity

The presence and position of halogen atoms on the pyrrolotriazine scaffold can significantly influence binding affinity and selectivity. Halogenated tyrosine kinase inhibitors like gefitinib and dasatinib have demonstrated that these substituents can enhance potency and modulate the selectivity profile.[11] For instance, the bromine atom at the 7-position of the core compound of this guide likely contributes to hydrophobic interactions within the ATP-binding pocket of target kinases. The electron-withdrawing nature of halogens can also alter the electronic properties of the heterocyclic ring system, potentially influencing hydrogen bonding interactions with the kinase hinge region.

Structure-activity relationship studies on related scaffolds have shown that moving the halogen or replacing it with other groups can drastically alter the kinase inhibition profile. For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives, halogenated compounds showed potent inhibition of EGFR, Her2, VEGFR2, and CDK2.[11] This underscores the importance of systematic exploration of halogen substitutions in optimizing the cross-reactivity profile of pyrrolotriazinone-based inhibitors.

Methodologies for Cross-Reactivity Profiling

A thorough assessment of a kinase inhibitor's selectivity requires a multi-faceted approach, combining biochemical assays with cell-based methods to confirm target engagement in a physiological context. Below are detailed protocols for three state-of-the-art techniques used to generate the kind of data presented in this guide.

KiNativ™: Activity-Based Kinase Profiling

The KiNativ™ platform is a powerful chemoproteomic tool for profiling kinase inhibitor selectivity in a native cellular context. It measures the ability of a compound to compete with an ATP-based probe for binding to the active site of endogenous kinases.

Experimental Protocol: KiNativ™ Profiling

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions. Ensure to include protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Inhibitor Treatment:

    • Aliquot the cell lysate into separate tubes.

    • Treat the lysates with the pyrrolotriazinone analog at various concentrations (typically a 10-point dose-response curve) or a single high concentration for initial screening. Include a DMSO vehicle control.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to its target kinases.

  • Probe Labeling:

    • Add a biotinylated ATP or ADP acyl-phosphate probe to each lysate. This probe will covalently label the active site lysine of kinases that are not occupied by the test inhibitor.

    • Incubate to allow the probe to react with accessible kinases.

  • Protein Digestion and Enrichment:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides (representing the unbound kinase fraction) using streptavidin-coated beads.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to the active sites of different kinases.

    • The degree of inhibition is determined by the reduction in the signal of a kinase's active site peptide in the inhibitor-treated sample compared to the vehicle control.

KiNativ_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis lysate Native Cell Lysate inhibitor Inhibitor Treatment (Dose-Response) lysate->inhibitor Competition probe ATP/ADP-Biotin Probe Labeling inhibitor->probe digest Tryptic Digestion probe->digest enrich Streptavidin Enrichment digest->enrich ms LC-MS/MS enrich->ms data Data Analysis (Quantification of Unbound Kinases) ms->data

KiNativ™ Experimental Workflow
Cellular Thermal Shift Assay (CETSA®): Target Engagement in Intact Cells

CETSA® is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells. This provides direct evidence of target engagement in a physiological environment.

Experimental Protocol: CETSA®

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Treat the cells with the pyrrolotriazinone analog or vehicle control (DMSO) and incubate under normal culture conditions (37°C, 5% CO2) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Heat the plate containing the treated cells across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a PCR cycler.

    • Include a non-heated control at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method such as ELISA, Western blotting, or a proximity ligation assay.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

CETSA_Workflow cluster_cell_phase Intact Cell Phase cluster_analysis_phase Analysis Phase cells Live Cells treatment Inhibitor Treatment cells->treatment heating Thermal Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Separation of Soluble and Precipitated Protein lysis->centrifugation quantification Quantification of Soluble Target Protein centrifugation->quantification curve Generate Melting Curve quantification->curve

Cellular Thermal Shift Assay (CETSA®) Workflow
Phosphoproteomics: Profiling Downstream Signaling Effects

Phosphoproteomics allows for the global and quantitative analysis of protein phosphorylation, providing a snapshot of the activity of cellular signaling pathways. By comparing the phosphoproteome of cells treated with a kinase inhibitor to untreated cells, one can identify the downstream consequences of inhibiting specific kinases and uncover off-target effects.

Experimental Protocol: Phosphoproteomics

  • Cell Culture and Treatment:

    • Culture cells and treat with the pyrrolotriazinone analog or vehicle control for a specified time.

    • Optionally, stimulate a relevant signaling pathway (e.g., with a growth factor) to enhance the phosphorylation signal.

  • Lysis and Protein Digestion:

    • Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis and Interpretation:

    • Identify and quantify the phosphopeptides using specialized bioinformatics software.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.

    • Use pathway analysis tools to map the affected phosphoproteins to specific signaling pathways, thereby inferring the on- and off-target kinases.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment_analysis Enrichment & Analysis cluster_data_interpretation Data Interpretation cells Cell Culture & Treatment lysis Lysis & Digestion cells->lysis enrichment Phosphopeptide Enrichment (IMAC/TiO2) lysis->enrichment ms LC-MS/MS enrichment->ms quant Identification & Quantification ms->quant pathway Pathway Analysis quant->pathway

Phosphoproteomics Experimental Workflow

A Look at a Relevant Signaling Pathway: The RIPK1 Necroptosis Pathway

While direct evidence for the 7-bromo-pyrrolo[2,1-f]triazin-4-one scaffold as a potent RIPK1 inhibitor is yet to be established, related pyrrolo-fused heterocyclic scaffolds have shown promise in targeting this key kinase in the necroptosis pathway.[6] RIPK1 is a critical regulator of inflammation and cell death, making it an attractive target for a variety of inflammatory and neurodegenerative diseases. The diagram below illustrates a simplified view of the TNF-α induced necroptosis pathway, a key signaling cascade where RIPK1 plays a central role.

RIPK1_Pathway cluster_membrane Plasma Membrane TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination ComplexII Complex II (Necrosome) RIPK3 RIPK3 RIPK1->RIPK3 LUBAC LUBAC LUBAC->RIPK1 NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB Necroptosis Necroptosis ComplexII->Necroptosis MLKL MLKL RIPK3->MLKL

Simplified TNF-α Induced RIPK1-Mediated Necroptosis Pathway

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The available data on its analogs demonstrate that this chemical class can be tailored to target a wide array of kinases with high potency. The cross-reactivity profile of these compounds is highly dependent on the nature and position of their substituents, with halogenation playing a key role in modulating these properties.

For researchers working with 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one or its derivatives, a comprehensive cross-reactivity assessment using the methodologies outlined in this guide is paramount. Such studies will not only elucidate the on-target and off-target activities of these compounds but also provide valuable insights for the rational design of next-generation inhibitors with improved selectivity and therapeutic potential. As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for leveraging versatile scaffolds like the pyrrolotriazinones to develop innovative medicines.

References

In Vivo Validation of a Pyrrolotriazinone-Based PI3Kδ Inhibitor in a Mouse KLH Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune and inflammatory diseases, the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a critical node in the regulation of lymphocyte function. Its restricted expression to hematopoietic cells makes it an attractive target for therapeutic intervention with the potential for a favorable safety profile compared to broader immunosuppressants. This guide provides an in-depth technical overview and comparative analysis of a novel pyrrolotriazinone-based PI3Kδ inhibitor, CPL302415, benchmarked against established PI3Kδ inhibitors. We will delve into the in vivo validation of CPL302415 using the Keyhole Limpet Hemocyanin (KLH) mouse model, a robust and clinically relevant tool for assessing T-cell dependent antibody responses.

The Rationale for Targeting PI3Kδ in Immune-Mediated Diseases

The PI3K signaling pathway is a cornerstone of intracellular communication, governing a multitude of cellular processes including cell growth, proliferation, survival, and differentiation.[1][2] The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in leukocytes.[3] This leukocyte-specific expression of PI3Kδ makes it a highly sought-after target for the treatment of diseases driven by aberrant lymphocyte activity, such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and certain B-cell malignancies.[1][2]

By catalyzing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PI3Kδ activates downstream signaling cascades, most notably the Akt pathway. This signaling is crucial for the function of both B and T lymphocytes. In B-cells, PI3Kδ is essential for B-cell receptor (BCR) signaling, leading to their activation, proliferation, and antibody production. In T-cells, PI3Kδ plays a key role in T-cell receptor (TCR) signaling, cytokine production, and the differentiation of various T-cell subsets, including T follicular helper (Tfh) cells, which are critical for providing help to B-cells in the germinal center reaction.

The Keyhole Limpet Hemocyanin (KLH) Mouse Model: A T-Cell Dependent Antibody Response Assay

To evaluate the immunomodulatory effects of PI3Kδ inhibitors in a preclinical setting, the Keyhole Limpet Hemocyanin (KLH) mouse model is an invaluable tool. KLH is a large, immunogenic protein derived from the giant keyhole limpet. When administered to mice, it elicits a robust T-cell dependent antibody response (TDAR), mimicking the generation of antibodies against foreign protein antigens in humans. This model allows for the quantitative assessment of both the primary and secondary immune responses, including B-cell activation, antibody class switching, and the generation of memory B-cells.

The TDAR assay is a functional in vivo assay that provides a comprehensive picture of the state of the immune system by involving a multitude of immune players, including both T and B cells.[4] The primary readout of the KLH-induced TDAR is the measurement of KLH-specific IgM and IgG antibodies in the serum.

Comparative Analysis of PI3Kδ Inhibitors

This guide focuses on the comparative analysis of the novel pyrrolotriazinone-based PI3Kδ inhibitor, CPL302415, against three other well-characterized PI3Kδ inhibitors: Idelalisib, Seletalisib (UCB-5857), and AMG319.

CPL302415 is a novel, potent, and highly selective PI3Kδ inhibitor with an IC50 value of 18 nM for the δ isoform.[1] It exhibits significant selectivity over other PI3K isoforms, with a PI3Kα/δ ratio of 79, a PI3Kβ/δ ratio of 1415, and a PI3Kγ/δ ratio of 939.[1] This high selectivity suggests a potentially favorable therapeutic window with reduced off-target effects. CPL302415 is currently under evaluation for the treatment of systemic lupus erythematosus.[5][6]

Idelalisib (Zydelig®) is the first-in-class PI3Kδ inhibitor approved for the treatment of certain B-cell malignancies.[7] It has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells.[7] However, its use has been associated with immune-mediated toxicities, highlighting the importance of understanding the on-target effects on the broader immune system.[8][9]

Seletalisib (UCB-5857) is another potent and selective PI3Kδ inhibitor that has been investigated for the treatment of immune and inflammatory diseases.[3][10] Preclinical studies have demonstrated its ability to inhibit both B-cell and T-cell responses.[3]

AMG319 is a PI3Kδ inhibitor that has been evaluated in both hematological malignancies and solid tumors.[11][12] Studies have shown its ability to modulate the tumor microenvironment by reducing the number of regulatory T-cells (Tregs).[11][12]

In Vitro Potency and Selectivity

The following table summarizes the biochemical potency and selectivity of the compared PI3Kδ inhibitors.

InhibitorPI3Kδ IC50 (nM)PI3Kα/δ SelectivityPI3Kβ/δ SelectivityPI3Kγ/δ SelectivityReference
CPL302415 18791415939[1]
Idelalisib 2.5>40>300>40[7]
Seletalisib 12>100>100>100[3]
AMG319 ----[11][12]

Experimental Design for In Vivo Validation in the KLH Mouse Model

The following section outlines a comprehensive experimental design to evaluate and compare the in vivo efficacy of pyrrolotriazinone-based and other PI3Kδ inhibitors in the mouse KLH model.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying biological processes and the experimental steps, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_TCR BCR / TCR PI3Kdelta PI3Kδ BCR_TCR->PI3Kdelta Activation PIP3 PIP3 PI3Kdelta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Proliferation, Survival, Differentiation mTOR->Downstream Inhibitor Pyrrolotriazinone-based PI3Kδ Inhibitor (CPL302415) Inhibitor->PI3Kdelta Inhibition

Caption: PI3Kδ Signaling Pathway and Point of Inhibition.

KLH_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Group Mice (e.g., C57BL/6) Groups Treatment Groups: - Vehicle Control - CPL302415 - Idelalisib - Seletalisib - AMG319 Animals->Groups Day0 Day 0: Immunization (KLH in Saline, s.c.) Groups->Day0 Treatment Daily Dosing (Oral Gavage) Day0->Treatment Day14 Day 14: Challenge (KLH in Saline, s.c.) Treatment->Day14 Day21 Day 21: Sample Collection Day14->Day21 Serum Serum Collection (Cardiac Puncture) Day21->Serum Spleen Spleen Harvest Day21->Spleen ELISA ELISA: KLH-specific IgM & IgG Serum->ELISA Flow Flow Cytometry: B-cell & Tfh cell populations Spleen->Flow

Caption: Experimental Workflow for the KLH Mouse Model.

Step-by-Step Methodologies
  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: CPL302415 (e.g., 10, 30, 100 mg/kg)

    • Group 3: Idelalisib (e.g., 25, 75 mg/kg)

    • Group 4: Seletalisib (e.g., 10, 30 mg/kg)

    • Group 5: AMG319 (e.g., 50, 100 mg/kg)

  • Day 0 (Primary Immunization): Immunize mice subcutaneously (s.c.) at the base of the tail with 100 µg of KLH (in sterile saline).

  • Dosing: Administer the respective compounds or vehicle daily via oral gavage, starting from Day 0 and continuing until the end of the study.

  • Day 14 (Challenge): Administer a secondary challenge of 50 µg of KLH (in sterile saline) s.c. in the footpad.

  • Day 21 (Termination and Sample Collection):

    • Collect blood via cardiac puncture for serum preparation.

    • Euthanize mice and harvest spleens for single-cell suspension preparation.

  • Coating: Coat 96-well ELISA plates with KLH (1 µ g/well ) overnight at 4°C.

  • Blocking: Block the plates with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Add HRP-conjugated anti-mouse IgM or anti-mouse IgG antibodies and incubate for 1 hour at room temperature.

    • Add TMB substrate and stop the reaction with sulfuric acid.

  • Quantification: Read the absorbance at 450 nm and calculate the antibody titers.

  • Spleen Processing: Prepare single-cell suspensions from the harvested spleens.

  • Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify B-cells (e.g., CD19, B220) and Tfh cells (e.g., CD4, CXCR5, PD-1, ICOS).

  • Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of the respective cell populations.

Expected Outcomes and Comparative Data

The following tables present a hypothetical but expected outcome based on the known mechanisms of action of these inhibitors.

Table 1: Effect on KLH-Specific Antibody Titers (Day 21)

Treatment GroupDose (mg/kg)Anti-KLH IgM (Titer)% InhibitionAnti-KLH IgG (Titer)% Inhibition
Vehicle Control-1:16000%1:128000%
CPL302415 101:80050%1:640050%
301:40075%1:320075%
1001:20087.5%1:160087.5%
Idelalisib 251:90043.8%1:720043.8%
751:50068.8%1:400068.8%
Seletalisib 101:85046.9%1:680046.9%
301:45071.9%1:360071.9%
AMG319 501:100037.5%1:800037.5%
1001:60062.5%1:480062.5%

Table 2: Effect on Splenic B-cell and Tfh Cell Populations (Day 21)

Treatment GroupDose (mg/kg)B-cells (% of Lymphocytes)Tfh cells (% of CD4+ T-cells)
Vehicle Control-45 ± 510 ± 2
CPL302415 3030 ± 45 ± 1
Idelalisib 7532 ± 56 ± 1.5
Seletalisib 3031 ± 4.55.5 ± 1.2
AMG319 10035 ± 67 ± 2

Discussion and Interpretation of Results

The anticipated results demonstrate that all tested PI3Kδ inhibitors effectively suppress the T-cell dependent antibody response to KLH in a dose-dependent manner. This is evidenced by the reduction in both KLH-specific IgM and IgG titers. The pyrrolotriazinone-based inhibitor, CPL302415, is expected to show potent efficacy, comparable to or exceeding that of the established inhibitors, Idelalisib and Seletalisib.

The reduction in antibody production is mechanistically linked to the inhibition of PI3Kδ signaling in both B-cells and Tfh cells. The flow cytometry data is expected to show a decrease in the percentage of both B-cells and Tfh cells in the spleens of treated mice. This indicates that the inhibitors are effectively targeting the key cellular players involved in the humoral immune response.

The high selectivity of CPL302415 for the δ isoform over other PI3K isoforms is a significant advantage. This selectivity may translate to a better safety profile in clinical settings, with fewer off-target effects compared to less selective inhibitors. The data generated from this comparative in vivo study would provide strong evidence for the continued development of CPL302415 as a promising therapeutic agent for autoimmune and inflammatory diseases.

Conclusion

This guide has provided a comprehensive framework for the in vivo validation of a novel pyrrolotriazinone-based PI3Kδ inhibitor, CPL302415, using the mouse KLH model. The detailed methodologies and comparative analysis against established PI3Kδ inhibitors offer a robust approach for researchers and drug development professionals to assess the preclinical efficacy of new immunomodulatory compounds. The anticipated results suggest that CPL302415 holds significant promise as a potent and selective inhibitor of PI3Kδ, warranting further investigation for its therapeutic potential in immune-mediated diseases.

References

A Comparative Guide to the Binding Modes of Pyrrolotriazinone Inhibitors in the ATP Pocket

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the binding modes of various pyrrolotriazinone inhibitors within the ATP pockets of different protein kinases. This document synthesizes structural data, biophysical measurements, and computational analyses to offer a comprehensive technical resource for researchers in kinase inhibitor discovery.

Introduction: The Pyrrolotriazinone Scaffold in Kinase Inhibition

Protein kinases, crucial regulators of cellular signaling, have emerged as a prominent class of drug targets, particularly in oncology and immunology. The pyrrolotriazinone scaffold has proven to be a versatile and privileged structure in the design of potent and selective kinase inhibitors.[1] These heterocyclic compounds effectively mimic the adenine moiety of ATP, enabling them to bind to the highly conserved ATP-binding pocket of kinases. Understanding the nuanced differences in how various pyrrolotriazinone derivatives engage with the ATP pocket across different kinase families is paramount for rational drug design and the development of next-generation therapeutics. This guide will dissect these binding modes, offering a comparative analysis supported by experimental data.

Comparative Analysis of Binding Modes

The efficacy and selectivity of pyrrolotriazinone inhibitors are dictated by their specific interactions with the amino acid residues lining the ATP-binding pocket. While a common theme is the formation of hydrogen bonds with the "hinge" region of the kinase, the orientation of the inhibitor and its interactions with other sub-pockets can vary significantly.

p38 MAP Kinase: Extended Conformation and DFG-out Stabilization

A representative pyrrolotriazinone-based inhibitor binds to p38α MAP kinase in an extended conformation.[2] One end of the molecule engages the adenine-pocket hinge region, notably forming a hydrogen bond with the backbone oxygen of Met109.[2] The other end extends into a hydrophobic pocket and interacts with the backbone nitrogen of Asp168 in the DFG activation loop.[2] The addition of a benzylmorpholine group can induce a "DFG-out" conformation, where the activation loop is flipped out of its active position, allowing the inhibitor to form additional interactions.[2] This DFG-out binding mode is a key feature for achieving high affinity and selectivity for certain p38 inhibitors.

  • Key Interactions (PDB: 3MVM):

    • Hinge Region: Hydrogen bonds with the backbone of Met109.

    • Hydrophobic Pocket: Interactions with residues such as Leu75, Val83, and Leu167.

    • DFG Motif: Interaction with the backbone of Asp168.

Janus Kinase 2 (JAK2): Exploiting the Ribose Pocket

In the case of JAK2, pyrrolotriazine inhibitors also anchor to the hinge region. A detailed analysis of a pyrrolotriazine derivative (PDB: 3Q32) reveals crucial hydrogen bonds with the backbone of Leu932. The inhibitor further extends into the ribose-binding pocket, where substitutions on the pyrrolotriazine core can be tailored to optimize interactions and achieve selectivity over other JAK family members, such as JAK3.[3] Computational studies on another pyrrolotriazinone derivative targeting JAK2 highlighted the importance of hydrophobic interactions with Leu855, Val863, Ala880, Tyr931, Leu932, and Leu983, alongside hydrogen bonds with Ser936 and Asp994.[4]

  • Key Interactions (PDB: 3Q32):

    • Hinge Region: Hydrogen bond with the backbone of Leu932.

    • Hydrophobic Interactions: Engagement with residues lining the ATP-binding site.

Phosphoinositide 3-Kinase δ (PI3Kδ): Propeller-like Conformation

Pyrrolotriazinone-based inhibitors of PI3Kδ adopt a distinct "propeller-shaped" conformation. The core scaffold is sandwiched within a hydrophobic pocket between Trp760 and Met752.[5] The 4-amino group of a 7-phenyl-pyrrolotriazin-4-amine derivative forms a critical hydrogen bond with the backbone of Val828 in the hinge region.[6] This interaction is a common feature for many PI3K inhibitors and is essential for potent inhibition.[7][8]

  • Key Interactions (PDB: 5UBT):

    • Hinge Region: Hydrogen bond between the 4-amino group and the backbone of Val828.[6]

    • Hydrophobic Pocket: Sandwiched between Trp760 and Met752.[5]

Adaptor-Associated Kinase 1 (AAK1): A Network of Interactions

The binding of a pyrrolotriazine inhibitor to AAK1 showcases a complex network of interactions. The pyrrolotriazine core forms the canonical donor-acceptor-donor hydrogen bonds with the hinge region, specifically with the carbonyl of Asp127 and the carbonyl and N-H of Cys129.[9][10] The inhibitor further extends into a hydrophobic pocket lined by p-loop residues and the amino-piperidine moiety occupies the sugar pocket.[9][10] An intramolecular hydrogen bond between the piperidine nitrogen and the anilinic N-H helps to lock the molecule in an optimal binding conformation.[9][10] Additionally, a nitrogen on a thiadiazole substituent forms a hydrogen bond with Lys74, and a water-mediated hydrogen bond is observed with Glu90.[9][10]

  • Key Interactions (PDB: 8GMC):

    • Hinge Region: Hydrogen bonds with Asp127 and Cys129.[9][10]

    • P-loop Pocket: Hydrophobic interactions.[9][10]

    • Sugar Pocket: Occupied by the amino-piperidine group.[9][10]

    • Additional Interactions: Hydrogen bond with Lys74 and a water-bridged interaction with Glu90.[9][10]

Met Kinase: Classic Hinge Binding

For Met kinase, pyrrolotriazine inhibitors also exhibit the characteristic ATP-competitive binding mode. The pyrrolotriazine scaffold forms hydrogen bonds with Met1160 and Pro1158 in the hinge region.[1] An amino group attached to a piperidine ring can form an additional hydrogen bond with Asp1164, further anchoring the inhibitor in the active site.[1]

  • Key Interactions:

    • Hinge Region: Hydrogen bonds with Met1160 and Pro1158.[1]

    • Additional H-bond: Interaction with Asp1164.[1]

Quantitative Comparison of Pyrrolotriazinone Inhibitors

The following table summarizes the available binding affinity and inhibitory concentration data for selected pyrrolotriazinone inhibitors against their respective kinase targets.

InhibitorTarget KinasePDB IDIC50KiReference
BMS-582949p38α MAP Kinase3MVM13 nM-[11]
Pyrrolotriazine DerivativeJAK23Q32--[3]
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][9]triazin-4-amine derivativePI3Kδ5UBT2-66 nM-[6]
Pyrrolotriazine Derivative 2AAK18GMC~60 nM-[10]
LP-935509AAK1-3.3 nM0.9 nM[12][13]
Compound 20Met Kinase-45 nM-[1]

Experimental Methodologies: A Practical Guide

The elucidation of inhibitor binding modes relies on a combination of structural, biophysical, and computational techniques. This section provides detailed, step-by-step methodologies for the key experiments discussed.

X-Ray Crystallography of Kinase-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information of protein-ligand complexes, revealing the precise atomic interactions.

Experimental Protocol:

  • Protein Expression and Purification:

    • Clone the kinase domain of interest into a suitable expression vector (e.g., pET vector for E. coli expression).

    • Express the protein in a suitable host system (e.g., E. coli BL21(DE3) cells).

    • Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified kinase with a 5-10 fold molar excess of the pyrrolotriazinone inhibitor for several hours on ice.[14] Screen for crystallization conditions using commercially available screens via sitting-drop or hanging-drop vapor diffusion methods.

    • Soaking: Grow apo-kinase crystals first. Prepare a soaking solution containing the inhibitor at a concentration at least 10 times its Kd value.[15] Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software such as XDS or HKL2000.

    • Solve the structure by molecular replacement using a known kinase structure as a search model.

    • Refine the model and build the inhibitor into the electron density map using software like Coot and Phenix.

Causality Behind Experimental Choices: The choice between co-crystallization and soaking often depends on the inhibitor's properties and its effect on the protein. Co-crystallization is preferred if the inhibitor induces a significant conformational change, while soaking is a simpler and faster method for high-affinity ligands that do not disrupt the crystal packing.[14][15]

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein.

Experimental Protocol (using AutoDock Vina):

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the kinase from the Protein Data Bank (PDB) or a homology model.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools.

    • Generate a 3D structure of the pyrrolotriazinone inhibitor and optimize its geometry. Prepare the ligand file by assigning rotatable bonds.

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of the kinase. The dimensions of the box should be large enough to allow for translational and rotational sampling of the ligand.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.[16]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the interactions between the inhibitor and the protein using molecular graphics software (e.g., PyMOL, Chimera) to identify key hydrogen bonds and hydrophobic contacts.

Causality Behind Experimental Choices: The accuracy of molecular docking is highly dependent on the quality of the protein structure and the docking algorithm's scoring function. It is crucial to validate the docking protocol by redocking a known co-crystallized ligand to ensure the method can reproduce the experimental binding mode.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation:

    • Prepare the purified kinase and the pyrrolotriazinone inhibitor in the same, well-matched buffer to minimize heats of dilution. Dialysis is highly recommended.

    • Degas the samples to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the protein in the cell.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection and plot them against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Causality Behind Experimental Choices: The success of an ITC experiment relies on precise concentration determination and careful buffer matching. The "c-window" (the product of the protein concentration and the binding association constant) should ideally be between 10 and 1000 for a well-defined binding isotherm.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of an interaction in real-time.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified kinase onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Alternatively, use a capture-based approach with a tagged kinase (e.g., biotinylated kinase on a streptavidin-coated chip) to ensure a more uniform orientation.[17]

  • Binding Analysis:

    • Inject a series of concentrations of the pyrrolotriazinone inhibitor over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

    • After the association phase, inject buffer alone to monitor the dissociation of the inhibitor from the kinase.

  • Data Analysis:

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).

    • The equilibrium dissociation constant (Kd) can be calculated as the ratio of kd/ka.

Causality Behind Experimental Choices: The choice of immobilization strategy is critical to ensure the immobilized kinase remains active and accessible. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key binding modes and experimental workflows.

Binding Mode Diagrams

Binding_Modes cluster_p38 p38 MAP Kinase cluster_jak2 JAK2 cluster_pi3kd PI3Kδ cluster_aak1 AAK1 p38 Pyrrolotriazinone (Extended) p38_hinge Met109 (Hinge) p38->p38_hinge H-bond p38_hydrophobic Hydrophobic Pocket p38->p38_hydrophobic Hydrophobic Int. p38_dfg Asp168 (DFG-out) p38->p38_dfg H-bond jak2 Pyrrolotriazinone jak2_hinge Leu932 (Hinge) jak2->jak2_hinge H-bond jak2_hydrophobic Hydrophobic Pocket jak2->jak2_hydrophobic Hydrophobic Int. pi3kd Pyrrolotriazinone (Propeller) pi3kd_hinge Val828 (Hinge) pi3kd->pi3kd_hinge H-bond pi3kd_hydrophobic Trp760/Met752 Pocket pi3kd->pi3kd_hydrophobic Hydrophobic Int. aak1 Pyrrolotriazinone aak1_hinge Asp127/Cys129 (Hinge) aak1->aak1_hinge H-bonds aak1_p_loop P-loop Pocket aak1->aak1_p_loop Hydrophobic Int. aak1_sugar Sugar Pocket aak1->aak1_sugar Occupies aak1_lys Lys74 aak1->aak1_lys H-bond

Caption: Comparative binding modes of pyrrolotriazinone inhibitors in different kinase ATP pockets.

Experimental Workflow Diagrams

XRay_Workflow cluster_workflow X-Ray Crystallography Workflow A Protein Expression & Purification B Complex Formation (Co-crystallization/Soaking) A->B C Crystallization B->C D Data Collection (Synchrotron) C->D E Structure Solution & Refinement D->E F Binding Mode Analysis E->F

Caption: A streamlined workflow for determining kinase-inhibitor complex structures via X-ray crystallography.

Biophysical_Workflow cluster_itc ITC Workflow cluster_spr SPR Workflow ITC_A Sample Preparation (Dialysis, Degassing) ITC_B ITC Titration ITC_A->ITC_B ITC_C Data Analysis (Kd, ΔH, n) ITC_B->ITC_C SPR_A Chip Immobilization SPR_B Binding & Dissociation SPR_A->SPR_B SPR_C Data Analysis (ka, kd, Kd) SPR_B->SPR_C

Caption: Standard workflows for characterizing inhibitor binding kinetics and thermodynamics using ITC and SPR.

Conclusion

The pyrrolotriazinone scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. This guide has highlighted the diverse binding modes that these inhibitors can adopt within the ATP pockets of different kinases, from extended conformations that stabilize the DFG-out state in p38 to propeller-like arrangements in PI3Kδ. A thorough understanding of these structural nuances, complemented by robust biophysical and computational characterization, is essential for the successful development of novel therapeutics. The detailed experimental protocols provided herein offer a practical framework for researchers to elucidate the binding mechanisms of their own compounds, thereby accelerating the drug discovery process.

References

Part I: The Crystallization Bottleneck: From Soluble Compound to Diffractable Crystal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography Analysis of Pyrrolo[2,1-f]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir.[4][5] Its unique three-dimensional structure and potential for diverse substitutions make it a focal point in modern drug discovery. Understanding the precise atomic arrangement of these derivatives is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[3][6] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the molecule's behavior in a solid state and its binding to biological targets.[6][7]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the X-ray crystallography workflow for pyrrolo[2,1-f]triazine derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights to navigate the challenges of crystallization and structural analysis.

The most significant hurdle in the X-ray analysis of any small organic molecule is obtaining a high-quality single crystal suitable for diffraction.[3] This process, often considered both an art and a science, relies on creating a supersaturated solution from which the molecule slowly precipitates in an ordered, crystalline lattice.[1][8] For pyrrolo[2,1-f]triazine derivatives, which can vary widely in polarity and solubility based on their substituents, a systematic approach to screening crystallization conditions is essential.

Core Principle: Achieving Supersaturation

Crystallization is fundamentally a purification technique based on solubility principles.[8] A compound is dissolved in a suitable solvent at a high temperature to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to a supersaturated state where the compound begins to form a crystalline solid, ideally excluding impurities.[8]

Key Experimental Protocols for Crystallization

The selection of a crystallization method is dictated by the quantity of the compound available and its solubility characteristics.[9]

1. Slow Evaporation

This is the simplest and most common method, particularly effective for compounds that are stable under ambient conditions.[2][9]

  • Protocol:

    • Prepare a saturated or nearly saturated solution of the pyrrolo[2,1-f]triazine derivative in a suitable solvent (see Table 1).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust and other particulates that could act as unwanted nucleation sites.[9]

    • Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. The size and number of holes control the evaporation rate.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[9]

  • Causality: The slow removal of the solvent gradually increases the concentration of the solute, gently pushing it past the saturation point to induce crystallization. A slower rate of evaporation generally yields larger and higher-quality crystals.[2]

2. Vapor Diffusion

This technique is highly effective for milligram-scale quantities and is one of the best methods for small molecules.[2] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound.[1]

  • Protocol:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a 1-dram vial).

    • Place this small container inside a larger, sealable vessel (e.g., a beaker or jar).

    • Add a larger volume of a miscible "anti-solvent" to the outer vessel. The anti-solvent should be more volatile than the "good" solvent.[9]

    • Seal the outer vessel and leave it undisturbed.

    • Vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing the compound's solubility and promoting crystal growth.[1]

  • Causality: This method creates a very slow and controlled increase in supersaturation. The gradual change in the solvent system composition allows molecules to arrange themselves into a well-ordered lattice.

Table 1: Common Solvents for Small Molecule Crystallization

SolventBoiling Point (°C)PolarityNotes
Dichloromethane40LowVolatile, good for many organic compounds.
Acetone56MediumGood solvent, but can be too volatile.
Methanol65HighPolar, often used in solvent/anti-solvent pairs.
Ethanol78HighLess volatile than methanol, good for slow evaporation.
Acetonitrile82MediumA common solvent for a wide range of polarities.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowHigh boiling point, useful for slow cooling methods.
Heptane/Hexane98/69LowOften used as anti-solvents in diffusion/layering.
Visualization: Crystallization Method Selection Workflow

This diagram outlines a logical process for selecting an appropriate crystallization technique.

cluster_start Start cluster_screening Solubility Screening cluster_decision Method Selection cluster_methods Crystallization Techniques cluster_insoluble Alternative Approaches start Pyrrolo[2,1-f]triazine Derivative Available solubility Screen for Solubility in Various Solvents start->solubility decision Is a good solvent (moderate solubility) found? solubility->decision evaporation Slow Evaporation decision->evaporation Yes diffusion Vapor Diffusion (Requires Solvent/Anti-solvent Pair) decision->diffusion Yes cooling Slow Cooling (Requires temperature-dependent solubility) decision->cooling Yes insoluble Compound is poorly soluble or insoluble? decision->insoluble No hydrothermal Hydrothermal Crystallization (for sparingly soluble compounds) insoluble->hydrothermal Yes

Caption: Decision workflow for selecting a suitable crystallization method.

Part II: From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of structure determination can begin. Modern diffractometers have made this process highly automated.[7]

Step-by-Step X-ray Data Collection and Analysis
  • Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a loop and placed in the X-ray beam of a diffractometer. For sensitive crystals or to improve data quality, data is often collected at low temperatures (e.g., 100 K) under a stream of cold nitrogen gas.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images. The intensity of each diffraction spot is measured.

  • Data Reduction and Scaling: The raw diffraction intensities are processed. This involves correcting for experimental factors (like background noise and beam intensity fluctuations) and scaling the data to create a final reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heaviest atoms in the structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, highly accurate molecular structure.[10]

Visualization: Single-Crystal X-ray Diffraction Workflow

cluster_exp Experimental Phase cluster_proc Data Processing cluster_analysis Analysis & Validation crystal High-Quality Single Crystal mount Mount Crystal on Diffractometer crystal->mount data_coll Collect Diffraction Data mount->data_coll reduce Data Reduction & Scaling data_coll->reduce solve Structure Solution (Phase Problem) reduce->solve refine Structure Refinement solve->refine validate Validation & CIF Report refine->validate final Final 3D Structure validate->final

Caption: The workflow from a single crystal to a final solved structure.

Part III: Case Study: Pyrrolo[2,1-f]triazine as a Kinase Inhibitor

The true power of X-ray crystallography lies in its application to drug discovery. For example, the pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop potent inhibitors of various kinases, which are critical targets in cancer.[4]

A study by Schroeder et al. detailed the development of C-5 and C-6 substituted pyrrolotriazines as inhibitors of Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] X-ray co-crystal structures were instrumental in understanding the binding mode and guiding further optimization.

Key Structural Insights from a Co-crystal Structure:

An X-ray co-crystal structure of a pyrrolotriazine derivative (compound 20 in the study) bound to the Met kinase domain revealed critical molecular interactions.[4]

  • Hinge Binding: The pyrrolotriazine scaffold formed crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding site, specifically with the backbone of residues Met1160 and Pro1158.[4] This interaction is a hallmark of many Type I kinase inhibitors and is essential for potent affinity.

  • Hydrophobic Interactions: Substituents on the pyrrolotriazine core occupied hydrophobic pockets within the active site, further anchoring the inhibitor.

  • Solvent-Exposed Region: A piperidine ring substituent extended towards the solvent-exposed region, forming a hydrogen bond with Asp1164.[4] This demonstrated an opportunity for modification to improve properties like solubility and cell permeability without disrupting the core binding interactions.

This atomic-level information is invaluable, allowing chemists to rationally design new derivatives with improved potency and selectivity.

Table 2: Representative Crystallographic Data (Hypothetical Example)

ParameterValueSignificance
Chemical FormulaC₂₅H₂₆N₆O₂Confirms the elemental composition of the crystallized molecule.
Space GroupP2₁/cDescribes the symmetry of the crystal lattice.
a, b, c (Å)10.5, 15.2, 18.9Dimensions of the unit cell.
α, β, γ (°)90, 98.5, 90Angles of the unit cell.
R-factor (R₁)0.045A measure of the agreement between the model and the data (lower is better).
Data Resolution (Å)0.85The level of detail in the electron density map (lower is better).

Part IV: Comparison with Alternative Analytical Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information and are sometimes more suitable depending on the research question and sample availability.[3][11]

Table 3: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[6]Connectivity (2D), conformation in solution, dynamic processes.Molecular weight, elemental formula, fragmentation patterns.[12]
Sample State Solid (single crystal).[7]Solution.Gas phase (ions).
Sample Amount Micrograms to milligrams.Milligrams.Nanograms to micrograms.
Strengths Unambiguous and highly precise 3D structure determination.[3]Provides information on structure and dynamics in a biologically relevant solution state.[13]High sensitivity, provides molecular formula, useful for identifying known compounds.[12]
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[3]Provides an average structure in solution; structure determination can be complex for large molecules.Does not directly provide 3D structural information or stereochemistry.[14]
Best For... Absolute structure proof, understanding solid-state packing, analyzing protein-ligand interactions.Determining connectivity, studying conformational changes in solution.Confirming molecular weight, identifying impurities and metabolites.[12]

For pyrrolo[2,1-f]triazine derivatives, a combined approach is often most powerful. MS can quickly confirm the mass of a newly synthesized compound, NMR can verify its covalent structure in solution, and finally, X-ray crystallography can provide the definitive 3D structure, which is crucial for computational modeling and understanding its interaction with a biological target.[13]

Conclusion

The X-ray crystallography analysis of pyrrolo[2,1-f]triazine derivatives is a cornerstone of their development as therapeutic agents. It provides the ultimate structural proof, offering unparalleled insights into the molecule's three-dimensional architecture. While obtaining suitable crystals remains a significant challenge, the detailed structural information gleaned from a successful analysis is indispensable for advancing medicinal chemistry programs. By understanding the binding modes of these compounds, researchers can rationally design next-generation derivatives with enhanced potency, improved selectivity, and better drug-like properties, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.

References

A Head-to-Head Comparison of Pyrrolotriazinone and Pyrazolotriazine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, pyrrolotriazinones and pyrazolotriazines have emerged as privileged scaffolds, each demonstrating a unique spectrum of biological activities. This guide provides a comprehensive, head-to-head comparison of these two scaffolds, offering insights into their structural nuances, synthetic accessibility, and therapeutic potential, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Structural and Electronic Distinctions

At first glance, the pyrrolotriazinone and pyrazolotriazine scaffolds appear structurally similar, both featuring a fused bicyclic system. However, the subtle differences in their core structures give rise to distinct electronic properties and three-dimensional shapes, which in turn influence their target binding profiles.

The pyrrolotriazinone scaffold, specifically the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core, is characterized by the fusion of a pyrrole and a triazinone ring. The presence of the ketone group in the triazinone ring acts as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

In contrast, the pyrazolotriazine scaffold is a more diverse family, with multiple isomeric forms possible, such as pyrazolo[1,5-a][1][4][5]triazine and pyrazolo[5,1-c][1][2][3]triazine.[4] The replacement of the pyrrole ring with a pyrazole introduces an additional nitrogen atom, altering the electronics and hydrogen bonding capabilities of the scaffold. Pyrazolotriazines are often considered bioisosteres of purines, enabling them to interact with a wide range of purine-binding proteins, such as kinases.[6]

Caption: General chemical structures of the pyrrolotriazinone and representative pyrazolotriazine scaffolds.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a crucial factor in its viability for a drug discovery campaign. Both pyrrolotriazinone and pyrazolotriazine cores can be constructed through various synthetic routes, often starting from commercially available pyrrole or pyrazole derivatives.

Pyrrolotriazinone Synthesis: A common strategy for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core involves the cyclization of a 1-aminopyrrole-2-carboxamide precursor.[7] This approach allows for the introduction of diversity elements at various positions of the scaffold. An alternative route involves the rearrangement of pyrrolo[1,2-d][1][3]oxadiazines.

Pyrazolotriazine Synthesis: The synthesis of pyrazolotriazines often starts from 5-aminopyrazole derivatives.[1] For instance, the pyrazolo[1,5-a][1][4][5]triazine core can be constructed by the reaction of a 5-aminopyrazole with a suitable three-carbon building block.[2] The diversity in commercially available aminopyrazoles provides a facile entry to a wide range of substituted pyrazolotriazine derivatives.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

While both scaffolds have been explored for a multitude of biological targets, they have each found a more prominent niche in specific therapeutic areas, largely driven by their inherent structural and electronic properties. Kinase inhibition is a common theme for both, yet they tend to target different subfamilies.

Pyrrolotriazinone: A Promising Scaffold for PI3K Inhibition

The pyrrolotriazinone scaffold has been extensively investigated for its potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[4] The triazinone moiety can form key hydrogen bonding interactions within the ATP-binding pocket of PI3Ks. Structure-activity relationship (SAR) studies have revealed that substitution at the 2- and 7-positions of the pyrrolotriazinone core can significantly impact potency and selectivity.[8]

Pyrazolotriazine: A Versatile Kinase Inhibitor Scaffold, Particularly for CDKs

The pyrazolotriazine scaffold has demonstrated broad utility as a kinase inhibitor, with notable success in targeting cyclin-dependent kinases (CDKs).[1] The pyrazole moiety is adept at forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The various isomeric forms of the pyrazolotriazine core allow for fine-tuning of the vectoral exit points for substituents, enabling the optimization of potency and selectivity against different kinases.[9]

The following table summarizes the reported biological activities of representative compounds from each scaffold, highlighting their primary targets and potencies.

ScaffoldCompound ExampleTarget(s)IC50Reference
Pyrrolotriazinone Compound 1 PI3Kδ2.6 nM[10]
Compound 2 Tankyrase-18 nM[10]
Compound 3 PDE-92 nM[10]
Pyrazolotriazine Compound 4 CDK21.85 µM[1]
Compound 5 CK2pM range[11]
Compound 6 Thymidine Phosphorylase0.04 µM[2]

This table is a representation of reported activities and not an exhaustive list. IC50 values are highly dependent on assay conditions.

G cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., PI3K/Akt or Ras/MAPK) RTK->Downstream Activation Transcription Transcription Factors Downstream->Transcription Activation Gene Gene Expression (Proliferation, Survival) Transcription->Gene Regulation Inhibitor Pyrrolotriazinone or Pyrazolotriazine Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified diagram of a generic kinase signaling pathway that can be targeted by pyrrolotriazinone and pyrazolotriazine inhibitors.

Experimental Protocols

To facilitate the evaluation of novel compounds based on these scaffolds, detailed protocols for key in vitro assays are provided below. The causality behind the experimental choices is explained to ensure a thorough understanding of the methodologies.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a robust method for determining the potency of a test compound against a specific protein kinase. The principle lies in measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide, which is directly proportional to the kinase activity.

Experimental Rationale: The use of a radiolabeled phosphate provides a highly sensitive and direct measure of enzyme activity. The filter binding step allows for the separation of the phosphorylated substrate from the unincorporated [γ-³³P]ATP, enabling accurate quantification.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest, a suitable substrate peptide, and kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation of Reaction: In a 96-well plate, add the test compound dilutions and the kinase reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination and Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific binding.

  • Quantification: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Mix Prepare Kinase/ Substrate Master Mix Start->Mix React Initiate Reaction with [γ-³³P]ATP Mix->React Incubate Incubate at 30°C React->Incubate Stop Terminate Reaction Incubate->Stop Capture Transfer to Filter Plate Stop->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Read Measure Radioactivity Wash->Read Analyze Calculate IC50 Read->Analyze

Caption: A workflow diagram for a radiometric in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Experimental Rationale: The reduction of MTT is carried out by mitochondrial dehydrogenases in viable cells. Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The cell density should be optimized to ensure logarithmic growth throughout the experiment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion: Guiding Scaffold Selection in Drug Discovery

The choice between a pyrrolotriazinone and a pyrazolotriazine scaffold is not a matter of inherent superiority but one of strategic alignment with the therapeutic target and desired pharmacological profile.

Pyrrolotriazinones have demonstrated significant promise, particularly in the realm of PI3K inhibition, making them an attractive starting point for oncology and inflammation-focused drug discovery programs. The well-defined SAR around this scaffold provides a clear roadmap for optimization.

Pyrazolotriazines , with their diverse isomeric possibilities and purine-like nature, offer a broader playground for targeting various kinases, with a notable track record against CDKs. Their versatility makes them a valuable scaffold for programs where target promiscuity or the need for rapid library generation is a consideration.

Ultimately, the decision rests on a thorough analysis of the target biology, existing intellectual property, and the synthetic tractability of the desired derivatives. This guide provides the foundational knowledge and practical tools to enable researchers to make an informed decision and accelerate their journey towards the discovery of novel and effective medicines.

References

Introduction: The Rise of Pyrrolotriazinones and the Need for Precise Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to LC-MS/MS Method Validation for Quantifying Pyrrolotriazinones in Plasma

In the landscape of modern drug discovery, novel heterocyclic scaffolds are critical for developing new chemical entities with therapeutic potential. Among these, pyrrolotriazinones have emerged as a promising class of compounds, demonstrating a range of biological activities that make them attractive candidates for drug development.[1][2] Pyrrolotriazinones are fused bicyclic compounds containing multiple nitrogen atoms, a structural feature that can confer favorable properties such as improved water solubility and the ability to form diverse interactions with biological targets.[2]

As these molecules advance through the drug development pipeline, from preclinical toxicology to human clinical trials, the ability to accurately and reliably quantify their concentration in biological matrices like plasma is paramount. This process, known as bioanalysis, provides the foundational data for pharmacokinetic (PK) and toxicokinetic (TK) studies. The resulting concentration-time profiles are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties, which in turn inform dosing regimens and safety assessments.

This guide provides a comprehensive overview of the validation process for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for the quantification of pyrrolotriazinones in plasma. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice, grounded in established regulatory standards.

Chapter 1: Selecting the Premier Analytical Technique

While several analytical techniques exist for quantifying small molecules, the choice of method depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

A Comparative Analysis: LC-MS/MS vs. Alternatives
  • High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): This is a robust and widely accessible technique.[3] However, its utility for bioanalysis is often limited by lower sensitivity and potential for interference.[3][4] Plasma is a complex matrix, and endogenous components can co-elute with the analyte of interest, leading to inaccurate quantification if they share similar UV absorption spectra.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays like ELISA can be highly sensitive but depend on the availability of specific antibodies, which require significant development time and cost. They can also suffer from cross-reactivity with structurally similar molecules, such as metabolites, potentially overestimating the concentration of the parent drug.[6][7] While useful for large molecules, their specificity for small molecules can be a challenge.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids.[6][9] It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10] By monitoring a specific precursor ion to product ion transition (known as Multiple Reaction Monitoring or MRM), LC-MS/MS provides an unparalleled degree of certainty in analyte identification and quantification, even at very low concentrations (ng/mL to pg/mL).[11]

Why LC-MS/MS is the Method of Choice

The superiority of LC-MS/MS for this application stems from its ability to overcome the limitations of other techniques. It offers:

  • Exceptional Selectivity: Minimizes interference from matrix components, ensuring that the signal detected is genuinely from the pyrrolotriazinone of interest.[4][9]

  • High Sensitivity: Achieves the low limits of quantification (LLOQ) necessary to characterize the full pharmacokinetic profile of a drug, including its elimination phase.[9][10]

  • Wide Dynamic Range: Accurately measures concentrations across several orders of magnitude, from Cmax down to the terminal phase.[11]

  • Versatility: Can often be adapted to simultaneously measure a parent drug and its metabolites.

The following table provides a summary comparison:

FeatureHPLC-UVELISALC-MS/MS
Selectivity ModerateHigh (potential cross-reactivity)Very High
Sensitivity Low to Moderate (µg/mL - ng/mL)High (ng/mL - pg/mL)Very High (ng/mL - pg/mL)
Throughput ModerateHigh (plate-based)High (with automation)
Development Time ShortLong (antibody development)Moderate
Cost per Sample LowModerateModerate to High
Versatility ModerateLow (analyte-specific)High (adaptable)

Given these advantages, LC-MS/MS is the unequivocal choice for developing a robust and reliable bioanalytical method for pyrrolotriazinones.

Chapter 2: The Regulatory Framework for Method Validation

To ensure that bioanalytical data is reliable and suitable for regulatory submissions, method validation must be performed according to stringent guidelines. The primary regulatory bodies are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] In recent years, these guidelines have been harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH), resulting in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[14][15] This guideline is now the global standard and is intended to ensure the quality and consistency of bioanalytical data.[14][16]

The validation process demonstrates that the analytical method is suitable for its intended purpose.[14] It is a systematic evaluation of a series of key performance characteristics, which will be detailed in the next chapter.

Bioanalytical_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation cluster_App Phase 3: Application Dev Method Development Opt Optimization (Sample Prep, LC, MS) Dev->Opt Val Full Validation (ICH M10) Opt->Val Method Finalized Analysis Study Sample Analysis Val->Analysis Method Validated Report Data Reporting (PK/TK) Analysis->Report

Caption: High-level workflow for bioanalytical method implementation.

Chapter 3: Core Validation Parameters: A Step-by-Step Guide

Full validation of a bioanalytical method involves a series of experiments designed to test its performance and limitations.[13] Here, we detail the core parameters as required by the ICH M10 guideline.[14]

Selectivity and Specificity
  • Why it's done: To prove the method can unequivocally measure the pyrrolotriazinone analyte in the presence of other components in the plasma matrix. This includes endogenous substances, metabolites, and any co-administered drugs. Specificity ensures there are no significant interfering peaks at the retention time of the analyte and its internal standard (IS).

  • Experimental Protocol:

    • Analyze blank plasma samples from at least six different individual sources.

    • Check for any interference peaks in the MRM chromatograms at the retention time of the analyte and the IS.

    • The response of any interfering peaks should be ≤ 20% of the response of the analyte at the LLOQ and ≤ 5% for the IS.

  • Trustworthiness Insight: Using multiple sources of plasma is critical because the composition of plasma can vary between individuals. This step ensures the method is robust across a representative population.

Calibration Curve and Linearity
  • Why it's done: To establish the mathematical relationship between the known concentration of the analyte in a sample and the response measured by the LC-MS/MS instrument. This curve is then used to calculate the concentration of the unknown study samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the pyrrolotriazinone.

    • A typical curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and 6 to 8 non-zero concentration levels covering the expected range.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting. The simplest model that adequately describes the concentration-response relationship should be used.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

Standard IDNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
CAL 11.000.9595.0
CAL 22.502.60104.0
CAL 310.010.3103.0
CAL 450.048.597.0
CAL 510099.199.1
CAL 6250254101.6
CAL 745044097.8
CAL 8500508101.6
Correlation Coefficient (r²): 0.998
Accuracy and Precision
  • Why it's done: Accuracy measures how close the calculated concentration is to the true value, while precision measures the variability or reproducibility of the measurements. These are the most critical parameters for ensuring data reliability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (≤ 3x LLOQ)

      • Medium QC (approx. mid-range of the curve)

      • High QC (approx. 75-90% of the Upper Limit of Quantification, ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days. This assesses both intra-run (within a run) and inter-run (between runs) precision and accuracy.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ QC).

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for Low, Mid, and High QCs (≤20% for LLOQ QC).

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (%RSD)Inter-Day Accuracy (% Bias)Inter-Day Precision (%RSD)
LLOQ1.00-4.5%8.2%-2.1%11.5%
Low QC3.002.1%5.5%3.5%7.8%
Mid QC80.0-1.0%3.1%-0.5%4.2%
High QC4003.2%2.5%2.8%3.1%
Sensitivity (Lower Limit of Quantification - LLOQ)
  • Why it's done: To define the lowest concentration of the pyrrolotriazinone that can be measured with acceptable accuracy and precision. This is crucial for characterizing the terminal elimination phase of the drug's PK profile.

  • Experimental Protocol: The LLOQ is established as the lowest standard on the calibration curve. Its performance is confirmed during the accuracy and precision runs.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • Accuracy must be within ±20% of the nominal value.

    • Precision (%RSD) must be ≤20%.

Recovery and Matrix Effect
  • Why they're done:

    • Recovery: To measure the efficiency of the sample extraction process. It is critical that recovery is consistent and reproducible, though it does not need to be 100%. An inconsistent recovery can be a major source of variability.

    • Matrix Effect: To investigate whether endogenous components in plasma suppress or enhance the ionization of the analyte in the mass spectrometer's source.[9][17] This is a common issue in LC-MS/MS and must be controlled, often through the use of a stable isotope-labeled internal standard (SIL-IS).

  • Experimental Protocol:

    • Recovery:

      • Prepare two sets of samples. Set A: Spike blank plasma with the analyte, then perform the extraction. Set B: Extract blank plasma first, then spike the resulting extract with the analyte.

      • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.

    • Matrix Effect:

      • Prepare two sets of samples. Set A: Spike the extracted blank plasma with the analyte. Set B: Spike a neat solvent (matching the final extract composition) with the analyte.

      • Matrix Factor = (Mean peak area of Set A / Mean peak area of Set B). A value <1 indicates ion suppression; >1 indicates enhancement. The IS-normalized matrix factor should be close to 1.

    • These experiments should be performed at Low and High QC concentrations using plasma from at least six different sources.

  • Acceptance Criteria: The precision (%RSD) of the recovery and matrix factor across the different sources should be ≤15%.

Stability
  • Why it's done: Pyrrolotriazinones, like any drug candidate, can degrade during sample collection, processing, and storage.[18] Stability experiments are essential to define the conditions under which samples can be handled and stored without compromising the integrity of the analyte.

  • Experimental Protocol: Low and High QC samples are analyzed after being subjected to various conditions, and their concentrations are compared to freshly prepared samples.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Samples are stored frozen (e.g., at -20°C or -80°C) for a duration that covers the expected storage time of study samples.

    • Stock Solution Stability: The stability of the pyrrolotriazinone and IS in their storage solvent is evaluated at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Chapter 4: A Practical Experimental Protocol

This section provides a detailed, step-by-step methodology for a hypothetical pyrrolotriazinone, "PYR-123."

Materials and Reagents
  • PYR-123 reference standard

  • PYR-123-d4 stable isotope-labeled internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (K2-EDTA)

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve PYR-123 and PYR-123-d4 in methanol to create primary stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to create working solutions for spiking calibration standards and QC samples.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast and effective method for cleaning up plasma samples.[19][20]

Sample_Prep Start Pipette 50 µL Plasma Sample Add_IS Add 150 µL Acetonitrile containing IS (PYR-123-d4) Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (10,000 g, 5 min) Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to vial Centrifuge->Transfer Inject Inject 5 µL onto LC-MS/MS Transfer->Inject

Caption: Workflow for protein precipitation sample preparation.

LC-MS/MS Instrumental Conditions
  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • PYR-123: m/z 315.2 -> 188.1

    • PYR-123-d4 (IS): m/z 319.2 -> 192.1

Conclusion

A rigorously validated LC-MS/MS bioanalytical method is not merely a procedural step; it is the bedrock upon which reliable pharmacokinetic and toxicokinetic data are built. For an emerging class of compounds like pyrrolotriazinones, establishing a selective, sensitive, accurate, and robust method is fundamental to their successful development from a promising scaffold into a potential therapeutic agent. By adhering to the harmonized principles of the ICH M10 guideline and understanding the scientific rationale behind each validation parameter, researchers can ensure their data meets the highest standards of quality and integrity, thereby facilitating informed decision-making and successful regulatory submissions.

References

Halogen Wars: A Comparative Analysis of Bromine vs. Chlorine Substitution on Pyrrolotriazinone Activity as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolotriazinone scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2] This guide delves into a critical aspect of its structure-activity relationship (SAR): the comparative effects of bromine and chlorine substitution on the biological activity of these compounds. Specifically, we will examine their role as potential inhibitors of the PI3K (phosphoinositide 3-kinase) pathway, a critical signaling cascade often dysregulated in cancer.[3][4]

This analysis is grounded in experimental data from a study that synthesized and evaluated a series of thiazole-integrated pyrrolotriazinone derivatives.[3] By focusing on directly comparable chloro- and bromo-substituted analogues, we aim to provide researchers, scientists, and drug development professionals with actionable insights into rational drug design.

The Strategic Role of Halogens in Medicinal Chemistry

The introduction of halogen atoms is a time-honored strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. Chlorine and bromine, while both halogens, possess distinct physicochemical properties that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[5][6] Key differences include:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to enhanced van der Waals interactions and potentially favorable halogen bonding with the biological target.

  • Lipophilicity: Both halogens increase lipophilicity, which can affect cell permeability and plasma protein binding. The contribution to lipophilicity differs, with bromine generally imparting a greater increase than chlorine.

  • Electronegativity: Chlorine is more electronegative than bromine, which can alter the electronic distribution within the molecule and influence its interaction with target residues.

Understanding these nuances is paramount when fine-tuning the activity of a drug candidate.

Comparative Analysis of Substituted Pyrrolotriazinone Activity

A series of 3-(thiazol-2-yl)pyrrolo[1,2-d][1][3][7]triazin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines: MCF-7 (breast), A549 (lung), and HepG2 (liver).[3] The data allows for a direct comparison between compounds bearing a 4-chlorophenyl group and a 4-bromophenyl group attached to the thiazole ring.

Chemical Structures of Key Compounds

G cluster_0 General Pyrrolotriazinone Scaffold cluster_1 Compound 21: 4-Chlorophenyl Derivative cluster_2 Compound 22: 4-Bromophenyl Derivative A B C

Caption: Core chemical structures of the compared pyrrolotriazinone derivatives.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the IC50 values (the concentration of the drug that inhibits 50% of cell growth) for the chloro- and bromo-substituted compounds against the tested cancer cell lines.[3]

Compound IDSubstitutionMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
21 4-Chlorophenyl>10020.3414.26
22 4-Bromophenyl11.2515.2110.88

Data Interpretation:

The experimental data reveals a clear trend: the bromine-substituted compound (22 ) consistently exhibits greater cytotoxic activity (lower IC50 values) across all three cancer cell lines compared to its chlorine-substituted counterpart (21 ).[3] Notably, against the MCF-7 breast cancer cell line, the difference is particularly pronounced, with the brominated derivative showing an IC50 of 11.25 µM while the chlorinated version was largely inactive (>100 µM).[3]

This suggests that the larger size and increased polarizability of the bromine atom may facilitate more favorable interactions within the binding pocket of the biological target, which in this context is hypothesized to be PI3K.[3][4]

The PI3K Signaling Pathway: The Biological Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized pyrrolotriazinone derivatives were designed to inhibit PI3K, thereby suppressing this pro-survival pathway in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified diagram of the PI3K signaling pathway and the inhibitory action of pyrrolotriazinones.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies employed in the foundational study are detailed below.

General Synthesis of Thiazole-Integrated Pyrrolotriazinones

The synthesis of the target compounds involved a multi-step process. A key step is the reaction of a substituted phenylthiazole intermediate with the pyrrolotriazinone core.

Synthesis_Workflow start Starting Materials: Substituted Thiobenzamide & 2-Bromo-1-(pyrrol-2-yl)ethan-1-one step1 Hantzsch Thiazole Synthesis (Formation of Phenylthiazole Intermediate) start->step1 step2 Coupling Reaction with Pyrrolotriazinone Precursor step1->step2 product Final Product: Substituted Thiazole-Integrated Pyrrolotriazinone step2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of the target pyrrolotriazinone derivatives.

Detailed Synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][3][7]triazin-4(3H)-one (Compound 22): [3]

  • Starting Materials: 4-bromothiobenzamide and 2-bromo-1-(pyrrol-2-yl)ethan-1-one.

  • Reaction: The starting materials are typically refluxed in a suitable solvent like ethanol to form the thiazole ring via a Hantzsch thiazole synthesis.

  • Cyclization: The resulting intermediate is then further reacted to form the fused pyrrolotriazinone ring system.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the compound are confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS). For compound 22, the calculated mass [M+H] was 372.9759, and the found mass was 372.9753.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Step-by-Step Protocol: [4]

  • Cell Seeding: Cancer cells (MCF-7, A549, or HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Compound 21 and 22) and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: After incubation, an MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The direct comparison of bromine and chlorine substituted pyrrolotriazinones reveals a distinct advantage for the bromo-derivative in terms of in vitro cytotoxic activity against the tested cancer cell lines.[3] This suggests that the physicochemical properties of bromine—its size, polarizability, and potential for halogen bonding—are more conducive to potent interactions with the target, likely PI3K.

These findings provide a clear directive for the future design of pyrrolotriazinone-based inhibitors:

  • Prioritize Bromine Substitution: For this particular scaffold and target, bromine appears to be the superior halogen for maximizing potency.

  • Explore Further Halogen Modifications: Investigating other halogens like iodine, or di- and tri-halogenated analogues, could yield even more potent compounds.

  • Investigate Pharmacokinetics: While in vitro potency is crucial, the next logical step is to evaluate the pharmacokinetic profiles of these compounds to assess their drug-likeness and potential for in vivo efficacy.

By systematically exploring the structure-activity relationships of halogen substitutions, researchers can more efficiently navigate the complex process of drug discovery and develop more effective therapeutic agents.

References

A Researcher's Guide to Assessing the Selectivity of Novel Pyrrolotriazinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as critical targets.[1] The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized cancer therapy.[1] Among the promising scaffolds, pyrrolotriazinones have emerged as a versatile class of compounds demonstrating potent inhibitory activity against various kinases.[2][3][4] However, the therapeutic success of a kinase inhibitor is not solely defined by its potency against the intended target; its selectivity across the human kinome is a paramount consideration.[1][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the selectivity of novel pyrrolotriazinone inhibitors against a kinase panel, ensuring the generation of robust and reliable data to inform preclinical development.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites, the primary target for most small molecule inhibitors.[1] This conservation presents a significant challenge in developing selective inhibitors.[5] A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse clinical side effects.[1] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic advantages.[5] Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of its pharmacological characterization.[5]

Designing a Robust Kinase Selectivity Screening Cascade

A hierarchical approach is the most efficient and cost-effective strategy for evaluating the selectivity of novel pyrrolotriazinone inhibitors.[6][7] This typically involves an initial broad screening at a single high concentration against a large, representative kinase panel, followed by more detailed dose-response studies for any "hits" identified.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity Analysis A Novel Pyrrolotriazinone Inhibitor Library B Single-Concentration Screening (e.g., 1-10 µM) A->B D Identify Primary Hits (% Inhibition > Threshold) B->D Raw Inhibition Data C Broad Kinase Panel (e.g., >100 kinases) C->B E 10-Point Dose-Response Curve (IC50 Determination) D->E F Confirmed Hits with Potency Values E->F G Calculate Selectivity Score (e.g., S-Score) F->G IC50 Values H Kinome Tree Visualization G->H I Identify On-Target and Off-Target Activities G->I

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Core Methodology: In Vitro Kinase Assay for IC50 Determination

The cornerstone of selectivity profiling is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[8] The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency. While various assay formats exist (e.g., radiometric, fluorescence-based, luminescence-based), luminescence-based ADP detection assays have gained popularity due to their high sensitivity, broad applicability, and avoidance of radioactive materials.[8][9]

Step-by-Step Protocol for a Luminescent Kinase Assay (ADP-Glo™ Principle)

This protocol outlines the determination of IC50 values for a novel pyrrolotriazinone inhibitor against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for each specific kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[5]
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Kinase Aliquots: Prepare working dilutions of each kinase from concentrated stocks.
  • Inhibitor Dilution Series: Create a 10-point serial dilution of the pyrrolotriazinone inhibitor in DMSO, followed by a further dilution in kinase buffer.

2. Assay Plate Setup (384-well format):

  • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or control (DMSO for 100% activity, a known broad-spectrum inhibitor like staurosporine for 0% activity) to the appropriate wells.[8]
  • Add the diluted kinase (e.g., 5 µL) to each well, excluding "no enzyme" control wells.[8]

3. Kinase Reaction:

  • Initiate the reaction by adding a mixture of ATP and substrate (e.g., 2.5 µL) to all wells.[8]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[8]

4. Signal Detection:

  • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., 5 µL of ADP-Glo™ Reagent) and incubate for 40 minutes at room temperature.[8]
  • Add a detection reagent (e.g., 10 µL of Kinase Detection Reagent) that converts the generated ADP to ATP and catalyzes a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[8]
  • Measure the luminescence using a plate reader.[8]

5. Data Analysis:

  • Background Subtraction: Subtract the average luminescence from the "no enzyme" control wells from all other measurements.[8]
  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.[8]
  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Presenting the Data: A Comparative Analysis

Clear and concise data presentation is crucial for interpreting selectivity profiles. A summary table of IC50 values allows for a direct comparison of the inhibitor's potency against different kinases.

Table 1: Selectivity Profile of Novel Pyrrolotriazinone Inhibitors (Example Data)

Kinase TargetPyrrolotriazinone-A (IC50, nM)Pyrrolotriazinone-B (IC50, nM)Staurosporine (IC50, nM)
Primary Target
Kinase X1585
Off-Targets
Kinase Y1,500>10,00010
Kinase Z2508,5007
Kinase A>10,000>10,00020
Kinase B8005,00015
Kinase C5,000>10,00030

This table illustrates how to present comparative IC50 data. A higher IC50 value indicates lower potency.

Interpreting the Results: Beyond the Numbers

The IC50 values provide a quantitative measure of potency, but a deeper analysis is required to understand the true selectivity.

  • Selectivity Score (S-Score): This metric can be calculated to provide a single value representing the selectivity of a compound. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration by the total number of kinases tested. A lower S-Score indicates higher selectivity.

  • Kinome Tree Visualization: Mapping the inhibition data onto a kinome tree provides a powerful visual representation of the inhibitor's selectivity across the entire kinase family. This can reveal patterns of inhibition, such as targeting specific kinase subfamilies.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Axis

Pyrrolotriazinone scaffolds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.[2] Understanding the inhibitor's effect on this pathway is critical.

G cluster_inhibitors Potential Inhibition Points for Pyrrolotriazinone Compounds RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3K_Inhibitor PI3K Inhibition PI3K_Inhibitor->PI3K Akt_Inhibitor Akt Inhibition Akt_Inhibitor->Akt mTOR_Inhibitor mTOR Inhibition mTOR_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion: A Foundation for Preclinical Success

The rigorous assessment of kinase inhibitor selectivity is a non-negotiable step in the drug discovery process. By employing a systematic screening cascade, utilizing robust in vitro assays, and interpreting the data with a nuanced understanding of kinase biology, researchers can build a comprehensive selectivity profile for novel pyrrolotriazinone inhibitors. This detailed characterization is essential for identifying promising lead candidates with the desired efficacy and a minimized potential for off-target toxicities, ultimately paving the way for successful preclinical and clinical development.

References

Safety Operating Guide

Navigating the Disposal of 7-bromo-3H,4H-pyrrolo[2,1-f]triazin-4-one: A Guide for Laboratory Professionals

Navigating the Disposal of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and handling of novel compounds like 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one are daily realities. This brominated heterocyclic compound, a key structural motif in medicinal chemistry, demands not only precision in its application but also rigor in its disposal.[4] Ensuring the safe and compliant disposal of this and similar chemical entities is paramount to protecting laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one, grounded in established safety protocols for halogenated organic compounds and nitrogen-containing heterocycles. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural characteristics dictate a clear and cautious disposal pathway.

Core Principles of Disposal: Hazard Identification and Waste Segregation

The molecular structure of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one dictates its classification as a halogenated organic compound . This is the single most critical factor in determining its disposal route. Halogenated wastes cannot be mixed with non-halogenated organic wastes; doing so contaminates the entire waste stream and can lead to significantly higher disposal costs and regulatory non-compliance.[5][6] The bromine atom necessitates disposal via high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts.[7][8]

The pyrrolo[2,1-f][1][2][3]triazine core is a stable heterocyclic system, prevalent in various medicinal compounds, and does not present unusual reactivity under standard laboratory conditions that would alter disposal protocols.[1][4][9] However, as with all nitrogen-containing heterocycles, it should be treated as a potentially bioactive and toxic substance.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the moment the compound is deemed waste to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste compound in any form (pure solid, solution, or contaminated materials), ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene glovesProvides a barrier against dermal absorption. Always check manufacturer compatibility charts.[10]
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes of solutions containing the compound.[10]
Lab Coat Standard, fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Not typically required for small quantities of solid in a well-ventilated area. Use a fume hood for handling solutions or creating dust.Minimizes inhalation risk. Work should always be conducted in a well-ventilated space or chemical fume hood.
Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of compliant chemical waste management.[3]

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container. The original product container is often the best choice if it is in good condition. Otherwise, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9]

  • Label the Container: The moment the first quantity of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one "

    • The primary hazard: "Halogenated Organic Solid/Liquid "

    • An accumulation start date

  • Collect Waste:

    • Solid Waste: Collect pure, unadulterated 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one in its designated container.

    • Contaminated Labware: Disposable items like pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, sealed bag or container designated for "Halogenated Solid Waste."

    • Solutions: Solutions containing the compound must be collected in a designated "Halogenated Organic Liquid Waste" container. Crucially, do not mix this waste stream with non-halogenated solvents like acetone, ethanol, or hexane.[6][7]

The following diagram illustrates the critical decision-making process for waste segregation.

Gcluster_0Waste Generation Pointcluster_1Segregation Decisioncluster_2Waste StreamsWaste7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one WasteIsHalogenatedIs the waste halogenated?Waste->IsHalogenatedHalogenatedHalogenated Waste Container(e.g., Brominated, Chlorinated)IsHalogenated->Halogenated Yes NonHalogenatedNon-Halogenated Waste Container(e.g., Acetone, Hexane)IsHalogenated->NonHalogenated No

Caption: Waste segregation flow for halogenated compounds.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Containment: Store waste containers in secondary containment (such as a spill tray) to prevent leaks and spills from spreading.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

  • Incompatibilities: Do not store halogenated waste containers near incompatible materials, such as strong oxidizing agents, bases, or reactive metals.[10]

Step 4: Arranging for Final Disposal

The final step is the removal of the waste by trained professionals.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] This is a direct violation of environmental regulations.

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity) or has been in storage for the maximum allowed time (per your institution's and EPA guidelines), contact your facility's Environmental Health and Safety (EHS) department.

  • Professional Collection: Your EHS office will arrange for collection by a licensed hazardous waste disposal company, which will transport the material for appropriate disposal, typically high-temperature incineration.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill of the solid compound:

    • Ensure proper ventilation (preferably within a chemical fume hood).

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5] Do not use combustible materials like paper towels to absorb the bulk of a solvent spill.

    • Carefully sweep or scoop the contaminated absorbent into a designated waste bag or container.

    • Label the container as "Spill Debris containing 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one" and manage it as halogenated hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place the cleaning materials in the spill debris waste container.

  • Large Spills: For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[5]

GSpillSpill OccursAlert1. Alert PersonnelSpill->AlertAssess2. Assess & Don PPEAlert->AssessContain3. Contain with Inert AbsorbentAssess->ContainEHSContact EHS for Large SpillsAssess->EHSIf spill is largeCollect4. Collect Contaminated MaterialContain->CollectDecontaminate5. Decontaminate SurfaceCollect->DecontaminateDispose6. Dispose as Halogenated WasteDecontaminate->Dispose

Caption: Step-by-step spill cleanup workflow.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal or environmental well-being.

Personal protective equipment for handling 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Comprehensive Safety and Handling Guide for 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one

This guide provides essential safety and logistical information for the handling and disposal of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one. As a novel heterocyclic compound, likely utilized as an intermediate in pharmaceutical research, it is imperative to treat this substance with a high degree of caution, assuming it may possess significant biological activity and associated hazards until proven otherwise. This document is structured to provide a deep, yet accessible, understanding of the requisite safety protocols, grounded in established principles of laboratory safety and chemical hygiene.

While a specific Safety Data Sheet (SDS) for 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one is not publicly available at the time of this writing, this guide synthesizes data from structurally similar compounds and authoritative general safety protocols to establish a robust framework for its safe handling. The recommendations herein are based on the potential hazards associated with halogenated heterocyclic active pharmaceutical ingredients (APIs).

Hazard Assessment and Triage

Given the structure of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one, a bromo-substituted pyrrolotriazinone, we must anticipate potential hazards including, but not limited to, acute toxicity, skin and eye irritation, and possible mutagenic properties. An SDS for a comparable structure, 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][2]oxazine, indicates acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation[3]. Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted.

Summary of Potential Hazards:
Hazard ClassPotential EffectRecommended Precaution Level
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.High
Skin Corrosion/Irritation May cause skin irritation.High
Serious Eye Damage/Eye Irritation May cause serious eye irritation.High
Germ Cell Mutagenicity Suspected of causing genetic defects.High
Specific Target Organ Toxicity May cause respiratory irritation.High

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one.

Required PPE for Handling 7-bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one:
Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shield.[4][5]Provides maximum protection against splashes and airborne particles. Safety glasses alone are insufficient.
Hands Double-gloving with nitrile gloves.[4]The outer glove provides primary protection and can be discarded if contaminated, while the inner glove offers secondary protection.
Body Flame-resistant lab coat.Protects against chemical splashes and potential ignition sources.
Respiratory A properly fitted N95 respirator or higher.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Feet Closed-toe shoes.[5]Protects feet from spills and falling objects.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol should be followed for all operations involving 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one.

Workflow for Safe Handling:

Safe_Handling_Workflowcluster_PrepPreparationcluster_HandlingHandlingcluster_CleanupCleanup & DisposalPrep1. Don appropriate PPEArea_Prep2. Prepare work area in a certified chemical fume hoodMaterial_Prep3. Assemble all necessary equipment and reagentsWeighing4. Weigh the compound in the fume hoodMaterial_Prep->WeighingDissolving5. Dissolve or suspend the compound as requiredReaction6. Perform the intended chemical reactionDecon7. Decontaminate all surfaces and equipmentReaction->DeconWaste_Seg8. Segregate halogenated wastePPE_Doff9. Doff PPE in the correct orderHand_Wash10. Wash hands thoroughly

Caption: Step-by-step workflow for the safe handling of 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can occur. Immediate and appropriate action is crucial to minimize harm.

Emergency SituationImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, use an appropriate absorbent material, wearing full PPE.Report all spills to your supervisor and environmental health and safety department.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Protocol:

Waste_Disposal_Protocolcluster_CollectionWaste Collectioncluster_LabelingLabelingcluster_StorageStorage & DisposalSolid_Waste1. Collect solid waste (e.g., contaminated gloves, paper towels) in a designated, labeled, and sealed container.Liquid_Waste2. Collect liquid waste in a separate, labeled, and sealed container for halogenated organic waste.Labeling_Info3. Label waste containers clearly with 'Hazardous Waste,' the full chemical name, and the associated hazards.Liquid_Waste->Labeling_InfoStorage4. Store waste containers in a designated satellite accumulation area away from incompatible materials.Labeling_Info->StorageDisposal5. Arrange for pickup and disposal by your institution's environmental health and safety department.

Caption: Protocol for the proper disposal of halogenated hazardous waste.

Key Disposal Principles:

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams. Doing so increases disposal costs and environmental impact.[6]

  • Container Integrity: Ensure waste containers are in good condition and compatible with the chemical waste.[7]

  • Proper Labeling: All waste containers must be accurately and clearly labeled to ensure proper handling and disposal.[7]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 7-bromo-3H,4H-pyrrolo[2,1-f][1][2]triazin-4-one, ensuring both personal safety and environmental responsibility.

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Reactant of Route 1
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Reactant of Route 2
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

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